molecular formula C10H20O2 B3430122 Terpin CAS No. 8006-39-1

Terpin

货号: B3430122
CAS 编号: 8006-39-1
分子量: 172.26 g/mol
InChI 键: RBNWAMSGVWEHFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terpin is a p-menthane monoterpenoid.
This compound has been reported in Vitis vinifera with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023643, DTXSID401031800, DTXSID501031803
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mg/mL at 20 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-53-5, 565-48-0, 565-50-4, 2451-01-6
Record name Terpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-p-Menthan-1,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpin, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERPIN HYDRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TERPIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menthane-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERPIN, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is the chemical structure of terpin hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure, Properties, and Analysis of Terpin Hydrate

Abstract

This compound hydrate, chemically known as cis-p-menthane-1,8-diol monohydrate, is a terpene diol that has held a place in pharmacopeia for over a century, primarily for its role as an expectorant.[1][2] Derived from natural sources like turpentine oil and various essential oils, its synthesis and chemical behavior are archetypal examples of carbocation chemistry involving monoterpenes.[1][3] This technical guide provides a comprehensive examination of the chemical structure of this compound hydrate, delving into its stereoisomerism, conformational analysis, and the critical role of its hydrated crystalline form. We will explore the mechanistic pathways of its synthesis from α-pinene and its subsequent dehydration to form valuable terpineols. Furthermore, this document details the spectroscopic and analytical methodologies required for its characterization and quantification, and discusses its mechanism of action. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this classic pharmaceutical compound.

Elucidation of the Core Chemical Structure

This compound hydrate is a saturated bicyclic monoterpenoid diol. Its fundamental structure is based on the p-menthane skeleton, a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4.

  • Systematic IUPAC Name : The accepted IUPAC name for the organic moiety is 4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol .[1][4] The common pharmaceutical product is a monohydrate of this compound.

  • Molecular Formula : The anhydrous form has the formula C₁₀H₂₀O₂. The pharmaceutically relevant crystalline form is a monohydrate, with the formula C₁₀H₂₀O₂·H₂O .[5][6]

  • Functional Groups : The structure is characterized by two tertiary hydroxyl (-OH) groups. One is attached to the C1 position of the cyclohexane ring, and the other is at the C8 position (the central carbon of the isopropyl group). The presence of these two hydrophilic groups contributes to its limited solubility in cold water.[5]

Below is a 2D representation of the chemical structure of this compound (anhydrous).

Caption: 2D Chemical Structure of p-Menthane-1,8-diol.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound hydrate is crucial to its identity. The molecule possesses two stereocenters at the C1 and C4 positions of the cyclohexane ring. This gives rise to two diastereomers: cis and trans.

  • Cis Isomer : In the cis isomer, the C1-hydroxyl group and the C4-hydroxypropyl group are on the same side of the cyclohexane ring. This is the isomer commonly referred to as this compound hydrate in pharmaceutical contexts.[5][7]

  • Trans Isomer : In the trans isomer, these two groups are on opposite sides of the ring.

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. For the cis isomer, the most stable conformation places the bulky 2-hydroxypropan-2-yl group in the equatorial position to minimize steric hindrance. This forces the C1-methyl group into an equatorial position and the C1-hydroxyl group into an axial position.

Stereoisomers cluster_cis cis-Terpin cluster_trans trans-Terpin cis_img cis_img caption_cis Most stable chair conformation places the bulky hydroxypropyl group equatorial. trans_img trans_img caption_trans The trans isomer has both large substituents in equatorial positions. Synthesis_Mechanism α-Pinene α-Pinene Protonation Protonation α-Pinene->Protonation H+ Pinyl Carbocation Pinyl Carbocation Protonation->Pinyl Carbocation Ring Opening\n(Wagner-Meerwein) Ring Opening (Wagner-Meerwein) Pinyl Carbocation->Ring Opening\n(Wagner-Meerwein) Rearrangement Terpinyl Carbocation Terpinyl Carbocation Ring Opening\n(Wagner-Meerwein)->Terpinyl Carbocation Nucleophilic Attack Nucleophilic Attack Terpinyl Carbocation->Nucleophilic Attack H₂O α-Terpineol Intermediate α-Terpineol Intermediate Nucleophilic Attack->α-Terpineol Intermediate Protonation & Hydration Protonation & Hydration α-Terpineol Intermediate->Protonation & Hydration H+, H₂O Deprotonation Deprotonation Protonation & Hydration->Deprotonation -H+ cis-Terpin cis-Terpin Deprotonation->cis-Terpin

References

terpin hydrate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Terpin Hydrate

Introduction

This compound hydrate (cis-p-menthane-1,8-diol monohydrate) is a terpene diol that has been utilized for over a century, primarily for its secretolytic and expectorant properties in the management of respiratory conditions such as bronchitis and the common cold.[1][2][3] Derived from natural sources like oil of turpentine, oregano, thyme, and eucalyptus, its synthesis is most commonly achieved through the acid-catalyzed hydration of α-pinene.[1][4][5] While its prevalence in over-the-counter medications has diminished, particularly in the United States, following a re-evaluation of its efficacy by the FDA in the 1990s, this compound hydrate remains a valuable compound available through prescription from compounding pharmacies.[1][4][6]

This technical guide provides a comprehensive exploration of the core physical and chemical properties of this compound hydrate. Designed for the modern researcher and pharmaceutical professional, this document moves beyond simple data recitation to explain the causality behind its characteristics and the methodologies used for its analysis, ensuring a thorough understanding for application in research and formulation development.

Chemical Identity and Molecular Structure

The precise identification of this compound hydrate is fundamental. It exists as a monohydrate of the cis-isomer of p-menthane-1,8-diol. The anhydrous form can be prepared, but it readily re-forms the hydrate in the presence of moisture.[7]

IdentifierValue
IUPAC Name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate[1]
Synonyms cis-Terpin hydrate, Terpinol hydrate, p-Menthane-1,8-diol monohydrate[7][8][9]
CAS Registry No. 2451-01-6 (monohydrate); 80-53-5 (anhydrous)[7][10]
Molecular Formula C₁₀H₂₀O₂·H₂O (Hydrate); C₁₀H₂₀O₂ (Anhydrous)[8]
Molecular Weight 190.28 g/mol (Hydrate); 172.27 g/mol (Anhydrous)[10][11][12]

The molecule possesses two hydroxyl groups, one tertiary alcohol at the 1-position of the cyclohexane ring and another at the 8-position of the p-menthane structure. This diol structure is critical to its physical properties, particularly its solubility profile.

Caption: Chemical structure of cis-terpin hydrate.

Synthesis Pathway Overview

The industrial synthesis of this compound hydrate is a classic example of acid-catalyzed hydration of a terpene. The primary feedstock is α-pinene, the main constituent of turpentine oil.

Core Reaction: Hydration of α-pinene using dilute mineral acids, such as sulfuric acid, or sulfonic acids.[13][14] The reaction proceeds by protonation of the double bond in pinene, leading to a carbocation intermediate which is then attacked by water.

Synthesis_Workflow Pinene α-Pinene (from Turpentine Oil) Reactor Reaction Vessel (Stirring, 20-40°C, ~40-50h) Pinene->Reactor Acid Dilute Acid (e.g., 25-30% H₂SO₄) Acid->Reactor Water Water (H₂O) Water->Reactor Crystallization Crystallization (Room Temperature) Reactor->Crystallization Reaction Mixture Filtration Filtration & Neutralization (e.g., with NaOH) Crystallization->Filtration Crude Crystals Product This compound Hydrate Crystals Filtration->Product

Caption: Generalized workflow for the synthesis of this compound hydrate.

This process requires careful control of temperature and reaction time to maximize the yield of this compound hydrate and minimize the formation of byproducts like dipentene.[13] More recent methods have explored composite catalysts, such as tartaric acid–boric acid, to achieve synthesis under milder conditions.[5]

Physical and Chemical Properties

The utility and formulation of this compound hydrate are dictated by its physicochemical characteristics.

General Physical Characteristics
PropertyDescriptionSource(s)
Appearance Colorless, lustrous rhombic crystals or a white crystalline powder.[9][11]
Odor Slight, characteristic odor. No odor of turpentine should be present in the purified substance.[7][15]
Taste Slightly bitter.[7][9]
Efflorescence Efflorescent in dry air, meaning it loses its water of hydration upon exposure.[7][9][15]
Melting Point 115-117 °C (for the cis-hydrate). The anhydrous cis-form melts at 104-105 °C.[4][7][11][16]
Boiling Point 258 °C (for the anhydrous cis-form).[7]
Residue on Ignition Not more than 0.1% as per USP standards.[17]
Solubility Profile

The solubility of this compound hydrate is a critical factor for formulation, particularly for liquid elixirs. Its amphiphilic nature, with two hydroxyl groups and a hydrocarbon backbone, results in a varied solubility profile.

SolventSolubility (at ~20-25°C)Solubility (Boiling)Source(s)
Water Sparingly soluble (1g in ~250 mL; ~4 mg/mL).Sparingly soluble (1g in ~34 mL).[7][16]
Ethanol Soluble (1g in ~13 mL; ~38 mg/mL).Very soluble (1g in ~3 mL).[7][18][19]
Methanol Soluble (1g in ~13 mL).Very soluble.[7][18]
Chloroform Slightly soluble (1g in ~135 mL).-[7]
Diethyl Ether Slightly soluble (1g in ~140 mL).-[7]
DMSO Soluble (>38 mg/mL).-[18][19]
Benzene Slightly soluble (1g in ~77 mL).-[7]
Petroleum Ether Practically insoluble.-[7][18]

The significant increase in solubility in boiling alcohol is a key principle used in its recrystallization and purification.[9] The limited aqueous solubility necessitates the high alcohol content (often over 40%) found in traditional this compound hydrate elixirs.[1]

Chemical Reactivity and Stability
  • Stability: this compound hydrate is stable under standard tight container storage conditions.[17][20] Its primary instability in an open environment is the loss of its water of hydration.[7]

  • Decomposition: When heated strongly, especially under fire conditions, it may decompose and emit toxic fumes.[20]

  • Reaction with Acid: A key identification test involves adding a few drops of sulfuric acid to a hot solution of this compound hydrate. The solution becomes turbid and develops a strong, aromatic odor due to dehydration and rearrangement reactions.[17]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[20]

Pharmacological Profile: Mechanism of Action

Understanding the mechanism is key to appreciating its therapeutic role. This compound hydrate is a direct-acting expectorant.

  • Stimulation of Bronchial Glands: It acts directly on the secretory cells of the lower respiratory tract.[1][4]

  • Increased Secretion: This stimulation promotes the secretion of a less viscous, more watery fluid into the airways.[2]

  • Mucus Liquefaction: The increased fluid volume dilutes and liquefies thick, tenacious mucus (phlegm).[1][2]

  • Enhanced Mucociliary Clearance: This change in mucus consistency makes it easier to expel from the respiratory tract via coughing, rendering the cough more productive.[4]

Additionally, this compound hydrate is reported to have a mild antiseptic effect on the pulmonary parenchyma.[1][4][8]

Analytical Methodologies and Quality Control (USP)

For drug development and quality assurance, robust analytical methods are essential. The United States Pharmacopeia (USP) provides a detailed monograph for this compound hydrate.[17]

Identification
  • Test A (Infrared Absorption): An IR spectrum of the dried sample (over a desiccant for 4 hours) must match that of the USP this compound Hydrate Reference Standard (RS).[17] This provides a definitive fingerprint of the molecule.

  • Test B (Reaction with Sulfuric Acid): As described in section 3.3, the formation of turbidity and a characteristic aromatic odor upon adding sulfuric acid to a hot solution serves as a classic qualitative test.[17]

Assay (Purity Determination)

The USP mandates a Gas Chromatography (GC) method for quantifying this compound hydrate, calculated on an anhydrous basis. The assay must show a purity of not less than 98.0% and not more than 100.5%.[17][21]

Protocol: USP Gas Chromatography Assay for this compound Hydrate

  • Internal Standard Solution: Prepare a solution of biphenyl in chloroform at a concentration of approximately 20 mg/mL. The internal standard is crucial for correcting variations in injection volume and detector response, ensuring high precision.

  • Standard Preparation: a. Accurately weigh ~170 mg of USP this compound Hydrate RS into a 100-mL volumetric flask. b. Dissolve in 5 mL of alcohol. c. Add exactly 5.00 mL of the Internal Standard Solution. d. Dilute to volume with chloroform and mix thoroughly.

  • Assay (Sample) Preparation: a. Accurately weigh ~170 mg of the this compound hydrate sample into a 100-mL volumetric flask. b. Follow the same procedure as the Standard Preparation from step 2b onwards.

  • Chromatographic System:

    • Instrument: Gas chromatograph with a flame-ionization detector (FID).

    • Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.

    • Temperatures: Injection port and detector at 260°C; column at 120°C.

    • Carrier Gas: Nitrogen, with a flow rate adjusted to achieve retention times of approximately 7 minutes for this compound and 11 minutes for biphenyl.

  • System Suitability: a. Inject the Standard Preparation. b. The resolution (R) between the this compound and biphenyl peaks must be not less than 2.0. c. The relative standard deviation (RSD) for replicate injections must not be more than 2.0%. This ensures the system is performing adequately for precise quantification.

  • Procedure & Calculation: a. Inject equal volumes (~1 µL) of the Standard Preparation and the Assay Preparation into the chromatograph. b. Record the peak areas. c. Calculate the ratio (Rₛ and Rᵤ) of the this compound peak area to the biphenyl peak area for both the Standard and Assay preparations. d. The quantity of C₁₀H₂₀O₂ is calculated using the standard USP formula comparing these ratios against the known weight of the reference standard.

GC_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_calc Data Analysis & Calculation prep_std 1. Prepare Standard (USP this compound Hydrate RS + Biphenyl IS) inject 3. Inject into GC-FID System prep_std->inject prep_assay 2. Prepare Assay Sample (this compound Hydrate Sample + Biphenyl IS) prep_assay->inject chromatogram 4. Record Chromatograms inject->chromatogram check_sst 5. Verify System Suitability (Resolution > 2.0, RSD < 2.0%) chromatogram->check_sst calc_ratio 6. Calculate Peak Area Ratios (this compound / Biphenyl) check_sst->calc_ratio calc_final 7. Calculate % Purity (vs. Standard) calc_ratio->calc_final Result Final Assay Value (98.0% - 100.5%) calc_final->Result

Caption: Workflow for the USP Gas Chromatography assay of this compound hydrate.

Other Key Quality Tests
  • Water Content: Determined by Karl Fischer titration (Method I 921). The acceptable range is between 9.0% and 10.0%, which corresponds to the theoretical water content of the monohydrate.[17][22]

  • Residual Turpentine: The final product must have no odor of turpentine oil, ensuring adequate purification from starting materials and byproducts.[17]

Conclusion

This compound hydrate is a well-characterized molecule with a long history of pharmaceutical use. Its physical properties, particularly its crystalline nature, efflorescence, and distinct solubility profile, are direct consequences of its diol structure and hydrated state. These characteristics are paramount for its synthesis, purification, and formulation into medicinal products. The chemical reactivity provides the basis for simple identification tests, while modern chromatographic techniques, as outlined by the USP, ensure its quality and purity. For researchers and drug development professionals, a firm grasp of these fundamental physicochemical properties is essential for leveraging this historic expectorant in contemporary therapeutic contexts, especially within the specialized field of pharmaceutical compounding.

References

A Technical Guide to the Natural Sources of Terpin Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpin hydrate, a monoterpenoid recognized for its expectorant properties, holds a significant place in the history of respiratory pharmacotherapy. While not typically found in its hydrated form in nature, it is readily derived from abundant, naturally occurring precursors found in various plant essential oils. This guide provides an in-depth exploration of these natural sources, the biosynthetic pathways of its precursors, established protocols for its synthesis from these natural starting materials, and the analytical methods required for its characterization. The primary focus is to elucidate that this compound hydrate is best understood as a semi-synthetic compound with direct origins in the plant kingdom, a critical distinction for professionals in drug development and natural product chemistry.

Introduction: this compound Hydrate in a Pharmacological Context

This compound hydrate (p-Menthane-1,8-diol monohydrate) is a crystalline compound historically valued as an expectorant for treating respiratory conditions such as acute and chronic bronchitis, pneumonia, and the common cold.[1][2][3] Its mechanism of action involves direct stimulation of the bronchial secretory cells in the lower respiratory tract.[2][3] This action increases the volume and reduces the viscosity of bronchial secretions, facilitating their removal through mucociliary clearance and productive coughing.[2]

First investigated physiologically in 1855, this compound hydrate became a widely used component of cough elixirs, often in combination with antitussives like codeine.[3] However, in the 1990s, the U.S. Food and Drug Administration (FDA) removed it from marketed medications, citing a lack of sufficient evidence for its safety and effectiveness by modern standards.[1][2][4][5] Despite this, this compound hydrate is still available through compounding pharmacies for specific prescriptions, underscoring its continued relevance in certain therapeutic contexts.[3][4][5]

A crucial point of clarification for researchers is that this compound hydrate is seldom, if ever, extracted directly from plants. Instead, it is synthesized from terpene precursors that are abundant in the essential oils of numerous plant species.[3][4][6][7] Therefore, this guide focuses on the natural sources of its precursors and the subsequent conversion processes.

Natural Precursors and Their Botanical Sources

The synthesis of this compound hydrate relies on the availability of specific monoterpenes and monoterpenoids from plant-derived essential oils.[8] The most commercially significant precursor is α-pinene , the primary constituent of turpentine oil.[9][10] Other volatile oils containing compounds like geraniol and linalool can also serve as starting materials.[3]

Precursor CompoundPrimary Botanical Source(s)Plant FamilyKey Essential Oil
α-Pinene Pine species (Pinus spp.)PinaceaeTurpentine Oil
Carvacrol / Thymol Oregano (Origanum vulgare), Thyme (Thymus vulgaris)LamiaceaeOregano Oil, Thyme Oil
1,8-Cineole (Eucalyptol) Eucalyptus species (Eucalyptus spp.)MyrtaceaeEucalyptus Oil
Linalool Lavender (Lavandula angustifolia), Clove (Syzygium aromaticum)Lamiaceae, MyrtaceaeLavender Oil, Clove Oil
Geraniol Rose (Rosa damascena), Palmarosa (Cymbopogon martinii)Rosaceae, PoaceaeRose Oil, Palmarosa Oil

This table summarizes the key natural precursors for this compound hydrate synthesis and their principal botanical origins.

The essential oils are typically obtained from the plant material (leaves, flowers, bark) through methods like steam distillation or solvent extraction.[11][12] Of these sources, turpentine oil from pine resin is the most economically important and widely used industrial starting material for this compound hydrate production.[6][10]

Biosynthesis of Monoterpene Precursors in Plants

Understanding the natural origin of this compound hydrate's precursors requires an examination of the monoterpenoid biosynthesis pathways within plants. Monoterpenes are C10 compounds derived from two five-carbon isoprene units.[13] Plants utilize two primary pathways to produce the universal isoprene precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[13][14]

The biosynthesis of monoterpenes, including α-pinene, occurs predominantly in the plastids via the MEP pathway.[14][15]

Key steps in the pathway:

  • IPP and DMAPP Synthesis: The MEP pathway begins with pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to yield both IPP and DMAPP.[15]

  • GPP Formation: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes.[16]

  • Cyclization: Monoterpene synthases, a diverse class of enzymes, then utilize GPP to create the various cyclic and acyclic monoterpene skeletons.[16][17] For example, a pinene synthase enzyme catalyzes the complex cyclization of GPP to form α-pinene.[16]

Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpenes Monoterpene Synthesis Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway Intermediates Pyruvate->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPPS GPPS IPP_DMAPP->GPPS Condensation GPP Geranyl Diphosphate (GPP) T_Synthase Terpene Synthases GPP->T_Synthase GPPS->GPP aPinene α-Pinene Limonene Limonene Others Other Monoterpenes T_Synthase->aPinene T_Synthase->Limonene T_Synthase->Others

Simplified biosynthesis of monoterpene precursors via the MEP pathway.

Synthesis and Isolation from Natural Precursors

The industrial production of this compound hydrate is a semi-synthetic process involving the acid-catalyzed hydration of α-pinene.[9][18] This reaction transforms the bicyclic alkene into the diol, p-menthane-1,8-diol, which then crystallizes as the monohydrate.

Experimental Protocol: Acid-Catalyzed Hydration of α-Pinene

This protocol is a generalized representation based on established industrial methods.[9][18][19][20] Optimization of catalyst concentration, temperature, and reaction time is critical for maximizing yield and minimizing the formation of byproducts like dipentene.

Materials:

  • α-Pinene (purified from turpentine oil)

  • Sulfuric acid (H₂SO₄), ~25-30% aqueous solution, or a composite acid catalyst (e.g., tartaric acid-boric acid).[18]

  • Sodium hydroxide (NaOH) solution, 2M for neutralization

  • Reaction vessel with temperature control and mechanical stirring

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Charge the reaction vessel with the aqueous acid solution. Begin vigorous stirring to create an emulsion.

  • Temperature Control: Cool the acid solution to 10-25°C. The hydration reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.[18]

  • α-Pinene Addition: Slowly add α-pinene to the stirring acid solution over several hours, ensuring the temperature does not exceed 30-35°C.

  • Reaction: Continue stirring the mixture for 24-50 hours at the controlled temperature.[9][18] The exact duration depends on the catalyst system and temperature.

  • Crystallization: After the reaction period, transfer the mixture to a separate vessel and allow it to stand at room temperature. This compound hydrate will crystallize out of the solution.

  • Isolation: Collect the crude this compound hydrate crystals by vacuum filtration.

  • Neutralization & Washing: Wash the crystals on the filter with cold water, followed by a dilute sodium carbonate or sodium hydroxide solution to neutralize any residual acid, and then again with cold water until the washings are neutral.

  • Drying: Dry the purified crystals to obtain the final this compound hydrate product.

Workflow Start α-Pinene (from Turpentine) + Aqueous Acid Reaction Controlled Stirring & Temperature (10-35°C, 24-50h) Start->Reaction Exothermic Hydration Crystallization Quiescent Crystallization Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Separate Crystals Washing Neutralization & Washing (H₂O, Na₂CO₃, H₂O) Filtration->Washing Drying Drying Washing->Drying End Purified this compound Hydrate Crystals Drying->End

Workflow for the synthesis of this compound hydrate from α-pinene.

Analytical and Characterization Methods

Rigorous analytical control is essential to confirm the identity, purity, and hydration state of the synthesized this compound hydrate. A combination of spectroscopic, chromatographic, and thermal methods is typically employed.[21][22]

Analytical TechniquePrincipleApplication for this compound Hydrate Analysis
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary and mobile phase.Primary method for purity assessment and quantification. Separates this compound from byproducts and unreacted starting material.[23][24][25][26]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the compound.Identity confirmation. The IR spectrum shows characteristic peaks for O-H (alcohol and water) and C-H bonds, which can be compared to a reference standard.[27]
Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) measures mass change with temperature. Differential Scanning Calorimetry (DSC) measures heat flow differences.Confirms hydration state. TGA can precisely determine the water content (loss of one water molecule, ~9.47% mass).[21][22] DSC shows endotherms corresponding to dehydration and melting.
Karl Fischer Titration A coulometric or volumetric titration method specific for the determination of water content.Accurate quantification of water content to confirm it is the monohydrate form.[22]
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.Used in conjunction with GC (GC-MS) to identify the parent compound and any impurities by their mass fragmentation patterns.[28]
Standard Protocol: Purity Assay by Gas Chromatography

The following is a representative GC method based on pharmacopeial standards for determining the purity of this compound hydrate.[23][27]

  • Column: 6% G1 on support S1A (or equivalent) in a 1.2m x 3.5mm glass column.

  • Carrier Gas: Nitrogen.

  • Temperatures:

    • Injection Port: 260°C

    • Detector: 260°C

    • Column: 120°C

  • Detector: Flame Ionization Detector (FID).

  • Internal Standard: Biphenyl solution in chloroform (~20 mg/mL).

  • Procedure:

    • Prepare a standard solution of USP this compound Hydrate Reference Standard with the internal standard.

    • Prepare a sample solution of the synthesized this compound hydrate with the internal standard.

    • Inject equal volumes (~1 µL) of the standard and sample preparations.

    • Calculate purity by comparing the peak area ratios of this compound to the internal standard in the sample chromatogram versus the standard chromatogram.[23]

  • System Suitability: The resolution between the this compound and biphenyl peaks should be not less than 2.0.[27]

Conclusion

This compound hydrate serves as a prime example of a pharmaceutical active ingredient that, while not directly extracted from nature, is intrinsically linked to botanical sources. Its production is a testament to the value of natural product chemistry, leveraging abundant and renewable terpene precursors—most notably α-pinene from turpentine oil—through efficient semi-synthetic processes. For researchers and drug development professionals, a comprehensive understanding of these natural origins, biosynthetic pathways, and synthetic methodologies is essential for appreciating the compound's supply chain, quality control, and historical context in modern pharmacotherapy.

References

terpin hydrate mechanism of action as an expectorant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Expectorant Mechanism of Action of Terpin Hydrate

Abstract

This compound hydrate, a derivative of turpentine and other essential oils, has a long history of use as an expectorant for relieving chest congestion associated with bronchitis and other respiratory ailments.[1][2][3] Its primary proposed mechanism involves a direct secretagogue effect on the bronchial glands of the lower respiratory tract, leading to increased secretion of lower-viscosity fluid.[2][4] This action is believed to hydrate and thin tenacious mucus, facilitating its removal via the mucociliary escalator and making coughs more productive.[1][5] Despite its century-long use, this compound hydrate was largely removed from over-the-counter medications in the United States in the 1990s after the Food and Drug Administration (FDA) concluded there was inadequate evidence to establish general recognition of its safety and effectiveness.[6][7][8] This has left a significant gap in the modern, molecular-level understanding of its function. This guide synthesizes the historical understanding of this compound hydrate's mechanism and, in response to the evidentiary deficit, proposes a comprehensive research framework to rigorously evaluate its core actions using contemporary pharmacological and cell biology techniques. It is intended for researchers, scientists, and drug development professionals seeking to re-evaluate this historical compound with modern scientific standards.

First investigated physiologically in 1855, this compound hydrate became a widely used expectorant by the late 19th and early 20th centuries, often formulated in elixirs with codeine.[2][7] Its use was indicated for conditions characterized by thick, difficult-to-expel mucus, such as acute and chronic bronchitis, pneumonia, and chronic obstructive pulmonary disease (COPD).[1][2][9]

The traditionally accepted mechanism of action is direct, rather than reflexive. The core hypotheses are:

  • Direct Stimulation of Bronchial Secretory Cells: this compound hydrate is believed to act directly on the submucosal glands and goblet cells in the lower respiratory tract.[1][2] This stimulation is thought to increase the volume of bronchial secretions.[10]

  • Hydration and Viscosity Reduction: The increased secretions are purported to be more serous (watery) in nature.[4] This fluid increase hydrates the viscous mucus gel layer, reducing its viscoelasticity and making it easier to clear from the airways.[1][9]

  • Improved Mucociliary Clearance: By thinning the mucus, this compound hydrate facilitates its transport by the cilia, enhancing the overall efficiency of the mucociliary escalator and making coughs more productive in clearing phlegm.[1][5]

  • Mild Antiseptic Effect: Some sources also describe a weak antiseptic effect on the pulmonary parenchyma, although this is considered a secondary and less significant action.[2][4][11]

This proposed mechanism is summarized in the logical flow diagram below.

G A This compound Hydrate Administration (Oral) B Systemic Absorption & Distribution to Lung Tissue A->B C Direct Action on Bronchial Secretory Cells (Glands/Goblet Cells) B->C D Increased Secretion of Low-Viscosity Fluid C->D E Hydration of Airway Surface Liquid (ASL) D->E F Decreased Mucus Viscoelasticity E->F G Enhanced Mucociliary Clearance F->G H Productive Cough & Symptom Relief G->H

Caption: Putative Mechanism of this compound Hydrate as an Expectorant.

Critically, the molecular targets—be they specific ion channels, receptors, or signaling pathways—that mediate this direct stimulation remain uncharacterized in modern scientific literature. This lack of mechanistic detail is the primary reason for the FDA's reclassification and underscores the need for a renewed scientific investigation.

A Modern Research Framework for Mechanistic Validation

To address the historical evidence gap, a multi-stage research program is proposed. This framework systematically tests the core hypotheses of this compound hydrate's action, progressing from fundamental cellular responses to integrated physiological outcomes.

G cluster_0 Phase 1: In Vitro Mechanistic Analysis cluster_1 Phase 2: Ex Vivo Functional Assessment cluster_2 Phase 3: In Vivo Proof-of-Concept A Human Bronchial Epithelial Cells (ALI Culture Model) B Measure ASL Height & Ion Transport (Ussing Chamber) A->B Hypothesis: Secretagogue Activity C Analyze Secreted Mucins (MUC5AC/MUC5B ELISA) A->C Hypothesis: Mucin Modulation D Precision-Cut Lung Slices (PCLS) or Isolated Perfused Lung A->D E Assess Ciliary Beat Frequency (CBF) D->E Hypothesis: Ciliostimulatory Effects F Analyze Mucus Rheology (Microrheology) D->F Hypothesis: Viscosity Alteration G Rodent or Sheep Model of Mucus Hypersecretion D->G H Measure Mucociliary Clearance (Radioaerosol Scintigraphy) G->H Primary Endpoint I Quantify Expectorant Effect (Phenol Red Secretion Assay) G->I Secondary Endpoint

Caption: Proposed Experimental Workflow for this compound Hydrate Validation.

This framework is designed to be a self-validating system. Positive results in the in vitro secretagogue assays (Phase 1) provide the causal justification for proceeding to more complex ex vivo and in vivo models (Phases 2 & 3) that assess integrated physiological functions like mucociliary clearance.

Detailed Experimental Protocols

The following protocols describe the key experiments outlined in the research framework.

Protocol 3.1: Evaluating Secretagogue Activity in Airway Epithelial Cell Cultures

Objective: To determine if this compound hydrate directly stimulates fluid secretion from human airway epithelium, a cornerstone of its putative mechanism.

Methodology:

  • Cell Culture:

    • Culture primary human bronchial epithelial cells (HBECs) on permeable supports (e.g., Transwell® inserts).

    • Maintain cultures at an air-liquid interface (ALI) for a minimum of 21 days to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.[12][13]

  • This compound Hydrate Treatment:

    • Prepare a concentration range of this compound hydrate (e.g., 1 µM to 1 mM) in the basolateral medium. Include a vehicle control (medium alone) and a positive control known to stimulate secretion (e.g., UTP, which activates P2Y2 receptors).[14]

  • Measurement of Airway Surface Liquid (ASL) Height:

    • At specified time points (e.g., 2, 6, 12, and 24 hours) post-treatment, measure the ASL height.

    • Add a small volume of a fluorescent dye (e.g., Texas Red-dextran) to the apical surface and perform confocal microscopy with x-z scanning to determine the fluid layer thickness.[15][16]

    • An increase in ASL height relative to the vehicle control indicates net fluid secretion.

  • Measurement of Ion Transport (Ussing Chamber):

    • Mount the differentiated HBEC monolayers in an Ussing chamber.

    • Measure the short-circuit current (Isc), an indicator of net ion transport across the epithelium.

    • After establishing a stable baseline, add this compound hydrate to the basolateral side and record changes in Isc. An increase in Isc may suggest stimulation of anion (e.g., Cl⁻) secretion, a primary driver of airway hydration.[15]

  • Data Analysis:

    • Plot ASL height and change in Isc as a function of this compound hydrate concentration.

    • Calculate EC₅₀ values to determine potency.

    • Compare the maximal effect of this compound hydrate to the positive control.

Trustworthiness Check: The use of a positive control (UTP) validates that the cell model is responsive to secretagogues. The dual endpoints of ASL height (a direct measure of hydration) and Isc (a measure of the underlying mechanism) provide a self-validating system.

Protocol 3.2: Quantifying Mucociliary Clearance in an Animal Model

Objective: To determine if this compound hydrate enhances the rate of mucus transport in vivo, the ultimate physiological outcome of an effective expectorant.

Methodology:

  • Animal Model:

    • Utilize a suitable animal model, such as the sheep, which has lung architecture and mucociliary clearance rates comparable to humans, or a rodent model.[16]

  • Treatment Groups:

    • Establish multiple treatment groups: Vehicle control (e.g., saline), Positive control (e.g., a β-agonist or hypertonic saline), and multiple dose levels of this compound hydrate administered orally.[17][18]

  • Radioaerosol Administration:

    • Deliver an aerosol of Technetium-99m labeled human serum albumin or sulfur colloid (⁹⁹ᵐTc-HSA) to the lungs of conscious animals under controlled breathing conditions.[16][18] This labels the airway mucus.

  • Gamma Scintigraphy:

    • Immediately after aerosol deposition and over a period of several hours (e.g., 0, 1, 2, 4, 6 hours), acquire serial images of the lungs using a gamma camera.

  • Data Acquisition and Analysis:

    • Define regions of interest (ROIs) for the whole lung, as well as peripheral and central lung regions.

    • Quantify the radioactive counts within the ROIs at each time point.

    • Calculate the percentage of radioactivity retained in the lungs over time. A faster decline in radioactivity in the this compound hydrate group compared to the vehicle group indicates enhanced mucociliary clearance.[16]

    • Plot retention vs. time curves for each treatment group and compare clearance rates.

Causality and Validation: This protocol directly measures the physiological function of interest. A positive result (increased clearance) provides strong evidence for expectorant activity. By correlating these in vivo results with the in vitro data from Protocol 3.1, a causal link can be established between direct epithelial stimulation and enhanced mucus transport.

Comparative Analysis: this compound Hydrate vs. Guaifenesin

Understanding this compound hydrate's mechanism is aided by comparison with guaifenesin, the only expectorant currently approved for OTC use in the US by the FDA.[10]

FeatureThis compound Hydrate (Putative)Guaifenesin (Evidence-Based)
Primary Mechanism Direct stimulation of bronchial secretory cells.[1][2]Indirect stimulation via the "gastropulmonary reflex"; irritation of gastric vagal afferents reflexively increases bronchial secretions.[10][12]
Direct Effects Believed to be the primary mode of action.[4]Secondary direct effects on airway epithelial cells, including reduced mucin production and decreased mucus viscoelasticity, have been shown in vitro.[10][19]
Effect on Secretions Increases volume of watery fluid.[4]Increases volume and hydration of secretions, making mucus less viscous.[19][20]
Molecular Targets Unknown.Vagal afferent nerves in the gastric mucosa; potential direct effects on airway epithelial cells.[10][12]
Clinical Evidence Lacks modern, robust clinical trials, leading to FDA reclassification.[7][8]Efficacy demonstrated in patients with upper respiratory tract infections and stable chronic bronchitis.[10][19]

This comparison highlights the critical difference: guaifenesin's mechanism, while not fully elucidated, is supported by modern experimental data distinguishing between reflexive and direct actions.[10][12] this compound hydrate's mechanism remains largely based on historical observation, lacking such validation.

Conclusion and Future Directions

This compound hydrate is a historical expectorant with a plausible, yet scientifically unverified, mechanism of action. The prevailing hypothesis of direct stimulation of bronchial fluid secretion provides a clear and testable framework for modern investigation. The experimental plan detailed in this guide—progressing from in vitro epithelial cell models to in vivo functional assessments of mucociliary clearance—offers a rigorous pathway to either substantiate the historical claims or redefine the drug's mechanism.

For drug development professionals, a successful validation could re-establish a pharmacological rationale for its use, potentially in compounded formulations or as a lead for novel secretagogues.[1][11] Future research should focus on identifying the specific molecular targets on airway epithelial cells, which would unlock a deeper understanding of secretion regulation and provide new avenues for therapeutic intervention in hypersecretory lung diseases.

References

historical uses of terpin hydrate in medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Uses of Terpin Hydrate in Medicine

Abstract

This compound hydrate, a terpene derivative of turpentine, held a prominent position in the medical armamentarium for over a century as a primary expectorant. Its use, which began in the late 19th century, was centered on its ability to liquefy and increase bronchial secretions, thereby aiding in the management of cough and congestion associated with various respiratory ailments.[1][2][3] Typically formulated as a high-alcohol content elixir, often in combination with the antitussive codeine, it was a ubiquitous remedy for bronchitis, the common cold, and other pulmonary conditions.[4][5][6] However, the 20th century brought increased regulatory scrutiny, and in the 1990s, the U.S. Food and Drug Administration (FDA) re-evaluated its status.[4][7][8] Citing a lack of sufficient evidence for both safety and effectiveness, this compound hydrate was removed from over-the-counter medications, marking the end of its widespread use.[1][2][4][7][8][9] This guide provides a detailed technical overview of the historical synthesis, pharmacology, therapeutic applications, and eventual decline of this compound hydrate in medicine.

Origins and Chemical Synthesis

First investigated physiologically in 1855 by Lépine, this compound hydrate (cis-p-menthane-1,8-diol monohydrate) is a monocyclic terpene diol.[4] It can be derived from various natural sources, including turpentine, oregano, thyme, and eucalyptus.[1][2][8][9] Historically, its primary source for pharmaceutical production was oil of turpentine, which is rich in α-pinene.

The synthesis process involves the acid-catalyzed hydration of pinene. Early methods involved allowing turpentine oil to stand for extended periods with dilute mineral acids, such as sulfuric or nitric acid, which acted as hydrating agents.[10] The reaction is sensitive, and prolonged exposure could lead to the formation of byproducts. To improve reaction times and yield, various process enhancements were developed, including the use of emulsifying agents and vigorous agitation to increase the interfacial contact between the oil and the aqueous acid phase.[10][11]

Diagram: Historical Synthesis of this compound Hydrate from Turpentine

G turpentine Oil of Turpentine (Source of α-Pinene) reactor Reaction Vessel (Vigorous Agitation) turpentine->reactor acid Dilute Mineral Acid (e.g., 5% H₂SO₄) acid->reactor emulsifier Emulsifying Agent (Optional, for process acceleration) emulsifier->reactor hydration Acid-Catalyzed Hydration reactor->hydration filtration Filtration & Suction hydration->filtration washing Washing (Sodium Carbonate Solution, Water) filtration->washing product Crystalline this compound Hydrate (C₁₀H₂₀O₂·H₂O) washing->product

Caption: A simplified workflow of the historical synthesis of this compound hydrate.

Pharmacological Profile: A Historical Perspective

This compound hydrate was classified pharmacologically as an expectorant.[1][4][12] Agents in this class are intended to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, facilitating their removal by ciliary action and coughing.[1][5]

Proposed Mechanism of Action

The historically accepted mechanism of action for this compound hydrate was a direct effect on the bronchial secretory cells of the lower respiratory tract.[1][2][4] It was believed to stimulate these glands to produce a more copious and less viscous mucous secretion.[5] This dual action of increasing fluid volume and thinning existing phlegm was thought to make coughs more productive, thereby clearing the airways of irritants and mucus buildup.[1][5] In addition to its primary expectorant role, this compound hydrate was also noted to have a weak antiseptic effect on the pulmonary parenchyma.[1][2][4][5]

Diagram: Proposed Mechanism of Action for this compound Hydrate

G cluster_drug This compound Hydrate cluster_airway Lower Respiratory Tract cluster_effect Pharmacological Effect th This compound Hydrate Administered Orally cells Bronchial Secretory Cells th->cells Directly Stimulates antiseptic Weak Antiseptic Effect th->antiseptic liquefaction Increased, Liquefied Secretions (Reduced Viscosity) cells->liquefaction Leads to mucus Thick, Viscous Mucus mucus->liquefaction Is converted to clearance Enhanced Mucociliary Clearance & Productive Cough liquefaction->clearance

Caption: The historically understood mechanism of this compound hydrate as a direct-acting expectorant.

Clinical Application and Formulations

From the late 1800s through the mid-1990s, this compound hydrate was a cornerstone in the treatment of respiratory conditions characterized by excessive or thick mucus.[1][4][5][6] Its primary indications included:

  • Acute and Chronic Bronchitis[1][4]

  • Pneumonia[1][4]

  • Common Cold and associated coughs[5][6]

  • Chronic Obstructive Pulmonary Disease (COPD)[1][4]

  • Bronchiectasis[1][4]

The Elixir: A Necessary Formulation

This compound hydrate's utility was hampered by its poor solubility in water (approximately 1 gram in 200 mL).[13][14] To create a therapeutically viable oral dosage form, it was formulated as an elixir.[13][15] The former official name for the oral solution was this compound Hydrate Elixir.[15][16] These elixirs utilized a high concentration of alcohol (often 38-43%) and glycerin to act as solvents.[6][13]

This high alcohol content was a double-edged sword. While necessary for solubility, it contributed significantly to the preparation's side effect profile, including potential central nervous system depression, and raised concerns about abuse potential, particularly in combination products.[4][6]

Combination Products

To provide both expectorant and cough suppressant actions, this compound hydrate was frequently compounded with narcotics. The most common formulations available were:

  • Elixir of this compound Hydrate: The base expectorant.

  • Elixir of this compound Hydrate with Codeine: Combined the expectorant with a centrally-acting antitussive.[4][6][17] This was an extremely popular cough medicine.[6][18]

  • Elixir of this compound Hydrate with Heroin: An early 20th-century formulation before the dangers of heroin were fully understood and regulated.[4]

Historical Formulation Active Ingredients Primary Therapeutic Action Noteworthy Characteristics
Elixir of this compound HydrateThis compound HydrateExpectorantHigh alcohol content (up to 43%) to solubilize the active ingredient.[13]
Elixir of this compound Hydrate & Codeine, N.F.This compound Hydrate, CodeineExpectorant & AntitussiveHighly effective but carried risks of sedation and dependence.[4][6][17] The label warned it "MAY BE HABIT FORMING".[6]
Elixir of this compound Hydrate with HeroinThis compound Hydrate, HeroinExpectorant & AntitussiveAvailable in the early 1900s; discontinued as heroin's high potential for abuse became evident.[4]

Experimental Protocols: Historical Preparation of this compound Hydrate Elixir

The following methodology is representative of a historical protocol for compounding this compound Hydrate Elixir, based on standards from pharmacopoeias like the National Formulary (N.F.) and U.S. Pharmacopeia (USP).[13][16]

Objective: To prepare a stable, clear elixir containing a therapeutic concentration of this compound hydrate.

Materials:

  • This compound Hydrate, crystalline (17 g)

  • Sweet Orange Peel Tincture (20 mL)

  • Benzaldehyde (0.05 mL)

  • Alcohol, 95% (425 mL)

  • Glycerin (400 mL)

  • Syrup (100 mL)

  • Purified Water, sufficient to make 1000 mL

  • Talc (as a filtering aid)

Methodology:

  • Dissolution of this compound Hydrate: In a suitable glass beaker, dissolve the 17 g of this compound hydrate in the 425 mL of alcohol. Gentle agitation will facilitate dissolution. Heat should be avoided as this compound hydrate can volatilize.[19]

  • Addition of Flavoring Agents: Add the 20 mL of sweet orange peel tincture and 0.05 mL of benzaldehyde to the alcoholic solution. Mix thoroughly.

  • Incorporation of Solvents: Add the 400 mL of glycerin and 100 mL of syrup to the mixture. Stir until a homogenous solution is achieved.

  • Final Volume Adjustment: Gradually add a sufficient quantity of purified water to bring the total volume to 1000 mL.

  • Clarification: Upon the addition of water, the solution may become turbid due to the precipitation of some oils. Add a small amount of talc to the elixir and agitate. The talc acts as a filter aid by absorbing the excess oils.[19]

  • Filtration: Allow the mixture to stand for a short period to ensure complete adsorption of oils onto the talc. Filter the elixir through a suitable filter paper until the resulting liquid is clear.

  • Packaging and Storage: Dispense the clear elixir into tight containers to prevent the evaporation of alcohol.[16]

Diagram: Workflow for Compounding this compound Hydrate Elixir

G start Start dissolve 1. Dissolve this compound Hydrate in Alcohol start->dissolve add_flavors 2. Add Tincture of Sweet Orange Peel & Benzaldehyde dissolve->add_flavors add_solvents 3. Add Glycerin & Syrup add_flavors->add_solvents add_water 4. Add Purified Water to Volume (May cause turbidity) add_solvents->add_water add_talc 5. Add Talc as Filter Aid add_water->add_talc filter 6. Agitate and Filter until clear add_talc->filter package 7. Package in Tight Containers filter->package end_node End package->end_node

Caption: A step-by-step process for the historical compounding of this compound Hydrate Elixir.

Regulatory Decline and Discontinuation

The long history of this compound hydrate's use came to an end due to a shift in regulatory standards. In the 1990s, the U.S. FDA conducted a review of over-the-counter (OTC) drug ingredients. The agency concluded that there was inadequate data to establish general recognition of the safety and effectiveness of this compound hydrate for its claimed expectorant use.[1][2][3][4][7][8][9]

This ruling meant that this compound hydrate could no longer be marketed in OTC products in the United States.[3][4][20] The lack of a pharmaceutical sponsor willing to fund the extensive and costly clinical trials required to meet modern efficacy and safety standards sealed its fate.[3] Consequently, it was largely replaced by guaifenesin, which is currently the only expectorant with FDA approval for OTC use in the U.S.[4]

While no longer available in mass-marketed products, this compound hydrate has not been formally banned.[3] It can still be legally prepared by compounding pharmacies upon receipt of a valid prescription.[1][3][4][7][9]

Conclusion

This compound hydrate represents a significant chapter in the history of respiratory medicine. For over a century, it was a trusted and widely used expectorant, synthesized from natural terpenes and formulated into elixirs that became a household staple. Its story illustrates the evolution of pharmaceutical science and regulatory oversight. While its proposed mechanism of direct bronchial stimulation was logical for its time, it ultimately failed to meet the rigorous, evidence-based standards of modern medicine. The withdrawal of this compound hydrate from the general market was not due to findings of acute toxicity, but rather a lack of sufficient scientific evidence to support its long-held claims of efficacy, marking a transition from historical precedent to data-driven pharmacology.

References

solubility of terpin hydrate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Terpin Hydrate for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility of this compound hydrate, a well-established expectorant agent. Designed for researchers, scientists, and formulation experts, this document moves beyond simple data recitation to explore the underlying physicochemical principles governing this compound hydrate's solubility in a variety of solvent systems. We will examine its fundamental properties, present a consolidated view of its solubility across aqueous and organic media, and provide a detailed, field-tested protocol for its experimental determination. The causality behind experimental choices, critical factors influencing solubility, and the implications for pharmaceutical formulation are discussed in detail to provide a holistic and practical understanding of this important molecule.

Introduction to this compound Hydrate: From Classic Expectorant to Modern Formulation Challenge

This compound hydrate (p-Menthane-1,8-diol monohydrate) is a terpene derivative that has been used for over a century as an expectorant to loosen mucus and ease congestion in the treatment of acute and chronic bronchitis.[1][2][3] It is derived from sources like oil of turpentine, eucalyptus, and thyme.[2][3] While its use in over-the-counter medications has declined in some regions, its unique properties continue to make it a subject of interest in pharmaceutical research and compounded formulations.[2]

Understanding the solubility of an active pharmaceutical ingredient (API) like this compound hydrate is a cornerstone of drug development. Solubility dictates the bioavailability, routes of administration, and ultimately, the therapeutic efficacy of a drug product. This compound hydrate's molecular structure, featuring both polar hydroxyl groups and a non-polar hydrocarbon backbone, presents a classic case of amphiphilic character, leading to a nuanced and highly variable solubility profile that warrants in-depth investigation.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. For this compound hydrate, the following characteristics are paramount.

  • Chemical Structure: this compound hydrate is the monohydrate of cis-p-Menthane-1,8-diol. Its structure contains two hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors, and a cyclohexane ring, which provides a significant non-polar character.

  • Molecular Formula & Weight: C₁₀H₂₀O₂·H₂O (Monohydrate)[4][5][6], with a molecular weight of approximately 190.28 g/mol .[6][7] The anhydrous form (C₁₀H₂₀O₂) has a molecular weight of 172.27 g/mol .[8][9]

  • Appearance: It exists as colorless, lustrous crystals or a white crystalline powder.[3][10]

  • Thermal Behavior: The melting point is reported in the range of 103°C to 117°C, often after drying to remove the water of hydration.[1][3][5][10][11]

  • Hydration & Stability: A critical characteristic is its nature as a hydrate. It effloresces in dry air, meaning it can lose its water of hydration, which can alter its physical properties and solubility.[3][12] This necessitates storage in tight containers.[8][13]

The relationship between these properties and the choice of solvent is fundamental to predicting and explaining solubility behavior.

cluster_this compound This compound Hydrate Molecule cluster_Solvent Solvent Properties T_Struct Amphiphilic Structure T_Props Key Properties - Two -OH Groups (Polar) - Hydrocarbon Backbone (Non-polar) - Crystalline Hydrate Result Solubility Outcome T_Props->Result Interaction determined by... S_Polar Polar Solvents (e.g., Water, Ethanol) S_Props Key Properties - Polarity / Dielectric Constant - H-Bonding Capacity S_NonPolar Non-Polar Solvents (e.g., Ether, Chloroform) S_Props->Result

Caption: Physicochemical basis of this compound hydrate solubility.

Solubility Profile of this compound Hydrate

The solubility of this compound hydrate varies dramatically with the nature of the solvent, a direct consequence of its amphiphilic structure.

Qualitative Overview

Pharmacopeial descriptions provide a foundational, qualitative understanding. This compound hydrate is generally described as:

  • Slightly soluble in water, chloroform, and ether.[3]

  • Sparingly soluble in boiling water.

  • Soluble in alcohol.

  • Very soluble in boiling alcohol.

This immediately highlights the strong positive influence of temperature, especially in protic solvents like alcohol and water, and suggests that the energy required to break the crystal lattice is a significant barrier overcome at higher temperatures.

Quantitative Solubility Data

A survey of scientific and commercial literature provides more precise quantitative data. It is crucial to note that experimental conditions (e.g., temperature, particle size, equilibration time, use of fresh vs. hygroscopic solvents) can lead to variations in reported values.

SolventTypeReported SolubilityTemperatureReference(s)Notes
Water Polar ProticInsoluble / Partially SolubleAmbient[11][14]General qualitative terms.
1 mg/mL (~5.26 mM)Ambient[15]Requires ultrasonication and warming to 60°C.
3.42 - 10.0 g/L25°C[12]Range suggests experimental variability.
4 g/L25°C[16]Experimental value.
Ethanol Polar Protic38 mg/mL (~199.7 mM)Ambient / 25°C[2][14][17]Significantly higher than in water.
Dimethyl Sulfoxide (DMSO) Polar Aprotic≥ 100 mg/mL (~525.5 mM)Ambient[7][15]Saturation not reached; highly effective solvent.
38 - 60 mg/mLAmbient[2][14]Note: Moisture-absorbing DMSO reduces solubility.[14][15]
Chloroform Non-PolarSlightly solubleAmbientContradictory reports exist.
InsolubleAmbientMay depend on purity and water content.
Diethyl Ether Non-PolarSlightly to practically insolubleAmbient[12]Low solubility as expected.
Glycerol Polar ProticSolubleAmbient[18]Often used in oral solutions as a co-solvent.[19]
Discussion of Solubility Behavior

The data reveals a clear pattern rooted in the "like dissolves like" principle, but with important nuances.

  • Polar Protic Solvents: The high solubility in ethanol (38 mg/mL) compared to water (~1-4 mg/mL) is noteworthy. While both are polar and can hydrogen bond, the ethyl group of ethanol provides some non-polar character that better accommodates this compound hydrate's hydrocarbon backbone, leading to a more favorable solvation energy. The exceptional solubility in boiling alcohol indicates that the dissolution is an endothermic process.

  • Polar Aprotic Solvents: DMSO is an excellent solvent for this compound hydrate, capable of dissolving over 100 mg/mL.[7][15] As a strong hydrogen bond acceptor, it effectively solvates the hydroxyl groups of this compound hydrate. The warning about using fresh, non-hygroscopic DMSO is a critical practical insight; absorbed water can alter the solvent's properties and reduce its solvating power for this specific molecule.[14][15]

  • Non-Polar Solvents: The low solubility in ether and chloroform is consistent with the molecule's significant polarity due to its two hydroxyl groups.[12] These solvents cannot effectively solvate the polar regions of the molecule.

Experimental Determination of Equilibrium Solubility

For drug development, precise and reproducible solubility data is non-negotiable. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[20][21]

Principle of the Shake-Flask Method

The method relies on achieving a state of equilibrium between the dissolved solute and the undissolved solid API in a specific solvent at a constant temperature. An excess of the solid is agitated in the solvent for a prolonged period until the concentration of the dissolved API in the solution becomes constant. This constant concentration is defined as the equilibrium solubility.[22]

Detailed Step-by-Step Protocol

This protocol outlines a self-validating system for determining the solubility of this compound hydrate.

Materials:

  • This compound Hydrate, crystalline powder (USP reference standard where applicable[8][9])

  • Solvent of interest (e.g., HPLC-grade ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, validated for low analyte binding)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation: Add an excess amount of this compound hydrate (e.g., ~100 mg) to a series of vials. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent (e.g., 5.0 mL at 25°C) into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm) for a defined period.

    • Causality Insight: An equilibration time of 24-48 hours is typical. To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Sample Collection & Preparation:

    • Remove vials from the shaker and allow them to stand for at least 30 minutes at the experimental temperature for undissolved solids to settle.

    • Carefully withdraw an aliquot from the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any binding sites on the filter.

    • Trustworthiness Check: This filtration step is critical to separate the dissolved solute from solid particles, which would otherwise lead to erroneously high solubility values.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (e.g., chloroform, as used in USP assays[8]) to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of this compound hydrate in the diluted sample using a validated analytical method, such as the GC-FID method described below.

References

A Researcher's Guide to Differentiating Terpin and Terpenes: Chemical Origins, Pharmacological Significance, and Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the lexicon of natural products and pharmaceutical sciences, the terms "terpene" and "terpin" are often a source of confusion. While related, they represent fundamentally distinct chemical entities with disparate origins, properties, and applications. This guide provides an in-depth technical delineation for researchers, scientists, and drug development professionals. We will explore the biosynthetic origins of the vast terpene family and contrast them with the synthetic derivation of this compound. The core of this work focuses on a comparative analysis of their chemical structures, physicochemical properties, and, most critically, their distinct roles in pharmacology. To ensure scientific integrity, this guide establishes a framework for unambiguous analytical differentiation, providing validated, step-by-step protocols for chromatographic and spectroscopic methodologies.

Foundational Concepts: From Isoprene Building Blocks to a Universe of Structures

The journey into the distinction between these compounds begins with a common ancestor: the five-carbon isoprene unit (C₅H₈). Nature polymerizes these simple units to create an astonishing diversity of structures, forming the basis of the largest class of plant secondary metabolites.[1]

Terpenes: Nature's Hydrocarbon Archetypes

Terpenes are pure hydrocarbons built from the head-to-tail linkage of isoprene units.[2][3][4] Their classification is elegantly simple, based on the number of C5 units they contain.[2][5][6]

  • Monoterpenes (C₁₀): Two isoprene units (e.g., α-pinene, limonene, myrcene).[2][7] These are often volatile and highly aromatic.

  • Sesquiterpenes (C₁₅): Three isoprene units (e.g., β-caryophyllene, humulene).[2][7]

  • Diterpenes (C₂₀): Four isoprene units (e.g., paclitaxel, retinol).[1][2]

  • Triterpenes (C₃₀): Six isoprene units (e.g., squalene, the precursor to steroids).[2][5]

The biosynthesis of these molecules occurs through two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[8][9][10] These pathways generate the activated isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental building blocks for all terpenes.[9][11]

Terpenoids: The Oxygenated Derivatives

The term "terpenoid" (or isoprenoid) represents a broader category. Terpenoids are terpenes that have undergone biochemical modification, typically through the addition of oxygen-containing functional groups (e.g., hydroxyl, carbonyl) or methyl group rearrangement.[1][2][3] Menthol, camphor, and linalool are classic examples of terpenoids.[1][7] Because of this frequent interchangeability in literature, it is crucial to recognize that while all terpenes are technically terpenoids, the reverse is not true.

This compound: A Specific, Hydrated Terpenoid Diol

This compound is not a naturally occurring terpene. It is a specific p-menthane-1,8-diol, a saturated di-alcohol derivative of a monoterpene.[12] In pharmaceutical contexts, it is almost exclusively found as This compound hydrate (C₁₀H₂₀O₂ · H₂O), its stable, crystalline monohydrate form.[12][13] Unlike the vast majority of terpenes which are biosynthesized directly in plants, this compound hydrate is a synthetic product, typically manufactured through the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine.[12][14][15]

G cluster_0 Biosynthesis cluster_1 Chemical Synthesis Isoprene Isoprene (C5) IPP_DMAPP IPP / DMAPP Precursors TerpeneSynthase Terpene Synthases Terpenes Terpenes (Hydrocarbons) α-Pinene, Limonene, etc. aPinene α-Pinene (from Turpentine) Terpenes->aPinene Modification Oxidation / Rearrangement Terpenoids Terpenoids (Oxygenated) Menthol, Camphor, etc. AcidHydration Acid-Catalyzed Hydration (e.g., H₂SO₄) TerpinHydrate This compound Hydrate (p-Menthane-1,8-diol)

Comparative Analysis: Structure, Properties, and Pharmacological Role

The fundamental structural difference—a pure hydrocarbon backbone versus a saturated diol—dictates every other distinguishing characteristic, from physicochemical properties to biological function.

FeatureTerpenes (General Class)This compound (as this compound Hydrate)
Chemical Class Unsaturated Hydrocarbons[2][6]Saturated Dihydric Alcohol (Diol)[12]
Functional Groups Primarily C=C double bondsTwo Hydroxyl (-OH) groups
Origin Natural; direct biosynthesis in plants[8][10]Synthetic; derived from turpentine/α-pinene[12][15]
Polarity Non-polar to weakly polarPolar
Volatility High (especially monoterpenes)[7]Low; crystalline solid at room temp.
Solubility Insoluble in water; soluble in organic solvents[2]Slightly soluble in water; soluble in alcohol[13]
Primary Pharma Role Diverse: Antimicrobial, anti-inflammatory, analgesic, anticancer scaffolds[16][17]Expectorant; mucolytic agent[12][18][19]
Pharmacological Divergence

Terpenes are a cornerstone of modern pharmacognosy and drug discovery. Their diverse structures lead to a wide array of biological activities. For example:

  • β-caryophyllene is a sesquiterpene known for its anti-inflammatory properties.

  • Paclitaxel (Taxol®) , a complex diterpene, is a vital anticancer drug.[11]

  • Artemisinin , a sesquiterpene lactone, is a powerful antimalarial agent.[11]

  • Many monoterpenes like limonene and pinene exhibit antimicrobial and penetration-enhancing effects, making them valuable in topical formulations.[20]

This compound Hydrate , in stark contrast, has a very specific and singular pharmacological application. It functions as an expectorant.[18][21] Its mechanism of action is believed to be a direct effect on the bronchial secretory cells, increasing the volume and reducing the viscosity of bronchial secretions.[12][21] This action facilitates the removal of mucus from the respiratory tract, providing relief in conditions like bronchitis and other respiratory ailments.[13][19] Historically, it was often formulated in elixirs with antitussives like codeine.[12]

Analytical Methodologies for Unambiguous Differentiation

For drug development, quality control, and research, a clear analytical strategy to distinguish and quantify these compounds is paramount. The choice of technique is dictated by their significant differences in volatility and polarity.

G cluster_gc Volatile & Non-Polar Fraction cluster_lc Non-Volatile & Polar Fraction Sample Unknown Sample Mixture GC Gas Chromatography (GC) Sample->GC High Volatility HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Low Volatility High Polarity MS_FID Detector (MS or FID) GC->MS_FID TerpeneID Identify Terpenes (Limonene, Pinene, etc.) MS_FID->TerpeneID UV_MS Detector (UV or MS) HPLC->UV_MS TerpinID Identify this compound Hydrate UV_MS->TerpinID

Protocol: Terpene Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is the ideal method for analyzing volatile and semi-volatile compounds like monoterpenes and sesquiterpenes.[22][23] The high temperatures of the GC inlet and column ensure efficient vaporization for separation. Mass Spectrometry (MS) provides definitive identification through mass-to-charge ratio and fragmentation patterns, which can be matched against spectral libraries like NIST.

Methodology:

  • Sample Preparation:

    • Accurately weigh 100-200 mg of the sample (e.g., plant material, extract) into a 20 mL headspace vial.

    • For liquid extracts, dissolve a known quantity in a suitable volatile solvent (e.g., ethanol, hexane).

    • Add an appropriate internal standard (e.g., n-tridecane) for quantification.

  • Instrumentation (Headspace GC-MS):

    • System: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010SE or similar).[24]

    • Headspace Autosampler: Equilibrate the vial at 150°C for 30 minutes to partition volatile terpenes into the gas phase.[24]

    • GC Column: Use a non-polar or mid-polarity column suitable for terpene separation (e.g., SH-Rxi-5Sil MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 15°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: Split injection (e.g., 50:1 split ratio) to prevent column overload.[24]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify peaks by comparing retention times with certified reference standards and matching mass spectra against the NIST library.

    • Quantify using the internal standard method based on the calibration curve of each target terpene.

Protocol: this compound Hydrate Assay via High-Performance Liquid Chromatography (HPLC)

Causality: this compound hydrate's low volatility and high polarity make it unsuitable for standard GC analysis.[25] HPLC is the superior method, as it separates compounds in a liquid mobile phase based on their interactions with a stationary phase. A reversed-phase C18 column is ideal, where the polar this compound hydrate will elute relatively early with a polar mobile phase.

Methodology:

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of USP this compound Hydrate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Assay Solution: Accurately weigh a quantity of the sample expected to contain ~25 mg of this compound hydrate into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Use sonication if necessary.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation (HPLC-UV):

    • System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 60:40 v/v). Degas prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (as this compound has no strong chromophore, low wavelength UV is used for detection).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound hydrate peak by comparing its retention time to that of the reference standard.

    • Calculate the concentration in the sample by comparing the peak area of the sample to the peak area of the standard of known concentration.

Conclusion

The distinction between "terpene" and "this compound" is not merely semantic; it is a fundamental chemical, biological, and pharmacological division. Terpenes represent a vast, naturally biosynthesized class of hydrocarbons with an immense and diverse range of therapeutic potentials, forming a major frontier in drug discovery.[11][17] this compound, as this compound hydrate, is a specific, synthetically derived diol with a focused and well-established role as a mucolytic expectorant.[19] For the research and drug development professional, understanding this distinction is critical for sourcing, formulation, and mechanistic investigation. The application of orthogonal analytical techniques—GC-MS for the volatile, non-polar terpenes and HPLC for the polar, non-volatile this compound—provides a robust and self-validating system for their unambiguous identification and quantification, ensuring scientific rigor and product integrity.

References

terpin hydrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Terpin Hydrate: From Molecular Identity to Pharmaceutical Application

Executive Summary

This compound hydrate (CAS No: 2451-01-6) is a terpene derivative historically valued in the pharmaceutical industry for its potent expectorant properties.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its fundamental chemical properties, synthesis methodologies, analytical quality control procedures, and pharmaceutical applications. Derived from natural sources like turpentine oil, this compound hydrate's mechanism involves direct action on bronchial secretory cells, facilitating mucus clearance.[2][3][4][5] While its use in over-the-counter medications has declined in some regions, it remains a relevant compound in prescription and compounded formulations.[3][6] This document synthesizes critical data on its molecular structure, synthesis from α-pinene, validated analytical techniques such as gas chromatography, and essential safety and handling protocols to support its continued study and application.

Introduction

This compound hydrate, chemically known as p-Menthane-1,8-diol monohydrate, has been a staple in respiratory medicine for over a century.[7] It is an expectorant, a class of drugs designed to liquefy and loosen mucus in the airways, thereby easing congestion and improving respiratory comfort in patients with conditions like acute and chronic bronchitis.[1][2][8] The compound is derived from the acid-catalyzed hydration of terpenes, such as α-pinene, which are abundant in natural sources like oil of turpentine, eucalyptus, thyme, and oregano.[2][4][5][6]

Historically, this compound hydrate was widely available, often formulated in elixirs with antitussives like codeine to provide synergistic relief from cough and congestion.[3] However, its regulatory status has evolved; in the 1990s, the U.S. Food and Drug Administration (FDA) re-evaluated its efficacy and safety, leading to its removal from many commercial medications.[3][6] Despite this, it remains available through compounding pharmacies by prescription, underscoring its continued relevance in specific therapeutic contexts. This guide aims to provide the core technical knowledge required for its synthesis, analysis, and formulation in a modern research and development setting.

Chemical and Physical Properties

A precise understanding of a compound's identity and physicochemical properties is foundational to its application in research and drug development.

Chemical Identification

This compound hydrate is recognized by several identifiers across chemical databases and regulatory monographs. Its definitive CAS Registry Number is 2451-01-6.[4][9][10]

Molecular and Structural Information

The compound is the monohydrate of cis-p-menthane-1,8-diol.[4] The presence of this water molecule is critical to its crystalline structure and is accounted for in its molecular formula and weight.

  • Molecular Formula : C₁₀H₂₀O₂·H₂O or C₁₀H₂₂O₃[4][10][11][12]

  • Molecular Weight : 190.28 g/mol [9][12]

  • // Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="OH"]; O2 [label="OH"]; H2O [label="· H₂O", fontcolor="#4285F4"];

    // Define positions for a clear 2D structure of the cyclohexane ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"]; // Center of the ring

    // Define positions for substituents C7 [pos="0,3!"]; // Methyl group on C1 O1 [pos="2.6,-0.75!"]; // OH on C1 (attached to C5 for drawing) C8 [pos="1.6,-3.75!"]; // Isopropyl group base on C4 C9 [pos="3.1,-3.75!"]; // Methyl on C8 C10 [pos="0.8,-5.25!"]; // Methyl on C8 O2 [pos="1.6,-2.25!"]; // OH on C8 (attached to C4 for drawing) H2O [pos="4.5,0!"];

    // Draw bonds C6 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- C7; C5 -- O1; C4 -- O2; C4 -- C8; C8 -- C9; C8 -- C10; }

    Caption: Chemical structure of p-Menthane-1,8-diol monohydrate.

Physicochemical Properties

The physical properties of this compound hydrate dictate its handling, formulation, and storage requirements. It typically presents as a colorless or white crystalline solid.[4][12]

PropertyValueSource(s)
CAS Number 2451-01-6[4][9][10]
IUPAC Name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate[4][12]
Synonyms cis-Terpin monohydrate, p-Menthane-1,8-diol monohydrate[4][7]
Appearance White or almost white, crystalline powder[4][12]
Molecular Formula C₁₀H₂₀O₂·H₂O[4][10]
Molecular Weight 190.28 g/mol [9]
Melting Point ~102°C[11]
Solubility Soluble in alcohol; slightly soluble in water, chloroform, and ether.[5][13]
Water Content 9.0% to 10.0%[7]

Synthesis and Manufacturing

The primary industrial route to this compound hydrate is the acid-catalyzed hydration of α-pinene, a major constituent of turpentine oil.[14][15] The reaction involves the formation of a carbocation intermediate which is then attacked by water.

Reaction Principle

The synthesis is a classic example of acid-catalyzed hydration of an alkene. Traditionally, strong mineral acids like sulfuric acid were used.[15] However, these processes require careful temperature control to prevent exothermic reactions and the formation of byproducts.[14] Modern approaches have explored milder catalysts, such as composite systems of α-hydroxycarboxylic acids and boric acid, which offer better control and efficiency.[14]

G cluster_start Reactants cluster_process Process cluster_end Product alpha_Pinene α-Pinene (from Turpentine Oil) Catalysis Acid Catalyst (e.g., H₂SO₄ or Tartaric Acid/Boric Acid) alpha_Pinene->Catalysis Water Water (H₂O) Water->Catalysis Terpin_Hydrate cis-Terpin Hydrate (p-Menthane-1,8-diol monohydrate) Catalysis->Terpin_Hydrate Hydration & Crystallization

Caption: Conceptual workflow for the synthesis of this compound hydrate.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from methodologies employing modern composite acid catalysts.[14]

Materials:

  • α-pinene (50 g)

  • Deionized water (70 g)

  • Tartaric acid (35 g)

  • Boric acid (28 g)

  • 2M Sodium Hydroxide (NaOH) solution

  • Reaction flask with magnetic or overhead stirrer

Procedure:

  • Combine α-pinene, water, tartaric acid, and boric acid in the reaction flask.

  • Stir the mixture vigorously (e.g., 500 rpm) at ambient temperature (20–25°C).

  • Maintain the reaction for approximately 50 hours. The reaction is significantly less exothermic than traditional sulfuric acid methods, simplifying temperature control.[14]

  • After the reaction period, cease stirring and allow the product to crystallize at room temperature.

  • Collect the crude crystals by vacuum filtration.

  • Neutralize the collected crystals by washing with a 2M NaOH solution until the filtrate is neutral. This step is crucial to remove residual acid catalysts.

  • Wash the neutralized crystals with cold deionized water to remove any remaining salts.

  • Dry the purified crystals to obtain the final this compound hydrate product.

Analytical Methodologies for Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of this compound hydrate, as outlined in pharmacopeial monographs like the USP.[7]

Identification
  • Infrared (IR) Spectroscopy : An IR spectrum of the sample, after drying over a suitable desiccant, should be concordant with the spectrum of a USP this compound Hydrate Reference Standard.[7]

  • Chemical Test : A simple qualitative test involves adding a few drops of sulfuric acid to a hot solution of this compound hydrate. The development of turbidity and a strong aromatic odor provides a positive indication.[7]

Assay and Purity Determination by Gas Chromatography (GC)

Gas chromatography is the standard method for quantifying this compound hydrate.[7][16][17] The method separates this compound from an internal standard and other potential impurities.

G Start Sample_Prep Sample Preparation (Dissolve in Alcohol, add Internal Standard) Start->Sample_Prep GC_Injection Inject 1 µL into Gas Chromatograph Sample_Prep->GC_Injection Separation Chromatographic Separation (Packed Column) GC_Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data_Analysis Data Analysis (Calculate Area Ratio of this compound to Internal Std) Detection->Data_Analysis Result Quantify C₁₀H₂₀O₂ (Assay %) Data_Analysis->Result End Result->End

Caption: Analytical workflow for the assay of this compound hydrate by GC.

Detailed GC Protocol (Based on USP Monograph): [7]

  • Internal Standard Solution : Prepare a solution of biphenyl in chloroform at a concentration of approximately 20 mg/mL.

  • Standard Preparation : Accurately weigh about 170 mg of USP this compound Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.0 mL of the Internal Standard Solution, and dilute to volume with chloroform.

  • Assay Preparation : Prepare the sample solution identically to the Standard Preparation, using about 170 mg of the this compound hydrate sample.

  • Chromatographic System :

    Parameter Specification
    Detector Flame Ionization Detector (FID)
    Column 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A
    Temperatures Injection Port: 260°C, Detector: 260°C, Column: 120°C
    Carrier Gas Nitrogen

    | Flow Rate | Adjusted to achieve retention times of ~7 min for this compound and ~11 min for biphenyl |

  • System Suitability : The resolution (R) between the this compound and biphenyl peaks must be not less than 2.0. The relative standard deviation (RSD) for replicate injections should not exceed 2.0%.

  • Procedure : Inject equal volumes (approx. 1 µL) of the Standard and Assay preparations into the chromatograph. Record the peak areas and calculate the ratio of the this compound peak area to the internal standard peak area for both solutions. The quantity of C₁₀H₂₀O₂ is then calculated against the standard.

Applications in Pharmaceutical Development

Mechanism of Action

This compound hydrate functions as an expectorant by directly stimulating the secretory cells of the lower respiratory tract.[2][3] This action increases the volume and reduces the viscosity of bronchial secretions, facilitating their removal through ciliary action and coughing (expectoration).[1][2] It may also exert a mild antiseptic effect within the pulmonary system.[2][3]

Formulation and Use

This compound hydrate is primarily formulated into oral solutions, syrups, and elixirs for the management of cough and congestion.[1][18] It is effective in conditions characterized by thick, tenacious mucus, such as:

  • Acute and Chronic Bronchitis[2][3]

  • Pneumonia[2][3]

  • Chronic Obstructive Pulmonary Disease (COPD)[2][3]

Due to its solubility characteristics, alcohol is often used as a co-solvent in its liquid formulations.[3]

Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity of this compound hydrate and ensuring laboratory safety.[19]

AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, lab coat. Use appropriate exhaust ventilation where dust is formed.[20][21][22]
Handling Avoid contact with skin and eyes. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.[13][20][22]
Storage Store in tight, well-closed containers in a dry, cool, and well-ventilated area. Recommended storage temperature is between 2-30°C.[20][21]
Incompatibilities Strong oxidizing agents, strong mineral acids.[13][19]
First Aid (Inhalation) Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[20][21]
First Aid (Skin/Eye Contact) Wash off with soap and plenty of water. For eyes, rinse thoroughly with water for at least 15 minutes and consult a physician.[20][21]

Conclusion

This compound hydrate remains a compound of significant interest for its well-established expectorant properties. This guide has detailed its core identity, defined by CAS number 2451-01-6 and molecular formula C₁₀H₂₀O₂·H₂O, and provided a framework for its synthesis, analysis, and application. For researchers and developers, a thorough understanding of its physicochemical properties, validated analytical methods like gas chromatography, and appropriate safety protocols is paramount. While its widespread commercial use has changed, its role in specialized and compounded medicines continues, justifying its place in the modern pharmaceutical lexicon.

References

discovery and history of terpin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Terpin Synthesis

Abstract

This compound, particularly in its hydrated form, p-menthane-1,8-diol monohydrate, represents a significant molecule in the history of organic chemistry and pharmaceutical science. Originally derived from turpentine, its synthesis has evolved from lengthy, low-yield processes to sophisticated catalytic methods. This guide provides a comprehensive exploration of the discovery and historical development of this compound synthesis, detailing the mechanistic principles, experimental evolution, and the scientific rationale behind methodological advancements. We will trace the journey from early acid-catalyzed hydration of pinenes to modern, efficient catalytic systems, offering researchers and drug development professionals a thorough understanding of this foundational terpene derivative.

Early Discovery and Medicinal Context

The story of this compound is inextricably linked to turpentine, the oleoresin obtained from pine trees.[1] For centuries, turpentine itself was used in various medicinal preparations. The isolation and study of its derivatives marked a pivotal moment in natural product chemistry. This compound hydrate (cis-terpin) was first physiologically investigated in 1855 by Lépine, who noted its effects on mucous membranes, similar to oil of turpentine.[2] This discovery established its role as an effective expectorant, a therapeutic agent used to loosen mucus in patients with bronchitis and other respiratory conditions.[2][3][4][5][6]

For decades, this compound hydrate was a widely used pharmaceutical ingredient, often formulated into elixirs with codeine or heroin to suppress coughs while clearing congestion.[2][7] While its use in over-the-counter medications in the United States was curtailed in the 1990s due to a lack of modern efficacy data, it remains available through compounding pharmacies and stands as a testament to the early therapeutic applications of terpene chemistry.[2][3][8][9]

The Dawn of Synthesis: Acid-Catalyzed Hydration of α-Pinene

The primary challenge for early organic chemists was to develop a reliable method to produce this compound hydrate from its abundant natural precursor, turpentine, which is primarily composed of α-pinene and β-pinene.[1] The foundational method, established in the late 19th and early 20th centuries, was the acid-catalyzed hydration of α-pinene.

The German chemist August Kekulé coined the term "terpene" in 1866 to classify hydrocarbons with the empirical formula C₁₀H₁₆, bringing order to the study of these compounds.[10] Building on this foundational work, chemists like William Henry Perkin Jr. made significant strides in the synthesis and structural elucidation of terpenes and their derivatives, laying the groundwork for future synthetic innovations.[11][12][13][14][15]

The classical synthesis involves the treatment of turpentine oil with a dilute mineral acid, such as sulfuric acid or nitric acid, in the presence of water.[16][17][18] This process, though conceptually straightforward, was notoriously slow, often requiring days or even weeks of agitation to yield crystalline this compound hydrate.[18][19]

The Reaction Mechanism

The conversion of α-pinene to this compound is a classic example of an acid-catalyzed hydration involving carbocation rearrangement. The accepted mechanism proceeds as follows:

  • Protonation: The acid catalyst (H⁺) protonates the double bond of α-pinene, forming a bicyclic pinanyl carbocation.

  • Carbocation Rearrangement: This initial carbocation is unstable and undergoes a rapid rearrangement. The strained four-membered ring opens, relieving ring strain and forming a more stable tertiary terpinyl carbocation.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

  • Second Hydration: A subsequent hydration step at the other end of the molecule, followed by deprotonation, yields the final product, p-menthane-1,8-diol (this compound). The cis-isomer crystallizes as the monohydrate.[20]

The diagram below illustrates this core mechanistic pathway.

G cluster_start Step 1: Protonation cluster_rearrange Step 2: Rearrangement cluster_hydrate Step 3 & 4: Hydration a_pinene α-Pinene pinanyl_carbocation Pinanyl Carbocation a_pinene->pinanyl_carbocation + H⁺ terpinyl_carbocation Terpinyl Carbocation pinanyl_carbocation->terpinyl_carbocation Ring Opening This compound cis-Terpin (p-Menthane-1,8-diol) terpinyl_carbocation->this compound + 2H₂O - H⁺

Caption: Core mechanism of acid-catalyzed hydration of α-pinene to this compound.

Evolution of Synthetic Methodologies

The primary drawbacks of the early sulfuric acid method were the extremely long reaction times and the formation of numerous byproducts, such as dipentene, terpinolene, and other terpenes, which reduced the overall yield.[18][21] This inefficiency drove chemists to seek process improvements.

The Introduction of Emulsifiers and Accelerants

A significant breakthrough came with the understanding that the reaction was limited by the poor miscibility of oily turpentine and the aqueous acid phase. To overcome this, innovators began to employ strategies to increase the interfacial surface area.

  • Porous Substrates: A 1907 patent by Ludwig Reuter described a process where turpentine was absorbed onto sawdust, a porous inactive material, before being treated with dilute sulfuric acid.[19] This dramatically increased the contact between the reactants, improving the conversion rate.

  • Chemical Emulsifying Agents: Later patents, such as one by Albert Weissenborn, disclosed the use of emulsifying agents that are active in acidic media.[18] These surfactants helped to create a stable emulsion of turpentine and acid, accelerating the hydration process from several days to as little as 36 hours.[18]

  • Promoters: The use of sulfonic acids, such as p-toluenesulfonic acid (PTSA) and benzenesulfonic acid, was found to promote the reaction rate.[16][21] These compounds act as both strong acid catalysts and surfactants, enhancing the reaction efficiency.

The Two-Step Industrial Process: From this compound Hydrate to Terpineol

Commercially, the ultimate goal was often the production of terpineol, a valuable fragrance and flavoring agent with a lilac-like aroma.[22][23] This led to the development of a robust two-step process that is still fundamental to industrial production today.[20]

  • Hydration to this compound Hydrate: Turpentine is first hydrated using an acid catalyst to produce solid, crystalline this compound hydrate. This intermediate is easily separated from the reaction mixture and purified by filtration and washing.[16][20]

  • Dehydration to Terpineol: The purified this compound hydrate is then subjected to selective dehydration, typically by heating with a dilute acid, to yield a mixture of terpineol isomers (α, β, and γ).[24][25]

This two-step approach is advantageous because the isolation of the stable, solid this compound hydrate intermediate allows for the removal of byproducts formed during the initial hydration, leading to a purer final terpineol product.[20]

G turpentine Turpentine (α-Pinene) terpin_hydrate This compound Hydrate (Solid Intermediate) turpentine->terpin_hydrate Step 1: Acid-Catalyzed Hydration terpineol Terpineol (Final Product) terpin_hydrate->terpineol Step 2: Selective Dehydration

Caption: Industrial two-step synthesis of terpineol via a this compound hydrate intermediate.

Modern Catalytic Approaches

While effective, the use of strong mineral acids like sulfuric acid poses environmental and equipment corrosion challenges.[22] Modern research has focused on developing milder, more selective, and environmentally benign catalyst systems.

α-Hydroxy Acids and Composite Catalysts

Recent studies have demonstrated the efficacy of α-hydroxy acids (AHAs) such as citric acid, tartaric acid, and mandelic acid as catalysts for α-pinene hydration.[22][26] While AHAs alone result in slow reaction rates, their performance is significantly enhanced when used in ternary composite systems with phosphoric acid and acetic acid.[22][26][27] Acetic acid acts as a solvent to improve the miscibility of the aqueous and organic phases, while the combination of a strong acid (phosphoric) and a weaker AHA provides a balance of high conversion and selectivity.[26][28]

Researchers have also explored composite catalysts formed from boric acid and α-hydroxycarboxylic acids.[24][29] These systems have shown high conversion of α-pinene (up to 96.1%) with good selectivity for terpineol under relatively mild conditions.[24][29]

Comparative Data of Catalytic Systems

The following table summarizes and compares the performance of various catalytic systems reported in the literature for the synthesis of terpineol/terpin from α-pinene.

Catalyst SystemSubstrateTemperature (°C)Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)Reference
Sulfuric AcidTurpentine30 - 4030 - 40~33 (after 30h)N/A (this compound Hydrate)[21]
Chloroacetic AcidTurpentine80454.1N/A (Terpineol)[30]
Citric Acid / Phosphoric Acid / Acetic Acidα-Pinene7012 - 159648.1[26][27]
Tartaric Acid / Boric Acid / Acetic Acidα-Pinene602496.158.7[24][29]
Formic Acid / Sulfuric AcidTurpentine856High~54 (Yield %)[20][23]

Experimental Protocols

For the benefit of researchers, two representative protocols are provided: a classical method and a modern composite catalyst method.

Protocol 1: Classical Synthesis of this compound Hydrate

This protocol is a generalized representation of early 20th-century methods.

Workflow Diagram:

G start Start mix Combine Turpentine, Water, and Sulfuric Acid in a reaction vessel. start->mix agitate Agitate vigorously at room temperature for 48-96 hours. mix->agitate crystallize Allow mixture to stand. Crystals of this compound hydrate will precipitate. agitate->crystallize filter Filter the crystalline mass using a Buchner funnel. crystallize->filter wash Wash crystals with cold water and dilute sodium carbonate solution to neutralize acid. filter->wash dry Dry the purified This compound hydrate crystals. wash->dry end End dry->end

Caption: Experimental workflow for the classical synthesis of this compound hydrate.

Methodology:

  • Charging the Reactor: In a suitable reaction vessel equipped with a mechanical stirrer, combine 1 part turpentine oil with 4 parts of a 25% aqueous sulfuric acid solution.

  • Reaction: Stir the mixture vigorously at a constant temperature between 25-30°C. To prevent the formation of oxidation byproducts, the reaction can be carried out under an inert atmosphere (e.g., nitrogen).[31]

  • Crystallization: Continue agitation for at least 48 hours. The reaction progress can be monitored by the appearance of crystalline this compound hydrate. Once a significant amount of solid has formed, agitation can be stopped, and the mixture is allowed to stand for an additional 24-48 hours to maximize crystallization.

  • Isolation: Separate the solid product from the liquid phase by filtration.

  • Purification: Wash the crude crystals with cold water to remove the acid. A final wash with a dilute solution of sodium carbonate can be used to neutralize any remaining acid, followed by another water wash.

  • Drying: Dry the purified this compound hydrate crystals at a low temperature (50-60°C).

Protocol 2: Modern Synthesis using a Composite Acid Catalyst

This protocol is adapted from modern literature employing an α-hydroxy acid system.[27][28]

Methodology:

  • Catalyst Preparation: Prepare the reaction mixture in a flask equipped with a reflux condenser and magnetic stirrer. Combine α-pinene, acetic acid, water, citric acid, and phosphoric acid in a mass ratio of 1 : 2.5 : 1 : 0.1 : 0.05.[27]

  • Reaction: Heat the mixture to 70°C with constant stirring.[27]

  • Monitoring: Maintain the reaction for 12-15 hours. The reaction can be monitored by gas chromatography (GC) to determine the conversion of α-pinene and the formation of α-terpineol.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalysts with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can be further purified by fractional distillation.

Conclusion

The synthesis of this compound represents a microcosm of the evolution of organic synthesis itself. It began with the simple, albeit slow, hydration of a readily available natural product using basic reagents. Over more than a century, scientific inquiry into reaction mechanisms, kinetics, and catalysis has transformed this process. The causal chain is clear: the inefficiency of early methods (low yield, long times) led to the rational introduction of emulsifiers and promoters. Later, concerns over environmental impact and a desire for higher selectivity drove the development of sophisticated, milder composite catalyst systems. For researchers in drug development and natural product synthesis, this history underscores the enduring principles of process optimization: understanding reaction mechanisms, controlling reaction conditions, and the continual search for more efficient and sustainable catalytic solutions.

References

Methodological & Application

Protocol for the Synthesis of Terpin Hydrate from Alpha-Pinene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

Terpin hydrate, a p-menthane-1,8-diol monohydrate, serves as a crucial precursor in the synthesis of terpineol, a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1] It is also utilized as an expectorant in the treatment of acute and chronic bronchitis.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound hydrate via the acid-catalyzed hydration of α-pinene, the primary constituent of turpentine oil. The document outlines the underlying reaction mechanism, explains the rationale behind key experimental parameters, and offers a comprehensive guide to safety, purification, and analysis.

Introduction and Scientific Background

The conversion of α-pinene to this compound hydrate is a classic example of an acid-catalyzed hydration and rearrangement reaction. Industrially, this process has been a cornerstone for valorizing turpentine derived from the pine industry.[2] The reaction involves the hydration of the double bond within the α-pinene molecule in the presence of a dilute mineral acid, most commonly sulfuric acid.[3][4]

The core challenge of this synthesis lies in managing the reaction conditions to maximize the yield of the desired cis-terpin hydrate while minimizing the formation of byproducts.[1] The reaction is biphasic, involving an oily terpene layer and an aqueous acid layer. Therefore, efficient mixing or the use of emulsifying agents is critical for achieving a reasonable reaction rate and yield.[5][6] Temperature control is equally vital, as higher temperatures tend to favor the dehydration of the intermediate products, leading to the formation of various terpene isomers like limonene and terpinolene.[2][7]

This protocol details a robust method using dilute sulfuric acid, chosen for its cost-effectiveness and well-documented performance. Variations using other catalytic systems are also discussed to provide a broader experimental context.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic addition of water to the alkene functional group of α-pinene. The mechanism involves the formation of a carbocation intermediate that undergoes a critical Wagner-Meerwein rearrangement.

  • Protonation: The double bond of α-pinene is protonated by the acid catalyst (H₃O⁺), forming a tertiary carbocation.

  • Rearrangement: The highly strained four-membered ring in the initial carbocation undergoes a Wagner-Meerwein rearrangement, breaking a C-C bond to relieve ring strain and forming a more stable tertiary carbocation on a six-membered ring.

  • Hydration: A water molecule acts as a nucleophile, attacking the rearranged carbocation.

  • Second Hydration: The resulting terpineol intermediate is further protonated at its double bond, and a subsequent attack by water yields the diol.

  • Deprotonation & Crystallization: Deprotonation yields p-menthane-1,8-diol, which crystallizes from the aqueous solution as a stable monohydrate, known as this compound hydrate.

G cluster_main Simplified Reaction Mechanism A α-Pinene B Protonation (H+) A->B +H+ C Initial Carbocation (Strained) B->C D Wagner-Meerwein Rearrangement C->D E Rearranged Carbocation D->E F Nucleophilic Attack (H₂O) E->F +H₂O G Final Hydration Steps F->G H cis-Terpin Hydrate (Product) G->H -H+

Caption: Simplified mechanism for the acid-catalyzed synthesis of this compound hydrate from α-pinene.

Materials and Equipment

Reagents
  • α-Pinene (≥98%), or high-purity steam-distilled turpentine oil

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol (95%), for recrystallization (optional)

  • Deionized Water

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer with a paddle or turbine blade

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating/cooling bath

  • Buchner funnel and filtration flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Experimental Protocol

This protocol is based on established methods utilizing dilute sulfuric acid.[4][5]

Preparation of 25% (w/w) Sulfuric Acid

Safety First: Always add acid to water, never the other way around. This process is highly exothermic.

  • Place 750 g of deionized water into a large beaker situated in an ice bath.

  • Slowly and with continuous stirring, add 250 g of concentrated (98%) sulfuric acid to the water.

  • Allow the solution to cool to room temperature before use.

Synthesis of this compound Hydrate

G cluster_workflow Experimental Workflow prep 1. Prepare 25% H₂SO₄ and chill to 10-15°C react 2. Slowly add α-Pinene to acid with vigorous stirring prep->react stir 3. React at 25-30°C for 36-48 hours react->stir crystal 4. Allow mixture to stand for crystallization stir->crystal filter 5. Isolate crude crystals by vacuum filtration crystal->filter wash 6. Wash with Na₂CO₃ solution, then with cold water filter->wash dry 7. Dry the purified This compound hydrate crystals wash->dry

Caption: Step-by-step workflow for the synthesis and purification of this compound hydrate.

  • Reaction Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath.

  • Acid Addition: Charge the flask with 1000 g of the pre-prepared 25% sulfuric acid solution. Begin stirring vigorously to create a vortex. Cool the acid to between 10-15°C.

  • α-Pinene Addition: Slowly add 250 g of α-pinene from the dropping funnel over 2-3 hours.[5] The stirring must be vigorous enough to create a fine emulsion. Maintain the temperature between 10-15°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Maintain the reaction temperature between 25-35°C for 36 to 48 hours with continuous, vigorous stirring.[4][5] The use of an emulsifying agent could reduce the reaction time to as little as 15 hours.[4]

  • Crystallization and Isolation: Stop the stirring and allow the mixture to stand. This compound hydrate will crystallize. The process can be aided by cooling the mixture.

  • Filtration: Separate the crystalline product from the reaction mixture by vacuum filtration using a Buchner funnel.[1]

  • Neutralization and Washing: Wash the crude crystals on the filter with a 5% sodium carbonate solution until the washings are neutral (pH ~7). This step is critical to remove residual sulfuric acid.[5]

  • Final Wash: Wash the neutralized crystals with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified this compound hydrate crystals in a vacuum oven at a low temperature (e.g., 40°C) or air-dry to a constant weight. The final product should be a white, crystalline solid.

Optional Recrystallization

For higher purity, the dried this compound hydrate can be recrystallized.

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry as before.

Quantitative Data and Yield

The yield of this compound hydrate is highly dependent on reaction conditions. The table below summarizes typical parameters from various protocols.

ParameterSulfuric Acid MethodSulfonic Acid MethodTartaric-Boric Acid Method
Catalyst 25-30% H₂SO₄[4]Benzene or Toluene Sulfonic Acid[1]Tartaric Acid & Boric Acid[3]
α-Pinene:Acid Ratio Approx. 1:4 (w/w)1:1.5 (v/v)[1]50g Pinene : 35g Tartaric : 28g Boric[3]
Temperature 25-40°C[4]Room Temperature[1]20-25°C[3]
Reaction Time 30-48 hours[4]90 hours[1]50 hours[3]
Reported Yield ~60-85%Generally higher than H₂SO₄ method[1]88% (mol)[3]

Note: Yields are based on the starting amount of α-pinene.

Safety and Handling

Adherence to safety protocols is mandatory. This reaction should only be performed in a well-ventilated chemical fume hood.

  • α-Pinene: A flammable liquid and vapor.[8] It can cause skin irritation and may cause an allergic skin reaction.[9] It is a serious aspiration hazard and may be fatal if swallowed and enters airways.[9] Keep away from heat, sparks, and open flames.[10]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[11]

  • Handling: Use explosion-proof electrical equipment.[8] Ground and bond containers when transferring material to prevent static discharge.[9] Facilities should be equipped with an eyewash station and safety shower.[12]

Troubleshooting

  • Low Yield:

    • Cause: Insufficient mixing or emulsification.

    • Solution: Increase the stirring speed to ensure a fine emulsion is maintained throughout the reaction.

    • Cause: Reaction temperature was too high, favoring byproduct formation.

    • Solution: Carefully monitor and control the temperature, especially during the exothermic addition of α-pinene.

  • Product Discoloration:

    • Cause: Oxidation or formation of resinous byproducts.

    • Solution: Ensure the starting α-pinene is of high purity. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).[5]

  • Difficulty in Crystallization:

    • Cause: Incomplete reaction or presence of excess unreacted oil.

    • Solution: Allow for a longer reaction time. Try seeding the solution with a small crystal of this compound hydrate or scratching the inside of the flask to initiate crystallization.

References

Application Note & Protocol: Laboratory Synthesis of Terpin Hydrate from Turpentine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of terpin hydrate from turpentine, a readily available natural resource primarily composed of α-pinene. The protocol details an acid-catalyzed hydration method, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and analytical techniques for product characterization. This guide is intended for researchers, chemists, and professionals in the fields of pharmaceutical sciences and organic synthesis, providing a robust framework for the efficient and safe production of this compound hydrate.

Introduction: The Transformation of a Natural Precursor

This compound hydrate, chemically known as p-menthane-1,8-diol monohydrate, is a valuable chemical intermediate and has been historically used as an expectorant in pharmaceutical formulations.[1][2] Its synthesis from turpentine represents a classic example of transforming a natural product into a medicinally relevant compound. Turpentine oil, derived from the resin of pine trees, is rich in α-pinene, which serves as the primary starting material for this synthesis.[3]

The core of this transformation lies in the acid-catalyzed hydration of the bicyclic α-pinene molecule. This reaction proceeds through a series of carbocation intermediates, ultimately leading to the formation of the diol, which then crystallizes as a stable monohydrate. While various acids can catalyze this reaction, sulfuric acid is a commonly employed and effective catalyst.[4][5] This guide will focus on a well-established protocol using sulfuric acid, while also discussing alternative catalytic systems.

Unraveling the Mechanism: Acid-Catalyzed Hydration of α-Pinene

The conversion of α-pinene to this compound hydrate is a fascinating example of carbocation chemistry. The reaction is initiated by the protonation of the double bond in α-pinene by a strong acid, such as sulfuric acid. This generates a tertiary carbocation, which is susceptible to rearrangement and attack by a nucleophile, in this case, water. The subsequent steps involve further hydration and ring-opening to yield the final p-menthane-1,8-diol structure. The monohydrate form, this compound hydrate, readily crystallizes from the aqueous reaction mixture.

Experimental Workflow: From Turpentine to Crystalline this compound Hydrate

The following diagram outlines the key stages in the laboratory preparation of this compound hydrate.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Purification cluster_2 Analysis Reagents Reagent Preparation (Turpentine, H2SO4, Water) Reaction Acid-Catalyzed Hydration (Controlled Temperature & Stirring) Reagents->Reaction Addition Crystallization Product Crystallization (Standing) Reaction->Crystallization Filtration Isolation of Crystals (Vacuum Filtration) Crystallization->Filtration Washing Crystal Washing (Neutralization & Water Wash) Filtration->Washing Drying Drying of this compound Hydrate Washing->Drying Characterization Product Characterization (Melting Point, IR, GC) Drying->Characterization

Caption: Workflow for the synthesis of this compound hydrate.

Materials and Methods

Equipment
  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Gas chromatograph (GC) (for advanced analysis)

Reagents
ReagentGradeSupplierNotes
Turpentine OilTechnicalStandard Chemical SupplierShould be rich in α-pinene.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard Chemical SupplierCorrosive. Handle with extreme care.
Sodium Hydroxide (NaOH)PelletsStandard Chemical SupplierFor neutralization.
Distilled Water
Ethanol95%Standard Chemical SupplierFor recrystallization (optional).

Detailed Experimental Protocol

4.1. Reaction Setup and Execution

  • Preparation of the Acidic Medium: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 250 mL of distilled water. Place the flask in an ice bath and slowly, with constant stirring, add 100 mL of concentrated sulfuric acid. Caution: This is a highly exothermic process. Add the acid dropwise to control the temperature rise. Allow the solution to cool to 15-20°C.

  • Addition of Turpentine: Once the dilute sulfuric acid has cooled, begin the slow, dropwise addition of 200 mL of turpentine oil from the dropping funnel. Maintain vigorous stirring to ensure good emulsification of the oil in the acidic aqueous layer. The reaction temperature should be carefully monitored and maintained between 20-25°C.[4] Use the ice bath to control any exotherm.

  • Reaction Period: After the complete addition of turpentine, continue stirring the mixture vigorously at room temperature (20-25°C) for an extended period, typically 48-72 hours.[6] The prolonged reaction time is necessary for the hydration to proceed to completion. The mixture will become thick with the formation of crystalline this compound hydrate.

4.2. Product Isolation and Purification

  • Crystallization: After the reaction period, stop the stirring and allow the mixture to stand. The crystalline mass of this compound hydrate will separate.

  • Filtration: Isolate the crude this compound hydrate crystals by vacuum filtration using a Büchner funnel.

  • Washing and Neutralization: Wash the filter cake with several portions of cold distilled water to remove the acidic mother liquor. Continue washing until the filtrate is neutral to pH paper. A final wash with a dilute sodium hydroxide solution (e.g., 2 M NaOH) followed by more water can be performed to ensure complete neutralization.[4]

  • Drying: The purified this compound hydrate crystals can be air-dried or dried in a desiccator. It is important not to use high heat for drying as this compound hydrate can sublime and is efflorescent in dry air.[7]

4.3. Recrystallization (Optional, for higher purity)

For obtaining highly pure this compound hydrate, recrystallization can be performed.

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry as described above.

Safety Precautions: A Paramount Concern

The synthesis of this compound hydrate involves the use of hazardous materials, and strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8] When working with concentrated sulfuric acid, a face shield is recommended.

  • Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of turpentine vapors and acid fumes.[9][10]

  • Handling Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always add acid to water, never the other way around, to prevent violent splashing.[10] Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

  • Handling Turpentine: Turpentine is flammable and can be an irritant.[11][12] Keep it away from open flames and ignition sources.[8] Store in a cool, well-ventilated area.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic and organic waste streams should be collected separately.

Characterization and Quality Control

The identity and purity of the synthesized this compound hydrate should be confirmed using appropriate analytical techniques.

ParameterMethodExpected Result
Appearance Visual InspectionWhite, crystalline solid
Melting Point Melting Point Apparatus115-117 °C (for the monohydrate)
Infrared (IR) Spectroscopy KBr pellet or Nujol mullCharacteristic peaks for O-H (broad), C-O, and C-H stretches.
Gas Chromatography (GC) GC with FIDA single major peak corresponding to this compound.[13][14]
Water Content Karl Fischer TitrationBetween 9.0% and 10.0%.[1][15]

A simple qualitative test involves adding a few drops of sulfuric acid to a hot solution of the product; the liquid should become turbid and develop a strong aromatic odor.[1] For quantitative analysis, Gas Chromatography (GC) is a reliable method.[13][14] A standard procedure may involve dissolving a known amount of the product and an internal standard (like biphenyl) in a suitable solvent and analyzing by GC.[1][13]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound hydrate from turpentine. By understanding the underlying chemical principles and adhering strictly to the experimental and safety procedures outlined, researchers can successfully and safely prepare this valuable compound in a laboratory setting. The methods for purification and characterization ensure the final product meets the required standards of purity for subsequent applications.

References

Catalytic Pathways to Terpin Hydrate: An Application Guide for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Terpin Hydrate

This compound hydrate (cis-p-menthane-1,8-diol monohydrate), a derivative of turpentine, has long been a compound of interest in the pharmaceutical industry. Historically recognized for its expectorant properties in treating respiratory ailments like bronchitis, its synthesis and purification remain relevant for both medicinal applications and as a precursor to other valuable terpenoids.[1] This guide provides a comprehensive overview of the catalytic synthesis of this compound hydrate, offering detailed protocols, mechanistic insights, and a comparative analysis of various catalytic systems to aid researchers and drug development professionals in this field.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound hydrate is paramount for its synthesis, handling, and formulation.

Table 1: Physicochemical Properties of this compound Hydrate

PropertyValueSource
CAS Number 2451-01-6Internal Knowledge
Molecular Formula C₁₀H₂₂O₃Internal Knowledge
Molecular Weight 190.28 g/mol Internal Knowledge
Appearance Colorless, lustrous crystals or a white powderInternal Knowledge
Melting Point 116-118 °CInternal Knowledge
Solubility Partially soluble in cold water; soluble in hot water and alcohol.[2]

Safety and Handling: this compound hydrate is generally considered to have low toxicity. However, as with any chemical synthesis, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The synthesis procedures should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).

The Mechanism of this compound Hydrate Synthesis: An Acid-Catalyzed Hydration

The synthesis of this compound hydrate from α-pinene, the primary constituent of turpentine, is fundamentally an acid-catalyzed hydration reaction. The generally accepted mechanism proceeds through the following key steps:

  • Protonation: An acid catalyst donates a proton (H⁺) to the double bond of α-pinene, forming a carbocation intermediate.

  • Carbocation Rearrangement: The initial carbocation can undergo rearrangements to form a more stable tertiary carbocation.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated, yielding this compound hydrate.

The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and the formation of byproducts, which primarily consist of various isomers of terpineol and other monoterpenes.

Diagram 1: Generalized Reaction Mechanism for this compound Hydrate Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product alpha-Pinene alpha-Pinene Carbocation Carbocation Intermediate alpha-Pinene->Carbocation Protonation H2O Water (H₂O) Oxonium_Ion Oxonium Ion H+ Acid Catalyst (H⁺) Carbocation->Oxonium_Ion Nucleophilic Attack Terpin_Hydrate This compound Hydrate Oxonium_Ion->Terpin_Hydrate Deprotonation

Caption: Generalized acid-catalyzed hydration of α-pinene to this compound hydrate.

Catalyst Selection and Comparative Analysis

The choice of catalyst is a critical determinant of the efficiency and sustainability of this compound hydrate synthesis. Catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity due to excellent contact with the reactants.

  • Mineral Acids: Strong mineral acids, particularly sulfuric acid, have been traditionally used for this compound hydrate synthesis.[1] They are effective but suffer from drawbacks such as equipment corrosion, difficulty in separation from the product, and the generation of acidic waste streams.[3]

  • Organic Acids and Composite Systems: To mitigate the issues associated with strong mineral acids, researchers have explored the use of organic acids.

    • α-Hydroxy Acids: Citric acid, tartaric acid, and mandelic acid have been employed as catalysts.[3][4] While the hydration rate with these acids alone can be slow, their combination with other acids can lead to improved performance.[3][4]

    • Composite Catalysts: Mixtures of acids, such as a combination of a strong acid (e.g., sulfuric acid or phosphoric acid) and a weaker organic acid, have shown to enhance both the conversion of α-pinene and the selectivity towards desired products.[3] A notable example is the use of a tartaric acid-boric acid composite catalyst, which allows for milder reaction conditions and avoids the intense exothermic reaction seen with strong mineral acids.[5]

Heterogeneous Catalysts

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction products, allowing for catalyst recycling and a more environmentally friendly process.

  • Acid-Treated Clays: Natural clays, such as bentonite, treated with acids like monochloroacetic acid, have demonstrated catalytic activity for α-pinene hydration.[6] The acid treatment increases the number of Brønsted acid sites on the clay surface, enhancing its catalytic performance.[6]

  • Supported Acid Catalysts: Solid supports with high surface areas, such as silica, titania, and zirconia, can be impregnated with acids like trichloroacetic acid to create effective solid acid catalysts.[7]

  • Ion-Exchange Resins: Strong acidic cation-exchange resins, such as Amberlyst-15, have been successfully used for the hydration of α-pinene.[8]

  • Biomass-Derived Carbon-Based Catalysts: An emerging area of research involves the preparation of solid acid catalysts from renewable resources. For instance, sulfonated, incompletely carbonized rice straw has been shown to be an effective catalyst for α-pinene hydration.[2]

Table 2: Comparative Overview of Catalytic Systems for this compound Hydrate Synthesis

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantagesYield/SelectivitySource(s)
Homogeneous
Mineral AcidSulfuric Acid (25-30%)Room temperature to 40°C, vigorous stirringHigh reactivity, low costCorrosive, difficult to separate, waste generationYields can be moderate, side reactions are common[1][5][9]
Organic AcidTartaric Acid, Citric Acid70°CLess corrosive than mineral acidsSlower reaction rates when used aloneModerate conversion and selectivity[3][4]
Composite AcidTartaric Acid-Boric Acid20-25°C, 50 hoursMilder conditions, avoids strong exothermLonger reaction timesHigh yield (up to 88 mol%)[5]
Heterogeneous
Acid-Treated ClayMonochloroacetic acid-treated bentonite80°CReusable, environmentally benignPotential for leaching of the acid~80% conversion, ~70% selectivity to oxygenated products[6]
Supported AcidTrichloroacetic acid on ZirconiaNot specifiedGood activity and selectivityPotential for catalyst deactivation57% conversion, 75% selectivity to alcohols[7]
Ion-Exchange ResinAmberlyst-1570°C, 4 hours (in 2-propanol)Commercially available, good activitySolvent required36% yield of α-terpineol[8]
Biomass-DerivedSulfonated Rice Straw80°C, 24 hoursSustainable, renewable sourceMay require specific preparation67.6% conversion, 57.1% selectivity to α-terpineol[2]

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound hydrate using different catalytic systems.

Protocol 1: Synthesis of this compound Hydrate using a Sulfuric Acid Catalyst

This protocol is based on the traditional method using a strong mineral acid.

Materials:

  • Turpentine oil (rich in α-pinene)

  • Sulfuric acid (25-30% aqueous solution)

  • Ethanol (optional, as an emulsifier)

  • Sodium carbonate solution (for neutralization)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a reaction flask equipped with a stirrer and placed in an ice bath, combine the turpentine oil and an equal volume of ethanol (if used).

  • Slowly add the sulfuric acid solution to the stirred mixture while maintaining the temperature between 25-30°C. Vigorous stirring is crucial to ensure good mixing of the immiscible phases.

  • Continue stirring the mixture for several hours (typically 24-48 hours). The progress of the reaction can be monitored by periodically taking samples and analyzing them by gas chromatography (GC).

  • Upon completion, stop the stirring and allow the mixture to stand. Crystalline this compound hydrate will precipitate.

  • Separate the crystalline product from the liquid phase by filtration.

  • Wash the crystals with cold water, followed by a dilute sodium carbonate solution to neutralize any residual acid, and finally with more cold water until the washings are neutral.

  • Dry the purified this compound hydrate crystals.

Diagram 2: Workflow for Sulfuric Acid-Catalyzed Synthesis

G A Mix Turpentine and Ethanol B Slowly Add Sulfuric Acid (25-30°C) with Vigorous Stirring A->B C Stir for 24-48 hours B->C D Allow Mixture to Stand for Crystallization C->D E Filter to Separate Crystals D->E F Wash with Water and Sodium Carbonate Solution E->F G Dry the this compound Hydrate Crystals F->G

Caption: Workflow for the synthesis of this compound hydrate using a sulfuric acid catalyst.

Protocol 2: Synthesis of this compound Hydrate using a Tartaric Acid-Boric Acid Composite Catalyst

This protocol offers a milder and potentially more environmentally friendly alternative to the use of strong mineral acids.[5]

Materials:

  • α-Pinene

  • Tartaric acid

  • Boric acid

  • Water

  • Stirring apparatus

Procedure:

  • In a reaction flask, combine α-pinene, water, tartaric acid, and boric acid in a mass ratio of approximately 7:13:7:4.[5]

  • Stir the mixture at a constant rate (e.g., 500 rpm) while maintaining the temperature between 20-25°C.[5]

  • Continue the reaction for approximately 50 hours.[5]

  • After the reaction period, pour the mixture into a beaker and allow it to crystallize at room temperature.[5]

  • Collect the this compound hydrate crystals by filtration.

  • The crystals can be further purified by recrystallization.

Protocol 3: Preparation and Use of a Heterogeneous Catalyst (Acid-Treated Clay)

This protocol outlines the preparation of an acid-activated clay catalyst and its application in this compound hydrate synthesis.[6]

Catalyst Preparation:

  • Start with a natural bentonite clay.

  • Prepare a solution of monochloroacetic acid (MCA) in a suitable solvent.

  • Immerse the clay in the MCA solution and stir for a specified period to allow for acid treatment.

  • Separate the treated clay from the solution by filtration.

  • Wash the clay thoroughly with distilled water to remove any unreacted acid.

  • Dry the acid-treated clay catalyst before use.

Synthesis Procedure:

  • In a reaction vessel, combine α-pinene, water, a co-solvent such as isopropanol, and the prepared acid-treated clay catalyst. A typical ratio would be 0.6 mL α-pinene, 10 mL water, 6.8 mL isopropanol, and 200 mg of catalyst.[6]

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.[6]

  • Monitor the reaction progress by GC analysis of aliquots taken at different time intervals.

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • The liquid product mixture can then be subjected to further purification steps to isolate the this compound hydrate.

Purification of this compound Hydrate by Recrystallization

Crude this compound hydrate obtained from the synthesis can be purified by recrystallization to obtain a high-purity product suitable for pharmaceutical applications.

General Recrystallization Protocol:

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound hydrate is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude this compound hydrate in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals to a constant weight.

Characterization and Quality Control

The identity and purity of the synthesized this compound hydrate should be confirmed using appropriate analytical techniques.

  • Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups (hydroxyl and alkyl groups).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Chromatographic Methods:

    • Gas Chromatography (GC): To determine the purity of the product and quantify any byproducts.

    • High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment.

Conclusion and Future Perspectives

The synthesis of this compound hydrate can be achieved through various catalytic routes, each with its own set of advantages and disadvantages. While traditional methods using mineral acids are effective, there is a growing emphasis on the development of more sustainable and environmentally friendly processes. Heterogeneous catalysts, particularly those derived from renewable resources, offer a promising avenue for future research. The optimization of reaction conditions, catalyst design, and purification methods will continue to be key areas of focus to improve the efficiency and greenness of this compound hydrate production for the pharmaceutical and other industries.

References

Application Note: A Multi-technique Approach for the Definitive Identification of Terpin Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed overview and practical protocols for the identification and characterization of terpin hydrate (p-Menthane-1,8-diol monohydrate), a widely used expectorant in pharmaceutical formulations.[1] Aimed at researchers, quality control analysts, and drug development professionals, this document outlines a multi-technique approach, leveraging spectroscopic, chromatographic, and thermal analysis methods. By explaining the causality behind experimental choices and providing validated protocols, this note serves as an authoritative resource for ensuring the identity, purity, and quality of this compound hydrate in both bulk and formulated products.

Introduction: The Importance of Rigorous Identification

This compound hydrate (C₁₀H₂₀O₂·H₂O) is the monohydrate form of this compound, a diol derived from sources like turpentine oil.[2] Its clinical use as an expectorant necessitates strict quality control to ensure safety and efficacy.[1] The presence of the water molecule in its crystalline structure is crucial to its identity and stability, distinguishing it from the anhydrous form.[1][3] Furthermore, potential impurities from its synthesis, such as residual turpentine, must be monitored.[2]

Accurate identification is therefore not merely a qualitative check but a cornerstone of Good Manufacturing Practices (GMP). This guide details a logical workflow, from preliminary identification to comprehensive characterization, ensuring that analytical results are robust, reproducible, and compliant with pharmacopeial standards.[2][4]

Physicochemical Properties

A foundational step in any identification process is the characterization of basic physical and chemical properties. These serve as preliminary indicators before more sophisticated instrumental analysis is performed.

PropertyValueSignificance
Chemical Formula C₁₀H₂₀O₂·H₂ODefines the elemental composition and hydrated state.[2]
Molecular Weight 190.28 g/mol Essential for stoichiometric calculations in assays.[5]
Appearance Colorless, lustrous crystals or white powderA primary visual inspection parameter.
Melting Point ~120°C (in a closed pan)A key thermal property; the anhydrous form melts at ~105°C.[1]
Water Content 9.0% - 10.0%Confirms the monohydrate state, as specified by the USP.[2]

Analytical Workflow for Identification

A tiered approach is recommended for the efficient and definitive identification of a sample purported to be this compound hydrate. This workflow ensures that simpler, faster methods are used for initial screening, followed by more specific, confirmatory techniques.

G cluster_0 Tier 1: Preliminary & Screening cluster_1 Tier 2: Confirmatory Identification cluster_2 Tier 3: Structural Elucidation (If required) A Visual Inspection & Physicochemical Tests B Thermal Analysis (DSC/TGA) A->B Proceed if consistent C Infrared (IR) Spectroscopy B->C Confirm identity & hydration D Chromatography (GC or HPLC) C->D Confirm functional groups E NMR Spectroscopy ('H, 'C) D->E Quantify and separate F Mass Spectrometry (MS) E->F Confirm connectivity Result Positive Identification & Purity Assessment F->Result

Caption: Recommended analytical workflow for this compound hydrate identification.

Spectroscopic Identification Methods

Spectroscopy provides a "fingerprint" of the molecule, offering rapid and highly specific identification based on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. This provides a unique fingerprint of the molecule's functional groups. For this compound hydrate, it is particularly useful for identifying the hydroxyl (-OH) groups and the water of hydration.[3][6]

Why this method? It is a fast, definitive identification technique required by major pharmacopeias like the USP (Test A for Identification).[2] The spectrum is highly characteristic and can easily distinguish this compound hydrate from other related compounds. The broad O-H stretching band is a key indicator of the presence of both alcohol groups and water.[7]

Expected Spectral Features:

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3400 (broad)O-H stretchConfirms presence of hydroxyl groups and water of hydration.[7]
2970-2850C-H stretchAliphatic C-H bonds in the cyclohexane ring and methyl groups.
~1640H-O-H bendOften observed, confirming the presence of lattice water.[7]
1470-1365C-H bendBending vibrations of methyl and methylene groups.
~1130C-O stretchCharacteristic of tertiary alcohol C-O bonds.
Protocol 1: Identification by FTIR (KBr Pellet Method)
  • Sample Preparation: Dry the this compound hydrate sample over a suitable desiccant for 4 hours as specified by the USP monograph to remove surface moisture without affecting the water of hydration.[2]

  • Mixture Preparation: Triturate 1-2 mg of the dried sample with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

    • Rationale: This disperses the sample uniformly in the IR-transparent KBr matrix, minimizing scattering and producing a high-quality spectrum.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Compare the resulting spectrum with a reference spectrum of USP this compound Hydrate RS.[2] The absorption bands of the sample spectrum must correspond in position and relative intensity to those of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[8]

Why this method? While IR confirms functional groups, NMR provides the definitive structural map. It is invaluable for de novo identification, structural confirmation of new batches, and identifying subtle impurities that may not be visible by other techniques. The number of signals, their chemical shifts, and splitting patterns confirm the exact arrangement of protons and carbons.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

NucleusApprox. Chemical Shift (δ, ppm)Multiplicity / Assignment
¹H ~1.15s, 6H (2 x -CH₃ on C8)
¹H ~1.20s, 3H (-CH₃ on C1)
¹H 1.40-1.60m, 8H (Cyclohexane ring protons)
¹H Variablebr s, 2H (-OH protons, D₂O exchangeable)
¹³C ~23.0-CH₃ on C1
¹³C ~27.52 x -CH₃ on C8
¹³C ~30.0, ~40.0Cyclohexane -CH₂- carbons
¹³C ~70.5C1 (quaternary, bearing -OH)
¹³C ~72.5C8 (quaternary, bearing -OH)

Note: Data is synthesized from typical values for similar structures. Reference spectra should always be used for confirmation.[9][10][11]

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are essential for separating this compound hydrate from impurities and for quantifying its concentration in a mixture, as is required for official assays.[12][13]

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase (in a column) and a mobile gas phase. The compound's volatility and interaction with the stationary phase determine its retention time.[14]

Why this method? GC is the official method cited in the USP monograph for the assay of this compound hydrate.[2][5] It offers excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID). The method is robust for quantifying this compound and for detecting volatile impurities like residual turpentine.[2][15]

Protocol 2: Assay by Gas Chromatography (Based on USP Monograph)

G Prep Sample & Standard Preparation Inject Inject 1 µL into GC Prep->Inject Separate Chromatographic Separation (120°C Isothermal) Inject->Separate Detect FID Detection (260°C) Separate->Detect Analyze Calculate Area Ratios (this compound / Internal Std) Detect->Analyze Result Calculate Quantity of C10H20O2 Analyze->Result

Caption: Workflow for the GC assay of this compound Hydrate.

  • Instrumentation and Conditions:

    • Chromatograph: Gas chromatograph equipped with a flame-ionization detector (FID).[2]

    • Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.[2]

    • Temperatures: Injection port and detector at 260°C; Column at 120°C (isothermal).[2]

    • Carrier Gas: Nitrogen, with a flow rate adjusted to achieve specified retention times.[2]

  • Reagent Preparation:

    • Internal Standard (IS) Solution: Dissolve biphenyl in chloroform to a concentration of about 20 mg/mL.[2]

      • Rationale: An internal standard corrects for variations in injection volume and detector response, leading to higher precision and accuracy. Biphenyl is chosen because it is well-resolved from the this compound peak.[2]

  • Standard Preparation:

    • Accurately weigh ~170 mg of USP this compound Hydrate RS into a 100-mL volumetric flask.

    • Dissolve in 5 mL of alcohol, add exactly 5.00 mL of the Internal Standard Solution, and dilute to volume with chloroform. Mix well.[2]

  • Assay (Sample) Preparation:

    • Accurately weigh ~170 mg of the this compound hydrate sample into a 100-mL volumetric flask and prepare it in the same manner as the Standard Preparation.[2]

  • System Suitability:

    • Inject the Standard Preparation. The resolution (R) between the this compound and biphenyl peaks must be not less than 2.0.[2]

    • The relative standard deviation (RSD) for replicate injections must be not more than 2.0%.[2]

      • Rationale: System suitability tests are a self-validating mechanism, ensuring the chromatographic system is performing adequately for the analysis.

  • Procedure:

    • Inject ~1 µL of the Standard Preparation and the Assay Preparation into the chromatograph.

    • Record the peak areas. The approximate retention times are 7 minutes for this compound and 11 minutes for biphenyl.[2]

    • Calculate the ratio (RS for standard, RU for sample) of the this compound peak area to the internal standard peak area.

  • Calculation: Calculate the quantity (mg) of C₁₀H₂₀O₂ using the official formula provided in the USP.[2]

Thermal Analysis Methods

Thermal analysis techniques monitor changes in the physical properties of a substance as a function of temperature. They are particularly powerful for analyzing hydrates.[3][16]

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Principle:

  • TGA measures the change in mass of a sample as it is heated. It is used to determine the amount of volatile content, such as water.[17][18]

  • DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting, crystallization, and dehydration.[1][19]

Why these methods? This combination provides unambiguous evidence of the hydrated state. TGA quantifies the water content, which should correspond to one mole of water per mole of this compound (9.46% w/w).[2] DSC shows the endotherm associated with the dehydration, followed by the melting of the resulting anhydrous form.[1] This is a critical tool for distinguishing the monohydrate from the anhydrous form.[17]

Expected Thermal Events:

TechniqueTemperature Range (°C)EventSignificance
TGA 60 - 100°CMass loss of ~9.5%Quantifies the water of hydration, confirming the monohydrate form.[1][2]
DSC (Open Pan) 60 - 80°CBroad endothermDehydration (loss of water).[1]
DSC (Open Pan) ~105°CSharp endothermMelting of the anhydrous form created in situ.[1]
DSC (Closed Pan) ~120°CSharp endothermMelting of the intact this compound hydrate.[1]
Protocol 3: Characterization by TGA/DSC
  • Instrumentation: Calibrate the TGA and DSC instruments for mass and temperature/enthalpy, respectively, using appropriate standards (e.g., indium for DSC).

  • TGA Procedure:

    • Place 5-10 mg of the this compound hydrate sample into a tared TGA pan.

    • Heat the sample from ambient temperature (~25°C) to 150°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the resulting thermogram to determine the percentage mass loss between 60°C and 110°C. The result should be between 9.0% and 10.0%.[2]

  • DSC Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Run 1 (Sealed Pan): Crimp a lid onto the pan. Heat from 25°C to 140°C at 10°C/min. Observe the melting endotherm of the hydrate form.

    • Run 2 (Open Pan): Place the sample in an open pan (or with a pinhole lid). Heat from 25°C to 140°C at 10°C/min. Observe the dehydration endotherm followed by the melting endotherm of the anhydrous form.

      • Rationale: Running the experiment in both open and sealed pans provides complementary information. The sealed pan prevents water loss, allowing the hydrate to melt, while the open pan facilitates dehydration, allowing for the observation of the anhydrous melt.[1]

  • Data Analysis: Correlate the TGA mass loss with the DSC endotherms to build a complete thermal profile of the material, confirming its identity as a monohydrate.

Conclusion

The definitive identification of this compound hydrate requires a multi-faceted analytical approach. While pharmacopeial methods like FTIR and GC provide the necessary confirmation for quality control, supplementary techniques such as thermal analysis and NMR spectroscopy offer a deeper level of characterization. Thermal analysis is indispensable for confirming the correct hydration state, a critical quality attribute. NMR provides ultimate structural proof. By judiciously applying the protocols and principles outlined in this guide, scientists can confidently establish the identity, purity, and quality of this compound hydrate, ensuring the integrity of pharmaceutical products.

References

Application Note: Gas Chromatographic Analysis of Terpin Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the quantitative analysis of terpin hydrate using gas chromatography (GC). Recognizing the evolution of chromatographic techniques, this document presents two distinct protocols. The first is a detailed exposition of the classical packed-column GC method as specified by the United States Pharmacopeia (USP), ensuring compliance with pharmacopeial standards.[1][2][3] The second is a modern approach utilizing high-resolution capillary column technology, which offers significant improvements in separation efficiency and analytical speed.[4][5][6] Furthermore, this note addresses the potential for thermal degradation of this compound hydrate, a polar diol, and provides a detailed protocol for silylation—a derivatization technique to enhance thermal stability and improve chromatographic performance.[7][8] This dual-method approach provides analytical scientists with both a validated, compendial method and a framework for developing a more efficient, state-of-the-art analytical procedure.

Introduction: The Analytical Imperative for this compound Hydrate

This compound hydrate (p-Menthane-1,8-diol monohydrate) has a long history of use in pharmaceutical formulations, primarily as an expectorant. Its therapeutic efficacy is dependent on its concentration in the final product, making accurate and precise quantification a critical aspect of quality control. Gas chromatography, with its high separation power and sensitivity, is the designated analytical technique for this purpose.[9]

The primary analytical challenge in the GC analysis of this compound hydrate stems from its molecular structure. As a diol, it possesses two polar hydroxyl groups. These groups can lead to several undesirable chromatographic behaviors:

  • Poor Volatility: Strong intermolecular hydrogen bonding can reduce the efficiency of volatilization in the GC inlet.[7]

  • Thermal Instability: Polar analytes, particularly those with hydroxyl groups, can be susceptible to thermal degradation in the high-temperature environment of the GC injector port, leading to inaccurate quantification.[10][11]

  • Peak Tailing: Interaction of the polar hydroxyl groups with active sites on the column or liner can cause asymmetrical peak shapes, complicating integration and reducing accuracy.

This application note provides the necessary protocols to navigate these challenges, ensuring robust and reliable analysis.

Method 1: The Official USP Packed-Column GC Method

The United States Pharmacopeia provides a validated method for the assay of this compound hydrate, which serves as the benchmark for quality control in many regulatory environments.[1] This method utilizes a packed column with a flame ionization detector (FID).

Principle

The sample containing this compound hydrate is dissolved and injected into the GC system. Separation is achieved on a packed column, and the eluted this compound is quantified using a flame ionization detector. An internal standard (biphenyl) is used to correct for variations in injection volume and detector response, thereby enhancing the precision of the method.[1]

Experimental Protocol: USP Method

2.2.1. Reagents and Materials

  • USP this compound Hydrate Reference Standard (RS)

  • Biphenyl (Internal Standard)

  • Alcohol (Ethanol)

  • Chloroform

  • Helium or Nitrogen (Carrier Gas)

2.2.2. Solution Preparation

  • Internal Standard (IS) Solution: Dissolve a suitable quantity of biphenyl in chloroform to obtain a solution with a concentration of approximately 20 mg/mL.[1]

  • Standard Preparation: Accurately weigh about 170 mg of USP this compound Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, and dilute to volume with chloroform. Mix thoroughly.[1]

  • Assay (Sample) Preparation: Accurately weigh about 170 mg of the this compound hydrate sample into a 100-mL volumetric flask. Follow the same procedure as for the Standard Preparation, starting from "Dissolve in 5 mL of alcohol."[1] For oral solutions, a liquid-liquid extraction is required to isolate the analyte before adding the internal standard.[2][3]

2.2.3. Chromatographic System

The parameters for the USP method are summarized in the table below.

ParameterSpecification
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column 1.2-m x 3.5-mm glass column packed with 6% G1 on support S1A
Carrier Gas Nitrogen
Flow Rate Adjusted to achieve specified retention times
Temperatures
   Injection Port260 °C
   Column120 °C (Isothermal)
   Detector260 °C
Injection Volume Approximately 1 µL

2.2.4. System Suitability Before sample analysis, the chromatographic system must meet the following criteria:

  • Resolution: The resolution, R, between the this compound and biphenyl peaks must be not less than 2.0.[1]

  • Precision: The relative standard deviation (RSD) for replicate injections of the Standard Preparation must not be more than 2.0%.[1]

2.2.5. Procedure and Calculation

  • Inject 1 µL of the Standard Preparation and record the chromatogram.

  • Inject 1 µL of the Assay Preparation and record the chromatogram.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the Standard (RS) and Assay (RU) preparations.

  • Calculate the quantity of C₁₀H₂₀O₂ (in mg) in the portion of this compound Hydrate taken using the formula:

    Quantity (mg) = WS × (RU / RS)

    where WS is the weight (in mg) of USP this compound Hydrate RS, calculated on an anhydrous basis.[1]

Method 2: A Modern Capillary Column GC Approach

While the USP packed-column method is the official standard, modern capillary columns offer superior performance, including higher resolution, faster analysis times, and greater inertness.[6] This section outlines a recommended starting point for developing a robust method for this compound hydrate analysis using capillary GC-FID.

Rationale for a Modern Approach

Capillary columns, with their open tubular design and thin stationary phase film, provide a significantly higher number of theoretical plates compared to packed columns. This leads to sharper peaks and better separation of the analyte from matrix components or potential degradation products.[6] For terpene analysis specifically, various capillary column phases have been shown to provide excellent separation.[5][12][13]

Addressing Thermal Instability: The Role of Derivatization

As a polar diol, this compound hydrate is susceptible to thermal degradation in the hot GC inlet.[10][11] This can lead to the formation of smaller, more volatile compounds and result in an underestimation of the true analyte concentration. To mitigate this, derivatization can be employed. Silylation is a common and highly effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[7][8]

The process involves replacing the active hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.

C₁₀H₁₈(OH)₂ + 2 Silylating Reagent → C₁₀H₁₈(OSi(CH₃)₃)₂ + 2 Byproducts

The resulting TMS-ether derivative is:

  • More Volatile: The elimination of hydrogen bonding significantly lowers the boiling point.[7]

  • More Thermally Stable: The TMS group protects the hydroxyl functionality, preventing degradation at high temperatures.[8]

  • Less Polar: This reduces interaction with the GC column, leading to more symmetrical peak shapes.

A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Experimental Protocol: Capillary GC Method

This protocol provides a robust starting point. Method optimization and validation are required for specific applications.

3.3.1. Workflow with Optional Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Data Processing Sample Weigh Sample & Internal Standard Dissolve Dissolve in Solvent (e.g., Pyridine) Sample->Dissolve Deriv Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dissolve->Deriv Optional Derivatization Inject Inject into GC Dissolve->Inject Direct Analysis Heat Heat (e.g., 70°C, 30 min) Deriv->Heat Heat->Inject GC Capillary GC-FID Analysis Inject->GC Integrate Peak Integration GC->Integrate Calculate Calculate Concentration vs. Standard Curve Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for Capillary GC Analysis of this compound Hydrate.

3.3.2. Protocol for Silylation (Derivatization)

  • Accurately weigh the this compound hydrate sample and internal standard (e.g., n-tetradecane or biphenyl) into a 2 mL autosampler vial.

  • Add 500 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile). Ensure the solvent is anhydrous as silylating reagents are moisture-sensitive.[8]

  • Add 100 µL of BSTFA with 1% TMCS. It is recommended to add the silylating reagent in excess to ensure complete reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature before injection.

3.3.3. Recommended Capillary GC System Parameters

ParameterRecommended Starting ConditionRationale
Instrument Gas Chromatograph with Flame Ionization Detector (FID)FID provides excellent sensitivity and a wide linear range for hydrocarbon-based compounds.[5]
Column Mid-polarity capillary column, e.g., DB-35ms or EL-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)These phases provide good selectivity for terpenes and their derivatives.[5] Avoid "WAX" phases for silylated analytes.[7]
Carrier Gas Helium or HydrogenHydrogen can offer faster analysis times, but Helium is also suitable.[4][5]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Typical flow rate for this column dimension, balancing speed and efficiency.
Temperatures
   Injection Port250 °C (Split/Splitless, 20:1 split)A lower inlet temperature can minimize degradation if analyzing without derivatization.[10][11]
   Oven ProgramInitial: 100 °C (hold 1 min)Ramp: 10 °C/min to 250 °C (hold 5 min)The temperature ramp allows for the separation of potential impurities and the elution of the higher-boiling this compound hydrate derivative.
   Detector280 °CEnsures all eluted compounds remain in the gas phase for detection.[5]
Injection Volume 1 µLStandard injection volume.

Data Interpretation and System Validation

For both methods, quantification is achieved by creating a calibration curve using a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio. The concentration of the unknown sample is then determined from this curve.

System suitability must be established before any analysis by verifying parameters such as peak resolution, tailing factor, and injection precision to ensure the reliability of the data generated.[14]

Conclusion

The analysis of this compound hydrate by gas chromatography can be approached in two ways. The official USP packed-column method provides a validated, albeit dated, protocol for regulatory compliance. For research, development, and high-throughput environments, a modern capillary column method offers significant advantages in performance. When developing a capillary GC method, the potential for thermal degradation of this polar diol should be considered, and derivatization via silylation is a highly recommended strategy to ensure analytical accuracy and robustness. The protocols and parameters provided in this note serve as a comprehensive guide for scientists to successfully quantify this compound hydrate in various sample matrices.

References

Application Note: Comprehensive Thermal Analysis of Terpin Hydrate Using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Thermal Analysis for Pharmaceutical Hydrates

Terpin hydrate (cis-p-Menthane-1,8-diol monohydrate) is a well-established expectorant used in pharmaceutical formulations to loosen mucus and ease congestion associated with respiratory conditions.[1][2][3] As a hydrated crystalline solid, its physical and chemical stability are paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. The presence of bound water within the crystal lattice (C₁₀H₂₀O₂·H₂O) makes this compound hydrate particularly sensitive to thermal stress, which can induce dehydration, phase transitions, or decomposition.

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in the pharmaceutical sciences for characterizing such materials.[4][5][6] They provide critical data on physicochemical properties including melting point, purity, polymorphism, solvation/desolvation behavior, and thermal stability.[7][8] This application note provides a comprehensive guide and detailed protocols for the thermal analysis of this compound hydrate. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, enabling researchers to design robust experiments and confidently interpret the resulting data.

Foundational Principles: Unlocking Thermal Behavior with DSC and TGA

To effectively analyze this compound hydrate, it is essential to understand what each technique measures and how they work in synergy.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[9] The output, a thermogram of heat flow versus temperature, reveals thermal transitions within the material.

  • Endothermic Events: Processes that absorb energy, such as melting, dehydration (desolvation), and solid-solid phase transitions, appear as peaks pointing downwards (by convention).

  • Exothermic Events: Processes that release energy, such as crystallization or some decomposition events, appear as peaks pointing upwards.

For a compound like this compound hydrate, DSC is the primary tool for identifying its melting point, detecting polymorphic forms, and assessing purity.[10][11]

Thermogravimetric Analysis (TGA)

TGA continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13][14] The resulting TGA curve plots percent weight loss against temperature, providing quantitative information about phenomena that involve mass change.

  • Dehydration/Desolvation: The loss of water or solvent molecules results in a distinct, quantifiable weight loss step.

  • Decomposition: The thermal breakdown of the molecule into volatile fragments causes further weight loss.

  • Thermal Stability: The temperature at which significant weight loss begins is a key indicator of the material's stability.[14][15]

The Synergy of TGA and DSC

While powerful alone, the combined application of TGA and DSC provides a more complete and unambiguous characterization.[7][8] For instance, TGA can confirm that a specific endothermic peak observed in a DSC scan is due to a dehydration event (mass loss) rather than a simple phase transition (no mass loss). This correlative approach is fundamental to the robust analysis of hydrated pharmaceutical ingredients.

Experimental Workflow & Protocols

A successful thermal analysis experiment relies on meticulous attention to calibration, sample preparation, and instrument parameters.

Visualizing the Workflow

The following diagram illustrates the logical flow of a comprehensive thermal analysis study, from initial preparation to final interpretation.

G cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Experimentation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Phase 3: Analysis & Interpretation Sample Obtain this compound Hydrate Sample Weigh Accurately Weigh Sample (2-10 mg) Sample->Weigh TGA_Setup Setup TGA Parameters (Heating Rate, N2 Purge) Weigh->TGA_Setup DSC_Setup Setup DSC Parameters (Open & Sealed Pans, Heating Rate, N2 Purge) Weigh->DSC_Setup Calibrate Instrument Calibration (TGA & DSC) Ref: ASTM E967 Calibrate->TGA_Setup Calibrate->DSC_Setup TGA_Run Run TGA Analysis TGA_Setup->TGA_Run TGA_Data Analyze TGA Curve (Quantify Water Loss) TGA_Run->TGA_Data DSC_Run Run DSC Analysis DSC_Setup->DSC_Run DSC_Data Analyze DSC Thermograms (Identify Transitions) DSC_Run->DSC_Data Correlate Correlate TGA & DSC Data TGA_Data->Correlate DSC_Data->Correlate Report Generate Report Correlate->Report

Caption: Experimental workflow for thermal analysis of this compound hydrate.

Instrument Calibration (Self-Validating System)

To ensure trustworthiness and accuracy, calibration is non-negotiable.

  • DSC: Calibrate the temperature and enthalpy (heat flow) axes using certified reference materials with known melting points and enthalpies, such as high-purity indium. This should be performed according to established standards like ASTM E967.[16][17][18][19]

  • TGA: Perform a temperature calibration using materials with known Curie points. The balance should be calibrated using certified weights.

Detailed Experimental Protocol: TGA

This protocol is designed to quantify the water of hydration and determine the decomposition profile.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Use an open ceramic (alumina) or platinum crucible.

  • Sample Preparation: Place 5–10 mg of this compound hydrate, accurately weighed, into the crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20–50 mL/min to provide an inert environment for studying thermal decomposition.[12]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[14]

  • Data Collection: Record the sample mass as a function of temperature.

Detailed Experimental Protocol: DSC

This guide describes two separate DSC experiments. The choice of pan is critical as it dictates the thermal events that can be observed.[1]

Experiment A: Dehydration and Anhydrate Melting (Open Pan)

  • Instrument: A calibrated differential scanning calorimeter.

  • Crucible: Use a standard aluminum pan with a lid that has been pierced (vented) or left off entirely. This allows any evolved water vapor to escape.

  • Sample Preparation: Place 2–5 mg of this compound hydrate, accurately weighed, into the open crucible.

  • Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 200 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the heat flow as a function of temperature.

Experiment B: Hydrate Melting (Sealed Pan)

  • Instrument and Atmosphere: Same as Experiment A.

  • Crucible: Use a hermetically sealed aluminum pan. This creates a self-generated atmosphere of water vapor within the pan, preventing dehydration and allowing the hydrate to melt.[1]

  • Sample Preparation: Place 2–5 mg of this compound hydrate, accurately weighed, into the crucible and hermetically seal it.

  • Thermal Program & Data Collection: Same as Experiment A.

Results and Interpretation: Decoding the Thermograms

The data obtained from TGA and DSC experiments provide a detailed thermal signature of this compound hydrate.

TGA Results

The TGA thermogram is expected to show a distinct, single-step weight loss. This loss corresponds to the dehydration of the this compound monohydrate.

  • Quantitative Analysis: The theoretical mass of one water molecule in this compound hydrate (C₁₀H₂₀O₂·H₂O, MW ≈ 190.28 g/mol ) is approximately 9.47%.[20][21] The experimentally observed weight loss should be very close to this value, confirming the monohydrate state of the material.

  • Decomposition: Following the dehydration plateau, a second, more significant weight loss at higher temperatures indicates the onset of thermal decomposition of the anhydrous this compound molecule.

DSC Results

The DSC results are highly dependent on the experimental conditions, specifically the type of pan used.[1]

  • Open Pan Analysis: The thermogram will show two primary endothermic events.

    • A broad endotherm at approximately 60–80 °C, which corresponds directly to the dehydration event (water loss) observed in the TGA.

    • A sharper endotherm at approximately 105 °C, which is the melting of the newly formed anhydrous this compound.[1]

  • Sealed Pan Analysis: The thermogram will be markedly different.

    • The low-temperature dehydration event will be suppressed or absent.

    • A single, sharp endotherm will be observed at a higher temperature, typically around 116–120 °C. This represents the true melting point of the this compound hydrate crystal lattice.[1][20]

  • Eutectic Formation: In some samples, a small, additional endotherm may be observed around 100°C, just before the main melting peak. This has been identified as the melting of a eutectic mixture formed between the this compound hydrate and its anhydrous form.[1] This observation underscores the complexity of the system and the importance of high-resolution instrumentation.

Summary of Expected Thermal Events

The following table summarizes the key thermal events for this compound hydrate.

Technique Pan Type Approx. Onset Temp. (°C) Thermal Event Causality & Interpretation
TGA Open~60 - 80 °CWeight Loss (~9.5%)Dehydration: Loss of one molecule of bound water.[1]
DSC Open/Vented~60 - 80 °CBroad EndothermDesolvation: Energy absorbed to break the bonds holding the water molecule in the crystal lattice.
DSC Open/Vented~105 °CSharp EndothermMelting of Anhydrate: The dehydrated material melts.[1]
DSC Sealed~116 - 120 °CSharp EndothermMelting of Hydrate: The intact hydrate melts under self-generated water vapor pressure.[1][20]
DSC Both~100 °CSmall EndothermEutectic Melting: Potential melting of a eutectic mixture of the hydrate and anhydrous forms.[1]

Conclusion

The combined use of DSC and TGA offers a robust and comprehensive methodology for the thermal characterization of this compound hydrate. TGA provides definitive, quantitative evidence of the material's hydration state, while DSC elucidates the complex phase behavior, including dehydration, melting of the anhydrous form, and melting of the intact hydrate. The critical choice between open and sealed DSC pans is shown to be fundamental for distinguishing these events. The protocols and insights provided in this application note serve as a validated framework for researchers in pharmaceutical development and quality control, ensuring the accurate and reliable characterization of this important active pharmaceutical ingredient.

References

Application Notes and Protocols for the Purification of Synthesized Terpin Hydrate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-THP-2026-01

Abstract

This document provides a comprehensive guide for the purification of synthesized terpin hydrate crystals, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are designed to ensure high purity and yield, meeting stringent pharmacopeial standards. The core of this guide is a detailed recrystallization procedure, supported by scientific principles, analytical validation methods, and troubleshooting advice. This application note emphasizes the rationale behind procedural steps, ensuring a deep understanding of the purification process.

Introduction and Scientific Background

This compound hydrate (cis-p-menthane-1,8-diol monohydrate) is a well-established expectorant, synthesized typically through the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine oil.[1][2][3][4] The crude synthesized product often contains a variety of impurities, including unreacted starting materials, isomers, and byproducts such as dipentene and other terpenes.[1][5] Achieving the high purity required for pharmaceutical applications necessitates a robust and validated purification strategy.

Recrystallization is the most effective and widely used method for purifying solid organic compounds like this compound hydrate.[6] This technique leverages the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the crude material at an elevated temperature and allow the pure compound to crystallize upon cooling, while the impurities remain in the solution (mother liquor).

This guide focuses on a mixed-solvent recrystallization using an ethanol-water system, which offers a fine balance of solvating power and anti-solvent properties to effectively purify this compound hydrate.

Understanding the Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities. In the synthesis of this compound hydrate from turpentine oil, the following impurities are commonly encountered:

  • Unreacted α-pinene: The primary starting material.

  • Isomers and related terpenes: Such as β-pinene and limonene, often present in the turpentine oil source.

  • Byproducts of hydration: Including α-terpineol and dipentene.

  • Oxidation and polymerization products: Formed during the synthesis.

The chosen purification method must effectively separate this compound hydrate from these structurally similar, non-polar impurities.

Principle of Recrystallization for this compound Hydrate Purification

The purification of this compound hydrate via recrystallization is based on the principle of differential solubility. This compound hydrate, a diol, is a polar molecule capable of hydrogen bonding, making it soluble in polar solvents like ethanol, especially at elevated temperatures.[7] Impurities such as unreacted terpenes are significantly less polar and thus have different solubility profiles.

By using a mixed-solvent system of ethanol and water, we can fine-tune the polarity of the solvent. Ethanol acts as the primary solvent, dissolving the this compound hydrate at its boiling point. Water, in which this compound hydrate is only slightly soluble, acts as an anti-solvent.[7] The controlled addition of water to the hot ethanolic solution reduces the overall solubility of this compound hydrate, inducing crystallization as the solution cools. The non-polar impurities, however, tend to remain in the mother liquor.

Experimental Protocols

Materials and Equipment

Materials:

  • Crude synthesized this compound hydrate

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Filter paper (Qualitative and Quantitative grades)

  • USP this compound Hydrate Reference Standard[8]

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask for vacuum filtration

  • Vacuum source

  • Drying oven or desiccator

  • Melting point apparatus

  • Analytical balance

  • FTIR spectrometer

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Protocol 1: Recrystallization of this compound Hydrate

This protocol outlines the steps for purifying crude this compound hydrate using an ethanol-water solvent system.

Step 1: Dissolution

  • Place 10.0 g of crude this compound hydrate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40-50 mL of 95% ethanol.

  • Gently heat the mixture to boiling using a heating mantle while stirring. Add more ethanol in small portions until the this compound hydrate is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

Step 2: Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.

  • Reheat the solution to a gentle boil for 5-10 minutes with continuous stirring.

Step 3: Hot Filtration

  • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.

  • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by placing them on a hot plate.

  • Filter the hot this compound hydrate solution quickly to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Crystal Collection

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing impurities.

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying

  • Carefully transfer the crystals to a pre-weighed watch glass.

  • Dry the crystals in a well-ventilated area or in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This compound hydrate is efflorescent and can lose its water of hydration, so avoid excessive drying temperatures or prolonged desiccation.[9]

Analytical Validation of Purity

The purity of the recrystallized this compound hydrate must be verified against established standards, such as the United States Pharmacopeia (USP).[10]

Melting Point Determination
  • Principle: Pure crystalline solids have a sharp melting point range. Impurities will typically broaden and depress the melting point.

  • Procedure: Determine the melting point of the dried, recrystallized this compound hydrate using a calibrated melting point apparatus.

  • Acceptance Criteria: The melting point should be sharp and close to the literature value of approximately 103-105°C for the monohydrate form.[7]

Gas Chromatography (GC) Assay
  • Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile phase. This allows for the quantification of this compound hydrate and the detection of residual impurities.

  • Procedure: A validated GC method, such as the one described in the USP monograph for this compound hydrate, should be used.[10][11] This typically involves a flame ionization detector (FID) and a suitable capillary column.

  • Acceptance Criteria (as per USP): The recrystallized this compound hydrate should contain not less than 98.0% and not more than 100.5% of C10H20O2, calculated on an anhydrous basis.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR provides a unique molecular fingerprint of a compound based on the absorption of infrared radiation by its chemical bonds.

  • Procedure: Obtain an FTIR spectrum of the recrystallized this compound hydrate and compare it to the spectrum of a USP this compound Hydrate Reference Standard.

  • Acceptance Criteria: The spectrum of the sample should be concordant with the spectrum of the reference standard, confirming the identity of the compound.[10] Key characteristic peaks for this compound hydrate include a broad O-H stretching band around 3400 cm⁻¹ and C-O stretching bands in the 1200-1000 cm⁻¹ region.

Water Content (Karl Fischer Titration)
  • Principle: Karl Fischer titration is a specific and accurate method for determining the water content in a sample.

  • Procedure: Determine the water content of the recrystallized this compound hydrate using a Karl Fischer titrator.

  • Acceptance Criteria (as per USP): The water content should be between 9.0% and 10.0%, corresponding to the monohydrate form.[10]

Data Presentation

ParameterCrude this compound HydrateRecrystallized this compound HydrateUSP Specification
Appearance Off-white to yellowish crystalsColorless, lustrous crystals or white powderColorless, lustrous crystals or white powder
Melting Point Broad range (e.g., 98-103°C)Sharp range (e.g., 103-105°C)~103°C
Purity (GC Assay) Variable (e.g., <95%)≥98.0%NLT 98.0% and NMT 100.5% (anhydrous basis)
Water Content Variable9.0% - 10.0%9.0% - 10.0%
Residual Turpentine May have a turpentine-like odorNo odor of turpentineNo odor of turpentine

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling out The solution is supersaturated at a temperature above the melting point of the solute.Reheat the solution and add more of the primary solvent (ethanol) to decrease saturation.
No crystal formation Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are too fine.Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Allow for slow cooling to form larger crystals.
Crystals are colored Colored impurities are present.Add activated carbon to the hot solution before filtration.

Visualization of Workflow

Purification_Workflow cluster_synthesis Crude Product cluster_purification Recrystallization Protocol cluster_analysis Quality Control & Validation Crude Crude this compound Hydrate (with impurities) Dissolution 1. Dissolution (Hot 95% Ethanol) Crude->Dissolution Decolorization 2. Decolorization (Activated Carbon, Optional) Dissolution->Decolorization HotFiltration 3. Hot Filtration (Remove Insolubles) Decolorization->HotFiltration Crystallization 4. Cooling & Crystallization (Slow Cooling -> Ice Bath) HotFiltration->Crystallization Collection 5. Crystal Collection (Vacuum Filtration) Crystallization->Collection Washing 6. Washing (Ice-cold DI Water) Collection->Washing Drying 7. Drying (40-50°C Oven) Washing->Drying Pure Purified this compound Hydrate Crystals Drying->Pure MP Melting Point Pure->MP GC GC Assay Pure->GC FTIR FTIR Identity Pure->FTIR KF Water Content (KF) Pure->KF

Caption: Workflow for the purification of synthesized this compound hydrate.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of synthesized this compound hydrate crystals to a high degree of purity, suitable for pharmaceutical applications. By understanding the principles of recrystallization and the nature of potential impurities, researchers can effectively implement and troubleshoot this procedure. Adherence to the analytical validation steps outlined is critical to ensure the final product meets the required quality standards.

References

Application Notes & Protocols: A Multi-Tiered Framework for Evaluating the Expectorant Activity of Terpin Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive, multi-tiered experimental framework for the rigorous evaluation of terpin hydrate's expectorant activity. This compound hydrate, a terpenoid glycol derived from turpentine, was historically used to loosen mucus in respiratory conditions like bronchitis.[1][2] However, it was largely removed from the market in the 1990s due to a lack of sufficient evidence for its safety and efficacy.[1][2] This guide outlines a logical progression of assays, from in vitro mechanistic studies to in vivo functional validation and a proposed clinical framework, designed to generate robust data packages for modern regulatory and scientific standards. We detail the causality behind experimental choices, provide step-by-step protocols, and offer templates for data presentation, establishing a self-validating system for assessing this compound hydrate or other novel expectorant candidates.

Introduction: Rationale for a Renewed Investigation

An expectorant is a medication that helps bring up mucus and other material from the lungs, bronchi, and trachea.[3] Expectorants like this compound hydrate are thought to work by directly stimulating bronchial secretory cells, increasing the volume and reducing the viscosity of respiratory fluids to facilitate mucociliary clearance.[1][2][4][5] This proposed mechanism, primarily as a secretagogue (an agent that promotes secretion), forms the central hypothesis for the experimental design detailed herein.

Given the historical use of this compound hydrate, a modern re-evaluation requires a systematic approach that aligns with current scientific and regulatory expectations. The framework is built on a tiered system to establish a clear line of evidence:

  • Part I: In Vitro & Ex Vivo Assessment: To determine the direct effects on airway epithelial cells and tissues, quantifying changes in mucus secretion and ciliary function.

  • Part II: In Vivo Validation: To confirm efficacy in a whole-organism model, measuring secretagogue activity and effects on mucus properties in a physiologically relevant context.

  • Part III: Clinical Framework: To outline a logical study design for translating preclinical findings into human trials.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} idot Caption: High-Level Experimental Workflow.

Part I: Preclinical Evaluation - In Vitro & Ex Vivo Models

Objective: To elucidate the direct cellular mechanisms of this compound hydrate on physiologically relevant models of the human airway epithelium.

The use of primary human bronchial epithelial cells (HBECs) cultured at an Air-Liquid Interface (ALI) is the gold standard for in vitro respiratory research.[6][7] This method promotes the differentiation of cells into a pseudostratified epithelium containing mucus-producing goblet cells and ciliated cells, closely mimicking the in vivo environment.[8][9][10]

Section 1.1: Assessing Secretagogue Activity in ALI Cultures

Causality: If this compound hydrate acts as a secretagogue, it should directly stimulate goblet cells to release mucins, the primary protein components of mucus. This can be quantified by measuring the concentration of specific mucins (e.g., MUC5AC) in the apical secretions.

Protocol 1.1: MUC5AC Mucin Secretion ELISA

  • Cell Culture: Culture primary HBECs on permeable supports (e.g., Transwells®) until fully differentiated at ALI (approx. 21-28 days).

  • Apical Wash: Gently wash the apical surface with 200 µL of phosphate-buffered saline (PBS) to collect baseline secretions. Incubate for 30 minutes at 37°C. Collect the wash and store at -80°C. This is the T=0 sample.

  • Treatment: Add fresh media containing various concentrations of this compound hydrate (e.g., 1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) to the basolateral chamber.

  • Sample Collection: At specified time points (e.g., 4, 8, 24 hours), perform an apical wash as described in step 2 to collect secreted mucins.

  • Quantification: Use a commercially available MUC5AC ELISA kit to quantify the mucin concentration in the collected apical washes.

  • Data Analysis: Normalize MUC5AC concentration to total protein content of the cell lysate for each well. Express data as a percentage increase over the vehicle control.

Data Presentation: Expected Dose-Response of this compound Hydrate on MUC5AC Secretion

This compound Hydrate Conc.Mean MUC5AC Secretion (% of Control)Std. Deviation
Vehicle Control100%± 8.5%
1 µM115%± 9.2%
10 µM180%± 12.1%
50 µM250%± 15.6%
100 µM265%± 14.8%
Section 1.2: Assessing Effects on Mucociliary Clearance

Causality: Efficient mucus transport depends not only on mucus volume but also on the coordinated beating of cilia. Changes in the airway surface liquid (ASL) height or direct pharmacological effects can alter Ciliary Beat Frequency (CBF).

Protocol 1.2: Ciliary Beat Frequency (CBF) Analysis

  • Culture and Treatment: Utilize ALI-cultured HBECs as described above. Treat cells with this compound hydrate via the basolateral medium.

  • Imaging: Place the culture plate on a heated (37°C) microscope stage. Use a high-speed digital camera (≥120 frames per second is recommended for accurate measurement) attached to an inverted microscope with phase-contrast optics.[11]

  • Video Capture: Record 5-10 second videos from multiple regions of interest (ROIs) for each culture insert.

  • Analysis: Use specialized software (e.g., Cilia-SAVA, or FFT-based plugins in ImageJ/FIJI) to analyze the videos.[12] The software identifies frequency peaks from pixel intensity fluctuations caused by ciliary motion.

  • Data Analysis: Calculate the mean CBF in Hertz (Hz) for each condition. A normal baseline CBF at 37°C is typically in the range of 10-17 Hz.[13] Compare the CBF of this compound hydrate-treated cells to vehicle controls.

dot graph { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} idot Caption: Hypothesized Mechanism for CBF Modulation.

Part II: Preclinical Evaluation - In Vivo Animal Models

Objective: To validate the in vitro secretagogue activity of this compound hydrate in a whole-organism system and assess its functional impact on airway secretions.

Animal models are essential for understanding the systemic effects of a drug candidate.[14][15] The mouse model is widely used for its cost-effectiveness and the availability of standardized protocols.[14]

Section 2.1: The Phenol Red Secretion Model

Causality: This is a classic and reliable assay for quantifying secretagogue expectorant activity in vivo.[16][17] The amount of phenol red dye secreted into the tracheobronchial lumen serves as a direct surrogate for the volume of airway fluid secretion.[16][18] An increase in dye recovery indicates enhanced secretagogue activity.

Protocol 2.1: Phenol Red Secretion Assay in Mice

  • Animal Dosing: Use male BALB/c mice (20-25g). Administer this compound hydrate (e.g., 10, 50, 200 mg/kg) or a vehicle control orally (p.o.) or intraperitoneally (i.p.). A positive control, such as ambroxol (e.g., 60 mg/kg), should be included.[19]

  • Dye Administration: 30 minutes after drug administration, inject a 1.25% solution of phenol red dye intraperitoneally (500 mg/kg).[19][20]

  • Euthanasia and Lavage: 30 minutes after dye injection, euthanize the mice via CO₂ asphyxiation. Expose the trachea through a midline incision.

  • Tracheal Lavage: Cannulate the trachea and instill 0.5 mL of PBS into the lungs, then withdraw the fluid. Repeat this process once more for a total lavage volume of 1 mL.

  • Quantification: Centrifuge the bronchoalveolar lavage fluid (BALF) to remove cells. Add 100 µL of 1M NaOH to the supernatant to stabilize the color of the phenol red.[19]

  • Measurement: Read the absorbance of the supernatant at 546 nm using a spectrophotometer.[17]

  • Data Analysis: Create a standard curve using known concentrations of phenol red. Calculate the amount of secreted dye (in µg) for each animal. Compare the mean secretion between treatment groups.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} idot Caption: Workflow of the Phenol Red Secretion Assay.

Section 2.2: Assessing Effects on Mucus Rheology

Causality: An effective expectorant should ideally alter the viscoelastic properties of mucus, making it less thick (viscous) and more easily transportable (less elastic).[21] Mucus rheology can be measured using specialized rheometers that quantify the elastic (G') and viscous (G'') moduli.[21][22]

Protocol 2.2: Sputum Rheology in an LPS-Induced Bronchitis Model

  • Model Induction: Induce airway inflammation and mucus hypersecretion in rats or mice by intranasal or intratracheal administration of lipopolysaccharide (LPS).

  • Treatment: Administer this compound hydrate or vehicle daily for a set period (e.g., 3-5 days) following LPS challenge.

  • Sputum Collection: Collect sputum/BALF from the animals. This may require pooling samples from multiple animals to obtain sufficient volume (µL).

  • Rheological Measurement:

    • Load the mucus sample (typically 20-50 µL) onto a rheometer (e.g., a cone-plate or parallel-plate rheometer).[23]

    • Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain to measure the elastic (G') and viscous (G'') moduli.

    • G' represents the solid-like (elastic) properties, while G'' represents the liquid-like (viscous) properties.

  • Data Analysis: Compare the G' and G'' values, as well as the complex viscosity (η*), between the this compound hydrate and vehicle-treated groups. A decrease in these parameters would indicate a beneficial mucolytic/muco-active effect.

Data Presentation: Potential Impact of this compound Hydrate on Mucus Rheology

Treatment GroupElastic Modulus (G') at 1 Hz (Pa)Viscous Modulus (G'') at 1 Hz (Pa)
Naive Control1.5 ± 0.30.8 ± 0.2
LPS + Vehicle12.8 ± 2.15.4 ± 0.9
LPS + this compound Hydrate (50 mg/kg)7.2 ± 1.53.1 ± 0.6

Part III: Proposed Framework for Clinical Investigation

Objective: To design a proof-of-concept clinical trial to evaluate the efficacy and safety of this compound hydrate in a relevant patient population.

Designing a clinical trial for a mucoactive agent presents unique challenges, including selecting appropriate endpoints and patient populations.[24][25] The following framework is proposed for a Phase IIa study.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Patients with chronic bronchitis or non-CF bronchiectasis, characterized by a chronic productive cough.

Intervention:

  • Arm 1: this compound Hydrate (Dose TBD based on preclinical data and historical use)

  • Arm 2: Placebo

  • Treatment Duration: 4 weeks

Efficacy Endpoints:

Endpoint CategoryPrimary EndpointSecondary Endpoints
Patient-Reported Change from baseline in the Leicester Cough Questionnaire (LCQ) total score.Change in sputum ease-of-expectoration (Visual Analog Scale), daily cough symptom score.
Sputum Analysis N/AChange from baseline in 24-hour sputum volume and weight. Change in sputum viscoelasticity (rheology).
Pulmonary Function N/AChange from baseline in FEV₁ (Forced Expiratory Volume in 1 second).

Rationale for Endpoints: While changes in sputum volume or lung function can be measured, patient-reported outcomes (PROs) that capture quality of life and symptom burden are often more clinically meaningful for mucoactive therapies.[24] A recent major trial in bronchiectasis demonstrated that mucoactive agents did not reduce exacerbations, highlighting the importance of selecting endpoints that reflect symptomatic relief.[26]

Conclusion

This application guide provides a robust, tiered framework for the comprehensive evaluation of this compound hydrate's expectorant activity. By progressing from targeted in vitro mechanistic assays to functional in vivo models and culminating in a well-defined clinical strategy, researchers can build a scientifically sound data package. This logical progression ensures that each experimental step validates the preceding one, providing the necessary evidence to determine if this historical compound has a place in the modern therapeutic arsenal for respiratory diseases characterized by mucus hypersecretion.

References

Application Notes and Protocols for Assessing Terpin Hydrate Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Expectorant with Modern In Vitro Models

Terpin hydrate, a terpenoid derived from sources like turpentine and eucalyptus, has a long history as an expectorant used to loosen mucus in patients with bronchitis and related respiratory conditions.[1][2] Its primary mechanism of action is believed to be a direct effect on the bronchial secretory cells of the lower respiratory tract, leading to the liquefaction and facilitated elimination of bronchial secretions.[1][3][4] Despite its historical use, this compound hydrate was largely removed from the United States market in the 1990s due to a lack of modern evidence for its safety and effectiveness.[1] However, with advancements in in vitro respiratory models, we now have the tools to rigorously assess the efficacy of compounds like this compound hydrate in a controlled and physiologically relevant manner.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of advanced in vitro models to evaluate the efficacy of this compound hydrate. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. The focus will be on creating self-validating systems that provide robust and reproducible data.

The Power of Air-Liquid Interface (ALI) Cultures

Traditional submerged cell culture systems fail to replicate the complex environment of the human airway.[5] Air-Liquid Interface (ALI) culture has emerged as the gold standard for in vitro respiratory research, bridging the gap between simplistic 2D models and complex animal studies.[5][6] In ALI culture, epithelial cells are grown on a porous membrane with their apical surface exposed to air and their basal surface in contact with the culture medium.[5][7] This configuration promotes the differentiation of primary human bronchial epithelial cells (HBECs) into a pseudostratified epithelium containing ciliated and mucus-producing goblet cells, closely mimicking the in vivo architecture and function of the human airway.[5][8]

The use of ALI cultures is critical for assessing the efficacy of an expectorant like this compound hydrate because it allows for the direct application of the compound to the apical surface of the differentiated epithelium, simulating the route of administration in the respiratory tract.[8] This enables the evaluation of key functional endpoints such as mucin secretion, ciliary beat frequency, and epithelial barrier integrity.[9]

Selecting the Right Cellular Model

The choice of cell model is paramount for obtaining meaningful results. While immortalized cell lines offer convenience and reproducibility, primary cells provide greater physiological relevance.

  • Primary Human Bronchial Epithelial Cells (HBECs): These are the gold standard for creating differentiated ALI cultures that closely resemble the native airway epithelium.[10][11] They can be obtained commercially or isolated from donor tissue.[11][12] While more expensive and with a limited lifespan, their physiological relevance is unmatched for studying mucociliary clearance.[8]

  • Immortalized Cell Lines:

    • BEAS-2B: An immortalized human bronchial epithelial cell line that is non-tumorigenic and widely used in respiratory research.[13][14][15] While they can be used for initial screening, they do not fully differentiate into a mucociliary phenotype to the same extent as primary cells.[15]

    • Calu-3: A human lung adenocarcinoma cell line that can form polarized monolayers with tight junctions and secrete mucus.[16][17][18] It is a valuable model for studying airway barrier function and drug transport.[19][20] When cultured at an air interface, Calu-3 cells can form a more morphologically representative model of the airway epithelium.[17]

    • A549: A human alveolar basal epithelial cell line often used in lung cancer research.[21][22][23][24] While useful for studying alveolar responses, it is less suitable for modeling the mucociliary clearance of the upper airways.[21]

For the comprehensive assessment of this compound hydrate's expectorant activity, primary HBECs cultured at an ALI are the recommended model.

Experimental Workflows for Efficacy Assessment

A multi-faceted approach is necessary to thoroughly evaluate the efficacy of this compound hydrate. The following diagram outlines the key experimental workflows.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: this compound Hydrate Treatment cluster_2 Phase 3: Efficacy Endpoints Cell Seeding Cell Seeding Submerged Culture Submerged Culture Cell Seeding->Submerged Culture ALI Culture & Differentiation ALI Culture & Differentiation Submerged Culture->ALI Culture & Differentiation Apical Treatment Apical Treatment ALI Culture & Differentiation->Apical Treatment Differentiated Cultures Mucin Secretion Assay Mucin Secretion Assay Apical Treatment->Mucin Secretion Assay Ciliary Beat Frequency Analysis Ciliary Beat Frequency Analysis Apical Treatment->Ciliary Beat Frequency Analysis Transepithelial Electrical Resistance (TEER) Transepithelial Electrical Resistance (TEER) Apical Treatment->Transepithelial Electrical Resistance (TEER) Inflammatory Cytokine Profiling Inflammatory Cytokine Profiling Apical Treatment->Inflammatory Cytokine Profiling

Caption: Experimental workflow for assessing this compound hydrate efficacy.

Detailed Protocols

Protocol 1: Culture and Differentiation of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

This protocol describes the expansion of primary HBECs and their subsequent differentiation on permeable supports to create a mucociliary epithelial model.[10][12][25][26]

Materials:

  • Cryopreserved primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Growth Medium (BEGM) or equivalent

  • PneumaCult™-Ex Plus Medium (for expansion)

  • PneumaCult™-ALI Medium (for differentiation)

  • Collagen-coated tissue culture flasks and permeable supports (e.g., Transwells®)

  • Trypsin/EDTA or Accutase

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

Procedure:

  • Thawing and Expansion:

    • Rapidly thaw the cryopreserved HBECs in a 37°C water bath.

    • Transfer the cells to a conical tube containing pre-warmed BEGM or PneumaCult™-Ex Plus Medium.

    • Centrifuge the cells, resuspend the pellet in fresh medium, and seed onto a collagen-coated T-75 flask.

    • Culture at 37°C, 5% CO2, changing the medium every 2 days until the cells reach 70-90% confluency.[25]

  • Seeding on Permeable Supports:

    • Harvest the expanded HBECs using Accutase or Trypsin/EDTA.[12]

    • Seed the cells onto collagen-coated permeable supports at a density of approximately 1 x 10^5 cells/cm².

    • Add PneumaCult™-Ex Plus medium to both the apical and basolateral compartments.

    • Culture for 3-4 days until a confluent monolayer is formed.[26]

  • Initiation of ALI Culture:

    • Once confluent, carefully remove the medium from the apical compartment by gentle aspiration.[26]

    • Replace the medium in the basolateral compartment with PneumaCult™-ALI Medium.

    • This "air-lift" marks day 0 of ALI culture.[26]

  • Differentiation:

    • Maintain the ALI cultures at 37°C, 5% CO2, changing the basolateral medium every 2 days.

    • Full differentiation into a pseudostratified mucociliary epithelium typically occurs after 21-28 days.[25]

Protocol 2: Mucin Secretion Assay

This assay quantifies the amount of mucin secreted from the apical surface of the differentiated ALI cultures in response to this compound hydrate treatment.[27][28][29]

Materials:

  • Differentiated HBEC ALI cultures

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • This compound hydrate solutions of varying concentrations

  • ATP or UTP (positive control for purinergic receptor-mediated secretion)[27]

  • ELISA-based mucin detection kit (e.g., for MUC5AC and MUC5B)

Procedure:

  • Pre-incubation:

    • Gently wash the apical surface of the ALI cultures with pre-warmed KRB buffer to remove accumulated mucus.

    • Add fresh KRB buffer to the apical surface and incubate for 30 minutes at 37°C to establish a baseline secretion rate.

  • Treatment:

    • Remove the KRB buffer and replace it with fresh KRB buffer containing either vehicle control, varying concentrations of this compound hydrate, or a positive control (e.g., 100 µM ATP).

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Sample Collection and Analysis:

    • Collect the apical liquid containing the secreted mucins.

    • Quantify the amount of MUC5AC and MUC5B in the collected samples using a specific ELISA kit according to the manufacturer's instructions.

  • Data Normalization:

    • After sample collection, lyse the cells and determine the total protein content to normalize the mucin secretion data.

This compound Hydrate This compound Hydrate Bronchial Secretory Cells Bronchial Secretory Cells This compound Hydrate->Bronchial Secretory Cells Direct Action Increased Fluid Secretion Increased Fluid Secretion Bronchial Secretory Cells->Increased Fluid Secretion Stimulates Decreased Mucus Viscosity Decreased Mucus Viscosity Bronchial Secretory Cells->Decreased Mucus Viscosity Leads to Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Increased Fluid Secretion->Enhanced Mucociliary Clearance Facilitates Decreased Mucus Viscosity->Enhanced Mucociliary Clearance Facilitates

Caption: Proposed mechanism of this compound hydrate action.

Protocol 3: Ciliary Beat Frequency (CBF) Analysis

This protocol measures the effect of this compound hydrate on the beat frequency of cilia, a critical component of mucociliary clearance.[9][30][31]

Materials:

  • Differentiated HBEC ALI cultures

  • High-speed video microscopy system

  • Image analysis software (e.g., SAVA or CiliaFA)[9]

  • Environmental chamber for maintaining 37°C and 5% CO2

Procedure:

  • Culture Preparation:

    • Place the ALI culture plate on the microscope stage within the environmental chamber and allow it to equilibrate.

  • Treatment:

    • Apply a small volume of pre-warmed vehicle control or this compound hydrate solution to the apical surface of the culture.

  • Image Acquisition:

    • Using a phase-contrast microscope, focus on a region of ciliated cells.

    • Record high-speed videos (e.g., 100-200 frames per second) of ciliary movement at multiple locations on the culture insert.[32]

  • Data Analysis:

    • Use specialized software to analyze the recorded videos and calculate the ciliary beat frequency in Hertz (Hz).[9]

    • The software typically uses Fourier transform analysis of pixel intensity changes over time to determine the dominant frequency.[33]

Expected Ciliary Beat Frequency:

ConditionExpected CBF (Hz) at 37°C
Baseline (untreated)10 - 17[30][33]
Positive Control (e.g., β-agonist)Increased from baseline
This compound HydrateTo be determined
Protocol 4: Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the epithelial barrier.[34][35][36][37] This assay is important to ensure that this compound hydrate does not compromise the barrier function of the airway epithelium.

Materials:

  • Differentiated HBEC ALI cultures

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • Sterile PBS with Ca2+/Mg2+

Procedure:

  • Equilibration:

    • Add pre-warmed sterile PBS to both the apical and basolateral compartments of the ALI cultures and a blank insert (without cells).[34]

    • Allow the plates to equilibrate to room temperature for 15-20 minutes, as TEER is temperature-sensitive.[38]

  • Measurement:

    • Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.[34][38]

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.[34]

    • Record the resistance reading in Ohms (Ω) once the value stabilizes.

  • Calculation:

    • Subtract the resistance of the blank insert from the resistance of the cell-covered inserts.

    • Multiply the result by the surface area of the insert (in cm²) to obtain the TEER value in Ω·cm².[38]

Protocol 5: Inflammatory Cytokine Profiling

This assay assesses whether this compound hydrate modulates the inflammatory response of the airway epithelium.

Materials:

  • Differentiated HBEC ALI cultures

  • Basolateral culture medium samples

  • Multiplex immunoassay kit (e.g., Luminex) for key inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)[39][40][41][42]

Procedure:

  • Sample Collection:

    • Following treatment with this compound hydrate, collect the basolateral medium from the ALI cultures.

    • Centrifuge the samples to remove any cellular debris and store at -80°C until analysis.

  • Cytokine Analysis:

    • Analyze the samples using a multiplex immunoassay kit according to the manufacturer's protocol.

    • This will allow for the simultaneous quantification of multiple cytokines.

  • Data Interpretation:

    • Compare the cytokine levels in the this compound hydrate-treated groups to the vehicle control group to determine if the compound has any pro- or anti-inflammatory effects.

Data Interpretation and Expected Outcomes

  • Mucin Secretion: An effective expectorant like this compound hydrate is expected to increase the secretion of watery mucus. Therefore, an increase in MUC5AC and/or MUC5B levels in the apical wash would be indicative of efficacy.

  • Ciliary Beat Frequency: this compound hydrate may increase ciliary beat frequency to enhance the clearance of the newly secreted mucus. An increase in CBF compared to the vehicle control would support its expectorant activity.

  • Transepithelial Electrical Resistance: It is crucial that this compound hydrate does not disrupt the epithelial barrier. Therefore, no significant decrease in TEER values should be observed. A stable or even increased TEER would indicate that the compound does not compromise barrier integrity.

  • Inflammatory Cytokine Profiling: Ideally, this compound hydrate should not induce an inflammatory response. A profile similar to the vehicle control, or even a decrease in basal inflammatory cytokine levels, would be a favorable outcome.

Conclusion

The in vitro models and protocols outlined in these application notes provide a robust framework for the scientific evaluation of this compound hydrate's efficacy as an expectorant. By leveraging physiologically relevant ALI cultures of primary human bronchial epithelial cells, researchers can generate comprehensive and reliable data on its effects on mucin secretion, ciliary function, and epithelial integrity. This modern approach will be instrumental in re-evaluating the therapeutic potential of this historical compound and can be applied to the screening and development of novel respiratory drugs.

References

Troubleshooting & Optimization

Technical Support Center: Terpin Hydrate Synthesis from Pinene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of p-menthane-1,8-diol monohydrate, commonly known as terpin hydrate, from α-pinene. This process, a cornerstone of terpene chemistry, involves the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine oil. While the primary reaction is straightforward, the carbocationic intermediates are prone to a variety of rearrangements and side reactions, which can significantly impact yield and purity.

This document serves as a specialized resource for researchers, chemists, and process development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose issues and implement robust, scientifically-grounded solutions.

Troubleshooting Guide: Common Experimental Issues

This section is organized by observable problems during the synthesis. Each entry details the probable cause, explains the underlying chemistry, and provides a validated protocol for resolution.

Issue 2.1: Low or No Yield of Crystalline this compound Hydrate

Symptom: After the recommended reaction time and cooling, very few or no white crystals of this compound hydrate precipitate from the reaction mixture. The aqueous layer may be clear or slightly cloudy.

Probable Cause & Scientific Explanation: The most common cause is insufficient reaction time or inadequate interfacial contact between the non-polar α-pinene and the aqueous acid phase. The hydration of the pinene double bond is the rate-limiting step and requires efficient mixing to overcome mass transfer limitations.[1] Inadequate agitation results in a slow reaction rate, leaving a large portion of the α-pinene unreacted.

Troubleshooting Protocol:

  • Verify Agitation: Ensure vigorous and continuous stirring throughout the reaction. For lab-scale synthesis, a mechanical overhead stirrer is superior to a magnetic stir bar, as it creates a finer emulsion.

  • Extend Reaction Time: The hydration is notoriously slow at controlled, low temperatures. While some protocols suggest 24-48 hours, extending the reaction to 72 or even 90 hours at room temperature can significantly improve yields.[1]

  • Consider an Emulsifying Agent: The use of certain sulfonic acids, such as benzene- or toluene sulfonic acid, can act as both a catalyst and an emulsifying agent, eliminating the need for additional surfactants and improving reaction rates.[1][2]

  • Confirm Reagent Purity: Ensure the starting α-pinene has not been oxidized or polymerized during storage. Use of fresh, distilled turpentine oil is recommended.[1]

Issue 2.2: Formation of a Dark, Viscous Oil or Resin

Symptom: The reaction mixture turns dark brown or black and becomes highly viscous, resembling a tar or resin. Crystalline product is minimal or absent.

Probable Cause & Scientific Explanation: This is a classic sign of runaway polymerization. The carbocation intermediate, formed by the protonation of α-pinene, can attack the double bond of another pinene molecule instead of being trapped by water. This initiates a chain reaction, leading to high-molecular-weight polymers. This side reaction is highly exothermic and favored by:

  • High Temperatures: The activation energy for polymerization is competitive with hydration, and its rate increases exponentially with temperature.[3]

  • High Acid Concentration: Concentrated acids, particularly sulfuric acid, can promote dehydration of intermediates and subsequent polymerization.[1]

Troubleshooting Protocol:

  • Implement Strict Temperature Control: The reaction is exothermic.[4] The reaction vessel must be submerged in an ice-water or ice-salt bath to maintain an internal temperature of 0-5°C, especially during the initial addition of the acid catalyst.

  • Slow, Dropwise Addition of Acid: Add the acid catalyst slowly and dropwise to the stirred pinene/water mixture. This allows the heat generated to dissipate effectively, preventing localized temperature spikes.[1]

  • Optimize Acid Concentration: For sulfuric acid, a concentration of 25-35% is typically optimal.[5] Using acids with concentrations above 50% dramatically increases the risk of polymerization.[1]

  • Workflow Diagram: The following diagram illustrates the decision-making process for managing the reaction temperature.

G cluster_0 Temperature Control Workflow start Begin Acid Addition monitor Monitor Internal Temperature start->monitor check_temp Temp > 5°C? monitor->check_temp slow_add Slow or Pause Acid Addition check_temp->slow_add Yes continue_add Continue Addition check_temp->continue_add No slow_add->monitor continue_add->monitor end_reaction Reaction Proceeds Under Control continue_add->end_reaction

Caption: Temperature control decision tree.

Issue 2.3: Strong, Aromatic Odor and Oily Byproducts

Symptom: The product has a strong aromatic, lemon-like, or camphor-like odor, distinct from the pine scent of the starting material. An oily layer is present along with (or instead of) the desired crystals.

Probable Cause & Scientific Explanation: This indicates the formation of monohydric alcohols (like α-terpineol) and isomeric terpene hydrocarbons (like limonene, terpinolene, and camphene).[6][7] These side reactions occur via alternative rearrangement pathways of the pinane carbocation.

  • Wagner-Meerwein Rearrangement: The initial carbocation can undergo a ring-opening rearrangement to form a terpinyl cation, which can then be hydrated to form α-terpineol or lose a proton to form limonene or terpinolene.[6]

  • Isomerization: The pinane carbocation can also rearrange to a bornyl cation, leading to borneol and camphene.

Troubleshooting Protocol:

  • Use Milder Acid Catalysts: Strong mineral acids like sulfuric acid are highly prone to causing rearrangements. Consider using milder acid systems, such as α-hydroxycarboxylic acids (e.g., tartaric acid) combined with boric acid, which have shown higher selectivity for this compound hydrate.[4]

  • Optimize Temperature: While high temperatures favor polymerization, moderately elevated temperatures (e.g., 20-25°C) can sometimes favor the formation of terpineols over this compound hydrate.[4] Strict adherence to the optimal temperature for this compound hydrate formation (typically below room temperature) is key.

  • Purification: If these byproducts are present, they can often be removed during purification. The crystalline this compound hydrate can be separated by filtration, and the unreacted oil and byproducts washed away with a cold, non-polar solvent like hexane or petroleum ether.

Table 1: Effect of Acid Catalyst on Product Selectivity

Catalyst SystemTypical TemperaturePrimary ProductCommon ByproductsReference
30% Sulfuric Acid0-10°CThis compound HydrateTerpineols, Limonene, Polymers[5]
Toluene Sulfonic Acid20-30°CThis compound HydrateTerpineols, Camphene[1]
Tartaric Acid-Boric Acid20-25°CThis compound HydrateTerpineols, Terpinyl Esters[4][7]
Phosphoric Acid / Acetic Acid70°Cα-TerpineolLimonene, Camphene, Terpinyl Acetate[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of this compound hydrate from α-pinene?

A: The reaction proceeds via an acid-catalyzed hydration mechanism. First, the acid protonates the double bond of α-pinene, forming a tertiary carbocation. This carbocation is then attacked by a water molecule. A second water molecule then adds to the other tertiary carbon, followed by deprotonation to yield the diol, cis-terpin, which crystallizes with one molecule of water as this compound hydrate.[6]

G cluster_mech Main Reaction Pathway cluster_side Side Reactions A α-Pinene B Pinane Carbocation (Intermediate) A->B + H+ C Terpinyl Cation (Intermediate) B->C Hydration (H2O) H Polymers B->H + α-Pinene D cis-Terpin C->D + H2O, -H+ F Limonene / Terpinolene C->F - H+ G α-Terpineol C->G Hydration, -H+ E This compound Hydrate D->E + H2O (Crystallization)

Caption: Simplified reaction and side-reaction pathways.

Q2: Can I use turpentine oil directly instead of pure α-pinene?

A: Yes, turpentine oil, particularly from species like Pinus longifolia, can be used directly as it is rich in α-pinene.[1] However, be aware that turpentine also contains β-pinene and other terpenes which can lead to a different profile of side products. The yield of this compound hydrate is typically calculated based on the α-pinene content of the turpentine.

Q3: My final product has a slight yellow tint after drying. Is it impure?

A: A slight yellow tint can indicate the presence of small amounts of oxidized or polymeric byproducts trapped in the crystal lattice. This can often be resolved by recrystallization. A suitable solvent system is hot ethanol or aqueous ethanol. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form pure crystals, and then filter.

Q4: What analytical methods are recommended for monitoring the reaction and qualifying the final product?

A:

  • Reaction Monitoring: Gas Chromatography (GC) is the ideal method.[10] A small aliquot of the organic layer can be periodically sampled, neutralized, dried, and injected to monitor the disappearance of the α-pinene peak and the appearance of product/byproduct peaks.

  • Final Product Qualification:

    • Melting Point: Pure cis-terpin hydrate has a characteristic melting point of 115-117°C.

    • Water Content: The theoretical water content is 9.47%. This can be confirmed using Karl Fischer titration or Thermogravimetric Analysis (TGA).[11][12][13]

    • Spectroscopy: Infrared (IR) spectroscopy should show a broad O-H stretch characteristic of the alcohol and water of hydration, and the absence of a C=C stretch from the starting material.

References

Technical Support Center: α-Pinene Hydration for Terpineol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of terpineol via α-pinene hydration. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for high-yield, high-purity α-terpineol. This document provides in-depth, experience-based insights into managing byproduct formation and controlling reaction parameters.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the planning and execution of α-pinene hydration experiments.

Q1: My α-pinene conversion is high, but the selectivity for α-terpineol is low. What are the most likely byproducts I'm forming?

A1: Low selectivity despite high conversion is a classic challenge in this synthesis. The acid-catalyzed reaction mechanism involves carbocation intermediates that can readily rearrange or eliminate protons to form a variety of undesired compounds. The most common byproducts are isomeric terpenes and other alcohols.

  • Isomerization Products: Carbocation rearrangements can lead to the formation of terpene isomers such as limonene, terpinolene, and camphene.[1][2]

  • Other Alcohols: You may also be forming other terpene alcohols like fenchyl alcohol and borneol.[3]

  • Terpinyl Acetate: If you are using acetic acid as a co-solvent or catalyst, the formation of terpinyl acetate is a significant side reaction.[1][4] This intermediate requires a subsequent hydrolysis step to yield terpineol.[5][6]

Q2: What is the primary cause of byproduct formation in this reaction?

A2: The formation of byproducts is intrinsically linked to the reaction mechanism, which proceeds through a series of carbocation intermediates. The initial protonation of the double bond in α-pinene generates a carbocation that is susceptible to rearrangements (Wagner-Meerwein shifts) and elimination reactions, which compete with the desired hydration pathway. Factors such as excessive acid concentration, high reaction temperatures, and prolonged reaction times can favor these side reactions over the formation of α-terpineol.[2][5]

Q3: Can I run this reaction without a co-solvent? My current process using acetone/acetic acid is creating downstream separation challenges.

A3: Yes, it is possible to perform the hydration of α-pinene without a traditional organic solvent, although this approach has its own set of challenges. The reaction is typically biphasic due to the poor solubility of α-pinene in water.[7] Co-solvents like acetic acid or acetone are often used to improve miscibility and mass transfer.[1][2] However, some catalytic systems, such as those using a composite of mandelic acid and boric acid, have shown success in directly catalyzing the reaction of α-pinene with water, achieving high conversion and good selectivity for terpineol.[1][4]

Q4: My reaction mixture is turning a dark color. Is this normal, and does it indicate a problem?

A4: The development of a dark color, particularly yellow, brown, or even black, often indicates polymerization or degradation of the terpenes under the acidic conditions. This is more likely to occur at higher temperatures or with highly concentrated acids. While some color change can be expected, a significant darkening is a sign of undesirable side reactions that can lead to the formation of high-molecular-weight byproducts and a reduction in the yield of your target compound. It is advisable to monitor your reaction closely and consider adjusting parameters like temperature or catalyst loading if significant color change is observed.

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Low Conversion of α-Pinene (<80%)
  • Symptom: GC analysis shows a large peak for the starting material, α-pinene, even after the expected reaction time.

  • Potential Causes & Solutions:

    • Insufficient Catalyst Activity: The acid catalyst may be too weak or used in too low a concentration.

      • Solution: Increase the catalyst loading incrementally. If using a weak acid, consider switching to a stronger one or using a combination of acids, such as phosphoric acid with an α-hydroxy acid, which has been shown to be effective.[5][6]

    • Poor Mass Transfer: In a biphasic system (α-pinene and water), inefficient mixing can severely limit the reaction rate.

      • Solution: Increase the stirring speed to improve the interfacial area between the organic and aqueous phases. Consider adding a phase-transfer catalyst or a co-solvent like acetic acid to improve miscibility.[1][5]

    • Reaction Temperature is Too Low: The activation energy for the hydration reaction may not be met.

      • Solution: Gradually increase the reaction temperature in 5-10°C increments. Be aware that higher temperatures can also increase the rate of byproduct formation.[1][5]

Issue 2: High Levels of Isomeric Byproducts (Limonene, Terpinolene, Camphene)
  • Symptom: GC-MS analysis confirms the presence of significant quantities of terpene isomers with the same mass as α-pinene but different retention times.

  • Potential Causes & Solutions:

    • Excessive Acidity or Temperature: Strong acidic conditions and high temperatures favor the carbocation rearrangements that lead to isomerization.[2][5]

      • Solution: Reduce the concentration of the acid catalyst. If high conversion is still desired, a longer reaction time at a lower temperature may be necessary. An optimal temperature is often found to be around 60-70°C, as higher temperatures can significantly decrease terpineol selectivity.[1][5]

    • Prolonged Reaction Time: Leaving the reaction to run for too long, even under moderate conditions, can allow the thermodynamically favored isomers to accumulate.

      • Solution: Perform a time-course study by taking aliquots from the reaction at regular intervals and analyzing them by GC. This will help you determine the optimal reaction time where the yield of α-terpineol is maximized before significant isomerization occurs.

Issue 3: Formation of Terpin Hydrate Crystals
  • Symptom: A solid precipitate forms in the reaction vessel, which can be identified as p-menthane-1,8-diol monohydrate (this compound hydrate).

  • Potential Cause & Solution:

    • Excess Water and Low Temperature: The formation of this compound hydrate is favored under conditions of high water concentration and lower temperatures (e.g., 20-25°C).[1][4] This is often the basis for the two-step synthesis of terpineol.[1][4]

      • Solution: If your goal is the direct, one-step synthesis of terpineol, you may need to adjust the water ratio and increase the reaction temperature. The formation of this compound hydrate is an intermediate step; its subsequent dehydration yields terpineol.[1][4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in α-pinene hydration.

G start Reaction Outcome Analysis (GC-MS) low_conversion Low α-Pinene Conversion? start->low_conversion low_selectivity Low α-Terpineol Selectivity? low_conversion->low_selectivity No cause_catalyst Insufficient Catalyst Activity? low_conversion->cause_catalyst Yes byproduct_isomers High Isomers (Limonene, etc.)? low_selectivity->byproduct_isomers Yes byproduct_hydrate This compound Hydrate Formation? low_selectivity->byproduct_hydrate No cause_mass_transfer Poor Mass Transfer? cause_catalyst->cause_mass_transfer No sol_catalyst Increase Catalyst Loading or Strength cause_catalyst->sol_catalyst Yes cause_temp_low Temperature Too Low? cause_mass_transfer->cause_temp_low No sol_mass_transfer Increase Stirring / Add Co-solvent cause_mass_transfer->sol_mass_transfer Yes sol_temp_low Increase Temperature cause_temp_low->sol_temp_low Yes end Optimized Reaction sol_catalyst->end sol_mass_transfer->end sol_temp_low->end cause_acidity_temp Excess Acidity / Temp? byproduct_isomers->cause_acidity_temp Yes cause_water_temp Excess Water / Low Temp? byproduct_hydrate->cause_water_temp Yes cause_time Reaction Time Too Long? cause_acidity_temp->cause_time No sol_acidity_temp Reduce Catalyst / Lower Temp cause_acidity_temp->sol_acidity_temp Yes sol_time Optimize Reaction Time (Time-Course Study) cause_time->sol_time Yes sol_water_temp Adjust Water Ratio / Increase Temp cause_water_temp->sol_water_temp Yes sol_acidity_temp->end sol_time->end sol_water_temp->end

Caption: Troubleshooting workflow for α-pinene hydration.

Part 3: Reaction Mechanisms and Byproduct Formation

Understanding the underlying reaction pathways is crucial for controlling the product distribution. The acid-catalyzed hydration of α-pinene proceeds via the formation of a pinanyl carbocation, which can then undergo several transformations.

ReactionMechanism a_pinene α-Pinene carbocation2 Pinanyl Carbocation a_pinene->carbocation2 + H+ carbocation3 Rearranged Carbocation carbocation2->carbocation3 Rearrangement terpineol α-Terpineol carbocation3->terpineol + H2O, - H+ isomers Isomeric Byproducts (Limonene, Terpinolene, etc.) carbocation3->isomers - H+ (Elimination) terpin_hydrate This compound Hydrate carbocation3->terpin_hydrate + 2H2O terpinyl_acetate Terpinyl Acetate carbocation3->terpinyl_acetate + Acetic Acid, - H+ terpin_hydrate->terpineol - H2O (Dehydration) terpinyl_acetate->terpineol + H2O (Hydrolysis)

Caption: Reaction pathways in α-pinene hydration.

Part 4: Experimental Protocols & Data

Protocol 1: General Procedure for Acid-Catalyzed Hydration of α-Pinene

This protocol provides a general framework. The specific ratios of reactants and catalyst, as well as the temperature and time, should be optimized for your specific goals.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add α-pinene.

  • Reagent Addition: While stirring, add the co-solvent (e.g., acetic acid) and water.

  • Catalyst Introduction: Slowly add the acid catalyst (e.g., a solution of phosphoric acid or a solid acid catalyst).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-70°C) and maintain it for the specified reaction time (e.g., 12-24 hours).[1][5]

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. If a homogenous acid was used, neutralize it with a base (e.g., sodium bicarbonate solution) until effervescence ceases.

  • Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity for terpineol and byproducts.

Protocol 2: GC-MS Analysis of Reaction Products
  • Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent (e.g., ethanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5 or ZB-1701) is typically suitable.[8]

    • Injector Temperature: 250°C

    • Oven Program: An example program is: hold at 50°C for 3 minutes, ramp at 20°C/min to 120°C, then ramp at 2°C/min to 180°C and hold for 2 minutes, finally ramp at 50°C/min to 250°C and hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the components by comparing their mass spectra and retention times with a known standard or a spectral library (e.g., NIST). Quantify the components using the area normalization method, assuming similar response factors for all terpene isomers.[5]

Table 1: Influence of Catalyst and Temperature on Product Distribution

The following table summarizes typical outcomes under different catalytic conditions, illustrating the trade-offs between conversion and selectivity.

Catalyst SystemTemperature (°C)α-Pinene Conversion (%)α-Terpineol Selectivity (%)Major ByproductsReference
Tartaric Acid / Boric Acid / Acetic Acid6096.158.7Isomers, Terpinyl Acetate[1][9]
Citric Acid / Phosphoric Acid / Acetic Acid7096.048.1Isomers, Terpinyl Acetate[5][6]
Phosphoric Acid / Acetic Acid80+HighDecreases rapidlyLimonene, Terpinolene[5]
Mandelic Acid / Boric Acid (Solvent-free)6096.155.5Isomers[1][4]

This data highlights that while high conversion is achievable with various acid systems, maintaining high selectivity for α-terpineol requires careful control of the reaction temperature, often keeping it below 80°C.[5]

References

how to increase the yield of terpin hydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for terpin hydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of p-menthane-1,8-diol monohydrate (this compound hydrate). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of this compound hydrate, typically via the acid-catalyzed hydration of α-pinene or turpentine, is a classic reaction that presents several challenges, including slow reaction rates, competing side reactions, and crystallization difficulties. This guide provides structured solutions to these common issues.

Troubleshooting Guide: Maximizing this compound Hydrate Yield

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Q1: My final yield of crystalline this compound hydrate is unexpectedly low. What are the likely causes and solutions?

Possible Causes:

  • Incomplete Reaction: The acid-catalyzed hydration of α-pinene is notoriously slow, often requiring extended reaction times of 20 to 50 hours to reach completion.[1][2] Shortening the reaction time is a common cause of low conversion.

  • Poor Mass Transfer: The reaction is biphasic, involving an oily organic layer (α-pinene) and an aqueous acid layer. Without sufficient mixing, the reaction can only occur at the interface between the two layers, severely limiting the rate.[3]

  • Suboptimal Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they disproportionately favor side reactions, such as the formation of isomers like limonene and terpinolene, or dehydration of the product to terpineol.[2][4] Conversely, a temperature that is too low will result in an impractically slow reaction.

  • Side Reactions: The carbocation intermediate formed during the reaction is susceptible to rearrangement and elimination, leading to a variety of unwanted byproducts instead of the desired diol.[2] Strong acid catalysts at elevated temperatures can exacerbate this issue.[4]

Recommended Solutions:

  • Optimize Reaction Time & Monitoring: Ensure the reaction runs for the recommended duration (e.g., 40-50 hours).[2] To monitor progress, periodically extract a small aliquot of the organic phase, neutralize it, and analyze by Gas Chromatography (GC) to observe the disappearance of the α-pinene peak.[5][6]

  • Enhance Agitation & Emulsification:

    • Vigorous Stirring: Use a mechanical overhead stirrer capable of maintaining a vortex to maximize the interfacial area between the aqueous and organic phases.

    • Use of Emulsifiers/Co-solvents: The addition of an emulsifying agent or a co-solvent can dramatically increase the reaction rate. Acetic acid is commonly used to promote the dissolution of water in the α-pinene phase.[3] Historically, agents like mahogany acids have also been used as reaction promoters.[1]

  • Implement Strict Temperature Control: Maintain the reaction temperature in the optimal range of 20–40°C.[1][2] For exothermic reactions, especially at a larger scale, use a cooling bath (e.g., a water or ice bath) to dissipate heat and prevent temperature spikes that lead to byproduct formation.[2]

  • Select an Appropriate Catalyst System: While 25-30% sulfuric acid is traditional, consider alternative catalysts that can offer higher selectivity.[1][2] A composite catalyst system, such as tartaric acid and boric acid, has been shown to effectively catalyze the reaction at room temperature (20–25°C), achieving high yields of up to 88% (by mol).[2]

Q2: The reaction mixture turned dark brown or black and became viscous. What happened?

Possible Cause:

This is a classic sign of polymerization. The acidic conditions and the presence of reactive carbocation intermediates can initiate the polymerization of α-pinene and other terpenes, especially if the temperature is not adequately controlled. Localized "hot spots" in the reactor due to poor mixing or an overly concentrated acid can trigger this process, significantly reducing the yield of the desired monomeric product.

Recommended Solutions:

  • Ensure Uniform Temperature: As stated above, use efficient stirring and external cooling to maintain a uniform and controlled temperature throughout the reaction vessel.

  • Control the Rate of Reagent Addition: When preparing the reaction, consider adding the acid catalyst slowly to the α-pinene/water mixture while cooling to manage the initial exotherm.

  • Use Milder Catalysts: If polymerization is a persistent issue, switching from a strong mineral acid like sulfuric acid to a milder organic acid system may be beneficial.[4][7]

Q3: Crystallization of this compound hydrate is slow, or the product remains oily. How can I induce and improve crystallization?

Possible Causes:

  • Presence of Impurities: Oily byproducts formed during the reaction can inhibit the crystallization of this compound hydrate by interfering with the formation of a stable crystal lattice.

  • Supersaturation Not Reached: The concentration of this compound hydrate in the final reaction mixture may not be high enough to induce spontaneous crystallization.

  • Insufficient Cooling/Time: Crystallization is a kinetic process. It may require lower temperatures and sufficient time to initiate and complete.

Recommended Solutions:

  • Purify Before Crystallization: After the reaction is complete, separate the organic layer. Wash it first with a cold, dilute sodium carbonate or sodium hydroxide solution to neutralize the acid catalyst, followed by a water wash to remove salts. This removes acidic impurities that can hinder crystallization.[2]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of pure this compound hydrate to the solution to provide nucleation sites.

    • Cooling: Place the vessel in an ice bath or refrigerator to reduce the solubility of the product and promote crystallization.

    • Scratching: Gently scratching the inside surface of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation points.

  • Allow Sufficient Time: Once nucleation begins, allow the mixture to stand at a low temperature (e.g., 4°C) for several hours, or even overnight, to allow for complete crystal growth.

Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and concentration for this compound hydrate synthesis?

The "optimal" catalyst depends on the desired balance between reaction speed and selectivity.

  • Sulfuric Acid (H₂SO₄): A concentration of 25-30% is commonly used.[1][2] It is inexpensive and effective but can promote side reactions if the temperature is not well-controlled.

  • Aromatic Sulfonic Acids: p-Toluenesulfonic acid (PTSA) is often used, sometimes as a promoter with sulfuric acid.[1] Benzene- and toluene sulfonic acids have also been used, with optimal concentrations reported around 30-40%.[8]

  • Composite Acid Systems: Recent studies show high yields with composite catalysts like a tartaric acid–boric acid system, which offers a greener alternative with high selectivity at ambient temperatures.[2]

Increasing catalyst concentration generally increases the reaction rate, but an optimal concentration exists beyond which side reactions may begin to dominate.[9][10]

Q2: Can I use crude turpentine instead of pure α-pinene?

Yes, turpentine oil can be used as the starting material.[8] However, since turpentine is a mixture of terpenes (α-pinene, β-pinene, carene, etc.), the yield of this compound hydrate will generally be lower compared to starting with purified α-pinene.[4] Other terpenes may react to form different products or remain as impurities in the final product. For pharmaceutical applications requiring high purity, starting with purified α-pinene is recommended.

Q3: What is the mechanistic role of the acid catalyst?

The acid catalyst (H⁺) initiates the reaction by protonating the double bond of α-pinene, forming a reactive tertiary carbocation intermediate. This carbocation can then undergo nucleophilic attack by water. A second hydration step at another site on the molecule ultimately leads to the formation of the diol, this compound. The hydrate form incorporates a water molecule into its crystal structure upon crystallization.

Q4: How can I confirm the identity and purity of my final product?

Several analytical methods can be used:

  • Melting Point: Pure cis-terpin hydrate has a distinct melting point of 116-117°C. A broad or depressed melting range indicates impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorbance for the O-H groups of the alcohol and water of hydration, and the absence of a C=C stretch, which would indicate unreacted pinene or olefinic byproducts.[11]

  • Gas Chromatography (GC): GC is an excellent method for determining purity and quantifying the yield by comparing the product to a known standard.[5][6] The USP provides standardized GC methods for assaying this compound hydrate.

  • Water Content (Karl Fischer Titration): To confirm it is the monohydrate, the water content should be between 9.0% and 10.0%.[12]

Data Summary and Protocols
Table 1: Impact of Key Parameters on this compound Hydrate Synthesis
ParameterLow SettingOptimal RangeHigh SettingEffect on Yield & Purity
Temperature < 20°C20 - 40°C[1][2]> 50°CVery slow reaction rate.
Catalyst Conc. (H₂SO₄) < 20%25 - 35%[1][13]> 40%Slow reaction rate, low conversion.
Reaction Time < 15 hours20 - 50 hours[1][2]> 60 hoursIncomplete conversion, low yield.
Agitation (Stirring) None / MildVigorous (Vortex)ExcessivePoor mass transfer, very low yield.[3]
Experimental Protocol: High-Yield Synthesis Using Tartaric Acid-Boric Acid Catalyst

This protocol is adapted from a high-yield method described in Molecules (2023).[2]

Materials:

  • α-Pinene (50 g)

  • Deionized Water (70 g)

  • L-Tartaric Acid (35 g)

  • Boric Acid (28 g)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Reaction flask equipped with an overhead mechanical stirrer

Procedure:

  • To a reaction flask, add α-pinene (50 g), deionized water (70 g), tartaric acid (35 g), and boric acid (28 g).

  • Commence vigorous stirring (e.g., 500 rpm) to create a well-mixed emulsion.

  • Maintain the reaction temperature at 20–25°C using a water bath. The reaction is slow and not significantly exothermic.

  • Allow the reaction to proceed for 50 hours with continuous stirring.

  • After 50 hours, stop stirring and pour the mixture into a beaker. Let it stand at room temperature to allow for initial crystallization. For more complete crystallization, place the beaker in a 4°C refrigerator overnight.

  • Collect the crystalline this compound hydrate via vacuum filtration.

  • Wash the crystals on the filter with a small amount of cold 2 M NaOH solution to neutralize any residual acid.

  • Wash the neutralized crystals with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Dry the final product in a desiccator or a vacuum oven at a low temperature (<50°C) to constant weight. The expected yield is approximately 88% by mole.

Visualizing the Reaction Pathway

The following diagram illustrates the acid-catalyzed hydration of α-pinene to form this compound hydrate, including major side reactions that can reduce the overall yield.

TerpinHydrateSynthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts Side-Products (Yield Loss) aPinene α-Pinene Carbocation1 Pinanyl Carbocation aPinene->Carbocation1 + H+ H_ion H+ (Acid Catalyst) Carbocation2 Terpinyl Carbocation (rearranged) Carbocation1->Carbocation2 Rearrangement TerpinHydrate This compound Hydrate (p-Menthane-1,8-diol) Carbocation2->TerpinHydrate + 2 H₂O Limonene Limonene Carbocation2->Limonene - H+ Terpinolene Terpinolene Carbocation2->Terpinolene - H+ Polymer Polymers Carbocation2->Polymer Polymerization

Caption: Reaction pathway for this compound hydrate synthesis.

References

Navigating Terpin Synthesis: A Technical Guide to Preventing Turpentine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division, Gemini Synthetics

Welcome to the technical support center for terpin synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound hydrate from turpentine. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes, with a specific focus on mitigating the persistent challenge of turpentine polymerization.

Frequently Asked Questions (FAQs)

Q1: What is turpentine polymerization in the context of this compound synthesis?

A1: Turpentine, primarily composed of α-pinene and β-pinene, can undergo undesirable side reactions during the acid-catalyzed hydration to this compound hydrate.[1][2] Polymerization is a significant side reaction where pinene molecules react with each other to form dimers, trimers, and higher molecular weight polymers.[1][2] This process is initiated by the same acid catalyst used for the desired hydration reaction and competes with the formation of this compound hydrate, thereby reducing the product yield and complicating purification.

Q2: What is the fundamental mechanism behind this polymerization?

A2: The polymerization of turpentine's main components, α-pinene and β-pinene, proceeds through a cationic polymerization mechanism.[3][4][5] The acid catalyst (e.g., sulfuric acid) donates a proton (H+) to the double bond of a pinene molecule, forming a carbocation intermediate. This highly reactive carbocation can then be attacked by the electron-rich double bond of another pinene molecule, initiating a chain reaction that leads to the formation of long-chain polymers.

Q3: How does temperature affect turpentine polymerization during the synthesis?

A3: Temperature is a critical parameter. Elevated temperatures generally accelerate the rate of all reactions, including the undesirable polymerization of turpentine.[6] Specifically, higher temperatures can favor the formation of byproducts and polymers over the desired this compound hydrate.[6][7] Maintaining a controlled, lower temperature is a key strategy to minimize polymerization and improve the yield of this compound hydrate.

Q4: Can the concentration of the acid catalyst influence the extent of polymerization?

A4: Absolutely. The concentration of the acid catalyst has a direct impact on the reaction pathway. Higher acid concentrations can lead to a more aggressive reaction environment, promoting the formation of carbocations and subsequently increasing the rate of polymerization and the formation of other byproducts.[8][9] Careful control and optimization of the acid concentration are crucial for selectively favoring the hydration reaction to form this compound hydrate.

Q5: Are there alternative catalysts that can reduce polymerization?

A5: Yes, research has shown that moving away from traditional concentrated sulfuric acid can be beneficial. Using milder acids or mixed catalyst systems can improve the selectivity for this compound hydrate. For instance, benzene or toluene sulfonic acids have been used to replace sulfuric acid, reportedly reducing the need for stringent temperature control and minimizing side reactions.[6] Additionally, composite catalysts, such as a combination of tartaric acid and boric acid, have been explored to enhance the yield of this compound hydrate while suppressing polymerization.[10][11]

Troubleshooting Guide

Problem 1: Low Yield of this compound Hydrate and Excessive Polymer Formation

Symptoms:

  • The final product contains a significant amount of a viscous, sticky, or solid polymeric substance.

  • The isolated yield of crystalline this compound hydrate is significantly lower than expected.

  • The reaction mixture becomes difficult to stir due to increased viscosity.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Excessive Reaction Temperature Higher temperatures provide the activation energy for competing side reactions, including the cationic polymerization of pinenes, to a greater extent than the desired hydration.[6]Maintain a reaction temperature in the range of 20-25°C.[10] Use a cooling bath to dissipate any exothermic heat generated during the reaction.
High Acid Catalyst Concentration A high concentration of a strong acid like sulfuric acid increases the population of protonated pinene molecules (carbocations), which are the initiators of the polymerization chain reaction.[8]Reduce the concentration of the acid catalyst. If using sulfuric acid, consider concentrations in the range of 25-35%. Alternatively, explore the use of milder acid catalysts such as toluene sulfonic acid or a tartaric acid-boric acid composite system.[6][10]
Prolonged Reaction Time Extended exposure of the reactants and product to the acidic environment can lead to further side reactions, including dehydration of the initially formed this compound hydrate back to terpenes, which can then polymerize.Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) and quench the reaction once the formation of this compound hydrate has plateaued. Typical reaction times can range from 24 to 50 hours depending on the catalyst system.[10]
Inefficient Stirring Poor mixing can lead to localized "hot spots" of high acid concentration and temperature, creating microenvironments where polymerization is highly favored.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and uniform temperature distribution.

Experimental Protocols

Protocol 1: Optimized this compound Hydrate Synthesis with Minimized Polymerization

This protocol utilizes a mixed-acid catalyst system to enhance the yield of this compound hydrate while suppressing the formation of polymeric byproducts.

Materials:

  • Turpentine (high α-pinene content)

  • Sulfuric Acid (98%)

  • Toluene-p-sulfonic acid monohydrate

  • Ethanol (95%)

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask with a condenser

Procedure:

  • In a reaction flask, prepare the acidic solution by slowly adding 100 mL of 25% (v/v) sulfuric acid to 100 mL of ethanol while cooling in an ice bath.

  • To this solution, add 5 g of toluene-p-sulfonic acid monohydrate and stir until dissolved.

  • Slowly add 100 mL of turpentine to the acidic solution under vigorous stirring.

  • Maintain the reaction temperature between 20-25°C using a water bath for 24-48 hours with continuous stirring.

  • After the reaction period, cool the mixture in an ice bath to induce crystallization of this compound hydrate.

  • Collect the crystals by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • Recrystallize the crude this compound hydrate from hot ethanol to obtain the purified product.

Visualizing the Reaction Pathways

To better understand the competing reactions during this compound synthesis, the following diagrams illustrate the desired hydration pathway versus the undesirable polymerization pathway.

Terpin_Synthesis_Pathways cluster_0 Desired Hydration Pathway cluster_1 Undesirable Polymerization Pathway Turpentine Turpentine (α-Pinene) Carbocation Pinene Carbocation Turpentine->Carbocation + H+ (Acid Catalyst) TerpinHydrate This compound Hydrate Carbocation->TerpinHydrate + 2H₂O Turpentine_poly Turpentine (α-Pinene) Carbocation_poly Pinene Carbocation Turpentine_poly->Carbocation_poly + H+ (Acid Catalyst) Dimer Dimer Carbocation_poly->Dimer + Pinene Polymer Higher Polymers Dimer->Polymer + n(Pinene)

Caption: Competing reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of Terpin Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for terpin hydrate purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound hydrate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your purification workflow.

Section 1: Understanding and Mitigating Impurities

The purity of your final this compound hydrate crystals is fundamentally dependent on the impurity profile of your crude material. The synthesis of this compound hydrate, typically via the acid-catalyzed hydration of α-pinene from turpentine oil, is often accompanied by side reactions that introduce a variety of impurities.[1][2]

Q1: What are the primary impurities I should expect in my crude this compound hydrate, and how do they form?

A1: The impurity profile is largely dictated by the reaction conditions. The acidic environment and temperatures used for hydration can promote isomerization, dehydration, and polymerization of both the starting material and the product.

The primary mechanism for this compound hydrate formation involves the acid-catalyzed addition of water to α-pinene. However, the intermediate carbocation can undergo rearrangements and elimination reactions, leading to various byproducts.

Table 1: Common Impurities in Crude this compound Hydrate Synthesis

Impurity Class Specific Examples Formation Mechanism Reference
Terpene Hydrocarbons Limonene, Dipentene, Terpinolene Rearrangement of the pinane carbocation intermediate followed by deprotonation. [1][2]
Unreacted Materials α-Pinene, β-Pinene Incomplete reaction; often entrapped within the crystal matrix. [3]
Isomeric Alcohols α-Terpineol, β-Terpineol Dehydration of this compound hydrate, especially at elevated temperatures. [2][4]
Polymeric Materials High molecular weight resins Acid-catalyzed polymerization of terpenes, particularly with strong acids or high temperatures. [5]

| Residual Catalysts | Sulfuric acid, Toluene sulfonic acid | Incomplete neutralization and washing post-synthesis. |[3][5] |

Source: Compiled from various synthesis and purification literature.

Q2: My purified product has a persistent turpentine odor. How do I remove residual unreacted pinene and other volatile terpenes?

A2: A lingering odor of turpentine is a clear indicator of residual volatile impurities, primarily unreacted α-pinene.[6] These are often occluded within the crystal lattice and can be challenging to remove by simple washing.

Troubleshooting Protocol: Removal of Volatile Impurities

  • Rationale: The most effective method is to leverage the volatility of the impurities. While recrystallization is helpful, a dedicated steam distillation step on the crude material can be highly effective before final crystallization.[7]

  • Procedure:

    • Suspend the crude, neutralized this compound hydrate in water.

    • Introduce steam into the flask (or simply boil the aqueous slurry) to co-distill the volatile, water-immiscible terpenes like pinene.

    • Continue the distillation until the distillate runs clear and is free of any oily layer or turpentine odor.

    • Cool the remaining aqueous slurry containing the this compound hydrate and proceed with recrystallization.

  • Self-Validation: The absence of the characteristic turpentine odor in the final dried product is a primary indicator of success.[6] For quantitative confirmation, Gas Chromatography (GC) analysis should be performed, showing the absence of peaks corresponding to pinene and related terpenes.[8][9]

Section 2: Mastering the Art of Recrystallization

Recrystallization is the cornerstone of this compound hydrate purification. However, its diol structure and hydration state present unique challenges, such as the common problem of "oiling out."

Q3: My this compound hydrate is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I prevent it?

A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens under two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of the solute. This compound hydrate's melting point is approximately 102-105°C, while its anhydrous form melts slightly higher.[10][11]

  • The solution is supersaturated to a degree that nucleation is slow compared to the rate of liquid-liquid phase separation.

G start Problem: 'Oiling Out' During Recrystallization check_solvent Is the solvent's boiling point > 105°C? start->check_solvent check_cooling Was the solution cooled too rapidly? check_solvent->check_cooling No solve_solvent Action: Choose a lower boiling point solvent or solvent mixture (e.g., Ethanol/Water). check_solvent->solve_solvent Yes check_concentration Is the initial solution too concentrated? check_cooling->check_concentration No solve_cooling Action: Allow for slow, gradual cooling. Use an insulated bath. Introduce a seed crystal. check_cooling->solve_cooling Yes solve_concentration Action: Add more hot solvent to reduce saturation. Re-heat to ensure complete dissolution. check_concentration->solve_concentration Yes

Q4: How do I select the optimal solvent system for recrystallizing this compound hydrate?

A4: The ideal solvent should dissolve this compound hydrate completely at an elevated temperature but poorly at low temperatures. Given this compound hydrate's polarity, polar solvents are the primary candidates.[12]

Table 2: Solubility of this compound Hydrate in Common Solvents

Solvent Solubility Characteristics Suitability for Recrystallization Reference
Water Soluble in hot water, sparingly soluble in cold water.[12] Good, but large volumes may be needed. Can be slow to crystallize. [7][13]
Ethanol Readily soluble.[10][12] Generally used as a co-solvent with water or an anti-solvent. Poor choice as a single solvent due to high solubility at room temperature. [14][15]
Chloroform Soluble.[10] Not ideal for recrystallization due to environmental and safety concerns, and moderate solubility at low temperatures. [10]

| DMSO | Highly soluble.[14][16] | Unsuitable for recrystallization due to extremely high solubility. |[16] |

Recommended Protocol: Recrystallization of this compound Hydrate using an Ethanol/Water System

  • Rationale: This mixed-solvent system provides excellent control over the crystallization process. Ethanol acts as the primary solvent, ensuring the dissolution of both this compound hydrate and minor organic impurities, while water acts as the anti-solvent, significantly reducing solubility upon addition and cooling to induce crystallization.

  • Procedure:

    • Place the crude this compound hydrate in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

    • Add a few more drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, place the flask in an insulated container.

    • Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water or a pre-chilled ethanol/water mixture.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., < 50°C) to prevent dehydration of the monohydrate.[6]

  • Self-Validation: The final product should consist of colorless, well-formed crystals. Purity should be confirmed by measuring the melting point (should be sharp, around 102-105°C) and performing analytical tests like GC or HPLC.[8][10]

Section 3: Analytical Workflows and Quality Control

Confirming the purity and identity of the final product is a critical step. A combination of physical and spectroscopic methods should be employed.

G cluster_0 Purification Steps cluster_1 Quality Control Analysis Crude Crude this compound Hydrate (from synthesis) Neutralize Neutralization & Washing (e.g., with NaHCO3 soln) Crude->Neutralize Remove Acid Catalyst Recrystallize Recrystallization (e.g., Ethanol/Water) Neutralize->Recrystallize Remove Salts & Impurities Dry Drying (< 50°C) Recrystallize->Dry Isolate Crystals Final Purified this compound Hydrate Dry->Final MP Melting Point (102-105°C) GC_HPLC GC / HPLC (Purity Assay >98%) IR FT-IR Spectroscopy (Confirm Functional Groups) Water Water Content (Karl Fischer: 9.0-10.0%)

Q5: What are the essential analytical tests to confirm the purity and identity of my final this compound hydrate product?

A5: A comprehensive analysis should confirm the chemical structure, assess the level of impurities, and verify the correct hydration state.

Table 3: Key Analytical Parameters for this compound Hydrate Quality Control

Analytical Technique Parameter Measured Expected Result for High Purity Sample Reference
Melting Point Thermal transition from solid to liquid. A sharp melting range of 102-105°C. [10]
Gas Chromatography (GC) Purity and presence of volatile impurities. Purity ≥ 98.0%. Absence of peaks for pinene, limonene, etc. [6][8]
FT-IR Spectroscopy Presence of key functional groups. Strong, broad O-H stretch (alcohol & water), C-O stretch, and characteristic fingerprint region. [6]
Thermal Analysis (DSC/TGA) Dehydration and melting events. Endotherm corresponding to water loss, followed by a melting endotherm of the anhydrous form.[11] [11][17]

| Karl Fischer Titration | Water content. | Should be between 9.0% and 10.0%, corresponding to the monohydrate. |[6][18] |

Source: Compiled from USP monograph and analytical chemistry literature.[6]

Q6: How can I interpret the thermal analysis (DSC) data for my this compound hydrate sample?

A6: Differential Scanning Calorimetry (DSC) is a powerful tool for studying the hydration state of this compound hydrate. When a sample is heated in an open pan, you will typically observe two main events:

  • Desolvation/Dehydration: A broad endotherm, often observed between 60-80°C, which corresponds to the loss of the water molecule from the crystal lattice.[11]

  • Melting: A sharp endotherm around 105°C, which is the melting of the anhydrous form of this compound. If the sample is heated in a sealed pan, dehydration is suppressed, and a single melting endotherm for the hydrate is observed at a higher temperature, around 120°C.[11]

An interesting phenomenon is the potential formation of a eutectic mixture between the hydrate and the anhydrous form, which can present as a smaller, additional endotherm around 100°C just before the main melt. The presence of this eutectic can indicate partial dehydration has occurred in the sample.[11]

References

Technical Support Center: Terpin Hydrate Solution Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for terpin hydrate solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound hydrate stability and degradation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions in your formulation and analytical development.

Section 1: Frequently Asked Questions (FAQs) on this compound Hydrate Solution Stability

This section addresses the most common issues researchers face when working with this compound hydrate solutions.

FAQ 1: My this compound hydrate solution is showing crystal growth and precipitation over time. What is causing this and how can I prevent it?

Answer:

Crystal growth, or Ostwald ripening, is a common stability issue in this compound hydrate suspensions and is primarily driven by its low aqueous solubility.[1] In solution, smaller crystals have a higher surface energy and are more soluble than larger crystals. Over time, the smaller crystals dissolve and redeposit onto the surface of larger crystals, leading to an increase in average crystal size, aggregation, and eventual sedimentation.[1] This can result in a lack of dose uniformity and an undesirable gritty texture in oral formulations.

Causality and Prevention:

  • Solubility Limitation: this compound hydrate is only sparingly soluble in water (approximately 0.5%).[1] Traditional elixir formulations overcame this by using high concentrations of alcohol (around 43%) and glycerin as co-solvents to increase solubility.[1][2]

  • Temperature Fluctuations: Changes in temperature can significantly impact solubility. As the temperature decreases, the solubility of this compound hydrate decreases, promoting crystallization.

  • Formulation Strategy: To create stable aqueous suspensions without high alcohol content, the use of stabilizing agents is crucial. Glyceryl monostearate and polyoxyl 40 stearate have been effectively used to prevent deleterious crystal growth and maintain a readily resuspendible suspension.[1] Micronizing the this compound hydrate powder can also improve stability by creating a more uniform particle size distribution.[1]

Troubleshooting Steps:

  • Co-solvent System: If appropriate for your application, consider using a co-solvent system with glycerin and a pharmaceutically acceptable alcohol to increase the solubility of this compound hydrate.

  • Suspending Agents: For aqueous suspensions, incorporate a combination of wetting and suspending agents. A combination of glyceryl monostearate and a polyoxyl stearate is a proven approach.[1]

  • Particle Size Control: Start with micronized this compound hydrate to minimize the initial particle size distribution and reduce the driving force for crystal growth.

  • Controlled Storage: Store solutions at a constant, controlled room temperature to avoid temperature-induced crystallization.

FAQ 2: I am observing a loss of potency in my this compound hydrate solution. What are the likely degradation pathways?

Answer:

While this compound hydrate is stable under normal storage conditions, it can degrade under stress conditions such as exposure to strong acids, heat, or oxidizing agents.[3][4] The primary degradation pathway for this compound hydrate, a di-tertiary alcohol, is likely dehydration.

Plausible Degradation Pathway: Acid-Catalyzed Dehydration

Under acidic conditions and/or heat, this compound hydrate can undergo dehydration to form various terpene derivatives. A likely initial degradation product is α-terpineol. This is supported by studies on the microbial metabolism of this compound hydrate, where enzymatic dehydration to α-terpineol has been observed.[2] Further dehydration and rearrangement reactions could lead to the formation of other monoterpenes like limonene, terpinolene, and γ-terpinene.

FAQ 3: How do pH, temperature, and light affect the stability of this compound hydrate solutions?

Answer:

The stability of pharmaceutical compounds is generally influenced by environmental factors such as pH, temperature, and light.[5]

  • pH: this compound hydrate is more susceptible to degradation in acidic conditions due to the potential for acid-catalyzed dehydration.[6] In highly alkaline conditions, while less common for this molecule, other degradation pathways could be initiated. For optimal stability, solutions should be formulated at a pH that minimizes these reactions, likely in the neutral to slightly acidic range.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[5] For this compound hydrate, heat can promote dehydration.[7] Therefore, solutions should be stored at controlled room temperature unless thermal stability studies indicate otherwise.

  • Light: Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions.[5] While specific studies on the photodegradation of this compound hydrate are not extensively documented, it is a good laboratory practice to protect pharmaceutical solutions from light by using amber-colored containers or storing them in the dark.

Section 2: Troubleshooting Guide for Stability Studies

This guide provides a systematic approach to investigating and resolving stability issues with this compound hydrate solutions.

Troubleshooting Workflow: Investigating Degradation

G start Stability Issue Observed (e.g., Potency Loss, New Peaks in HPLC) check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation Conditions Correct acid_hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, heat) forced_degradation->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, heat) forced_degradation->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2) forced_degradation->oxidation thermal Thermal Degradation (Heat) forced_degradation->thermal photo Photodegradation (UV/Vis light) forced_degradation->photo analyze Analyze Stressed Samples (Stability-Indicating HPLC) acid_hydrolysis->analyze base_hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify pathway Propose Degradation Pathway identify->pathway reformulate Reformulate to Mitigate Degradation (e.g., Adjust pH, Add Antioxidant, Protect from Light) pathway->reformulate end Stable Formulation Achieved reformulate->end

Caption: Troubleshooting workflow for investigating this compound hydrate degradation.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrate

This protocol outlines a systematic approach to identify the potential degradation products and pathways of this compound hydrate.[3][7][8]

Objective: To generate potential degradation products of this compound hydrate under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound Hydrate Reference Standard

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat the solution at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound hydrate powder in an oven at 80°C for 24 hours.

    • Also, heat a solution of this compound hydrate at 80°C for 24 hours.

    • Prepare solutions of the heat-stressed samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound hydrate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Prepare the samples for HPLC analysis.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a suitable stability-indicating HPLC method (see Protocol 2).

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify new peaks, which are potential degradation products.

  • Calculate the percentage of degradation.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound hydrate from its potential degradation products, process impurities, and excipients.[4][9]

Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • A selection of reversed-phase columns (e.g., C18, C8) with different selectivities.

Method Development Strategy:

  • Initial Screening:

    • Start with a generic gradient method on a C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm (as this compound hydrate has poor UV absorbance, low wavelength detection is necessary, or alternative detection methods like Refractive Index or Mass Spectrometry could be considered).

    • Inject the control and all stressed samples from the forced degradation study.

  • Method Optimization:

    • Peak Purity: Use a PDA detector to assess the peak purity of this compound hydrate in the stressed samples. The peak should be spectrally pure.

    • Resolution: Aim for a resolution of >1.5 between this compound hydrate and the nearest eluting peak.

    • Mobile Phase Modification: Adjust the pH of the aqueous mobile phase (e.g., using phosphate or acetate buffers) to improve the separation of ionizable degradants.

    • Organic Modifier: Try methanol as an alternative to acetonitrile to alter selectivity.

    • Temperature: Vary the column temperature (e.g., 25°C to 40°C) to improve peak shape and resolution.

  • Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Data Summary Table:

Stress Condition% this compound Hydrate RemainingNumber of Degradation PeaksMajor Degradation Peak (Retention Time)
Control100%0N/A
0.1 M HCl, 60°C, 2h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, 60°C, 2h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, 24h[Insert Data][Insert Data][Insert Data]
Heat (80°C, 24h)[Insert Data][Insert Data][Insert Data]
Photostability[Insert Data][Insert Data][Insert Data]

(Note: The table should be populated with experimental data)

Section 4: Visualizing Degradation Pathways

Plausible Degradation Pathway of this compound Hydrate

Caption: Plausible acid-catalyzed dehydration pathway of this compound hydrate.

References

Technical Support Center: Optimizing Terpin Hydrate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-terpin monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring you have the expert insights needed for successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of terpin hydrate synthesis from α-pinene?

The synthesis of this compound hydrate from α-pinene (the primary component of turpentine) is an acid-catalyzed hydration reaction. The process involves the protonation of the double bond in α-pinene by a strong acid, which leads to the formation of a tertiary carbocation. This unstable intermediate undergoes a Wagner-Meerwein rearrangement, followed by nucleophilic attack by water molecules at two sites, ultimately yielding p-menthane-1,8-diol. This diol then crystallizes from the aqueous solution as cis-terpin monohydrate.[1][2]

Understanding this mechanism is crucial for optimization. The reaction is a delicate balance; conditions must be acidic enough to promote carbocation formation but controlled enough to prevent undesirable side reactions like isomerization to other terpenes (limonene, terpinolene) or polymerization.[1][3][4]

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product alpha_pinene α-Pinene carbocation1 Pinanyl Carbocation alpha_pinene->carbocation1 + H⁺ H3O H₃O⁺ (Acid Catalyst) carbocation2 Terpinyl Carbocation carbocation1->carbocation2 Rearrangement terpin_hydrate cis-Terpin Monohydrate carbocation2->terpin_hydrate + 2H₂O - H⁺

Caption: Acid-catalyzed hydration of α-pinene to form this compound hydrate.

Q2: How do I select the appropriate acid catalyst for my reaction?

The choice of acid is a critical determinant of both reaction rate and final yield. Mineral acids and organic sulfonic acids are most commonly employed.

  • Sulfuric Acid (H₂SO₄): Traditionally, 25-35% aqueous sulfuric acid is used.[2][5] It is cost-effective and efficient. However, its strong dehydrating nature can promote the formation of unwanted by-products if the temperature is not strictly controlled.[3]

  • Phosphoric Acid (H₃PO₄): Often used in combination with other acids, it can increase the conversion of the starting material.[1]

  • p-Toluenesulfonic Acid (PTSA) & Benzene-/Toluene Sulfonic Acids: These organic acids can act as both catalyst and emulsifying agent, which is advantageous since α-pinene is immiscible in water.[3] Using sulfonic acids can sometimes eliminate the need for vigorous stirring and low-temperature conditions often required with sulfuric acid, leading to higher yields.[3]

  • Heterogeneous Catalysts: Solid acid catalysts like acid-treated clays (e.g., montmorillonite) or ion-exchange resins (e.g., Amberlyst-15) offer the significant advantage of easier separation from the reaction mixture, simplifying workup and reducing acidic wastewater.[6][7][8]

Catalyst Typical Concentration Advantages Disadvantages
Sulfuric Acid25-53%Low cost, readily availableRequires strict temperature control, can cause polymerization[3]
Phosphoric AcidVaries (often as co-catalyst)Can improve conversion rates[1]Slower reaction rates when used alone[6]
p-Toluenesulfonic Acid (PTSA)10-15%Good emulsifier, milder conditions[5]Higher cost than mineral acids
Acid-Treated Clays/ResinsN/A (Solid)Easy to remove, reusable, reduced waste[7][8]May have lower activity, potential for pore blockage
Q3: What is the optimal temperature range for this compound hydrate synthesis?

Temperature control is paramount. The reaction is typically exothermic, and excessive heat will favor side reactions.

  • For Sulfuric Acid: A temperature range of 25-40°C is generally recommended.[5] Temperatures below this range will drastically slow the reaction, while higher temperatures significantly increase the formation of by-products such as dipentene and can lead to polymerization of the turpentine oil.[3][4]

  • For Milder Catalysts: When using catalysts like benzene or toluene sulfonic acids, the reaction can often be run successfully at room temperature (e.g., 16-35°C), which simplifies the process by removing the need for costly cooling systems.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting start Experiment Start problem Identify Primary Issue start->problem low_yield Low or No Yield problem->low_yield Low Yield? oily_product Oily Layer / No Crystals problem->oily_product Oily Product? impure_product Discolored / Impure Product problem->impure_product Impure Product? sol_ly1 Verify Catalyst Activity/ Concentration low_yield->sol_ly1 sol_ly2 Check Reaction Time/ Temperature low_yield->sol_ly2 sol_ly3 Ensure Adequate Stirring/Emulsification low_yield->sol_ly3 sol_op1 Lower Reaction Temperature oily_product->sol_op1 sol_op2 Seed with this compound Hydrate Crystals oily_product->sol_op2 sol_op3 Allow Longer Crystallization Time oily_product->sol_op3 sol_ip1 Recrystallize from Ethanol or Water impure_product->sol_ip1 sol_ip2 Wash Crystals with Dilute Base (e.g., NaHCO₃) impure_product->sol_ip2 sol_ip3 Check for Oxidized Starting Material impure_product->sol_ip3

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction yielded very little or no crystalline product. What went wrong?

A: This is a common issue often related to reaction kinetics or catalyst inefficiency.

  • Cause 1: Insufficient Reaction Time: This reaction is notoriously slow, often requiring 24 to 90 hours to achieve a good yield, especially at lower temperatures.[3][5]

    • Solution: Monitor the reaction over a longer period. If possible, take small aliquots over time and analyze them (e.g., by GC) to determine when the concentration of α-pinene has stabilized.

  • Cause 2: Inadequate Emulsification: Because turpentine oil and the aqueous acid are immiscible, efficient mixing is essential for the reaction to proceed. Without it, the reaction is limited to the interface between the two layers.

    • Solution: Increase the stirring speed to create a fine emulsion. Alternatively, consider using an emulsifying agent or a catalyst that also serves as one, such as p-toluenesulfonic acid.[3][9]

  • Cause 3: Incorrect Catalyst Concentration: The acid concentration is key. If it's too low, the reaction rate will be impractically slow. If it's too high, side reactions can dominate.

    • Solution: Verify the concentration of your acid catalyst. For sulfuric acid, a concentration of 53% has been noted to give a maximum yield under specific conditions, though this requires careful temperature control.[3]

Q: Instead of crystals, my reaction produced a viscous, oily layer. How can I fix this?

A: The formation of an oil indicates that side reactions, such as polymerization or isomerization, have become the dominant pathways.

  • Cause 1: High Reaction Temperature: This is the most frequent cause. Even a small increase in temperature can significantly accelerate the rate of undesirable side reactions.[3]

    • Solution: Implement a cooling bath (e.g., ice-water) to maintain the temperature strictly within the recommended range (e.g., below 35-40°C).[5][9] The slow, dropwise addition of acid can also help manage the exothermic nature of the reaction.[3]

  • Cause 2: Supersaturation/Crystallization Issues: Sometimes the product is present but has failed to crystallize from the complex mixture.

    • Solution: After the reaction period, allow the mixture to stand undisturbed at a cool temperature for an extended period (24+ hours) to encourage crystallization. Seeding the mixture with a few pre-existing crystals of this compound hydrate can also induce precipitation.

Q: My final product is off-color and has a strong turpentine odor. How do I purify it?

A: This indicates the presence of unreacted starting material and colored by-products trapped within the crystal lattice.

  • Cause 1: Incomplete Reaction: Unreacted turpentine oil is the source of the characteristic odor.

  • Cause 2: Acid Residue: Residual acid can cause degradation and discoloration over time.

  • Solution: Washing and Recrystallization

    • Filtration and Initial Wash: Filter the crude crystals from the reaction mixture using a Buchner funnel.[3]

    • Neutralization Wash: Wash the crystals on the filter with a dilute basic solution, such as 5% sodium bicarbonate or dilute ammonia, to neutralize and remove any remaining acid catalyst.[3]

    • Water Wash: Follow with several washes of cold water to remove the base and any water-soluble impurities.

    • Recrystallization: For high purity, dissolve the washed crystals in a minimum amount of hot solvent (ethanol is a good choice). Allow the solution to cool slowly to form pure crystals, which can then be filtered and dried.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound Hydrate using Sulfuric Acid

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Prepare 25% H₂SO₄ 2. Set up reaction flask in cooling bath add_turpentine 3. Add turpentine oil to flask prep_reactants->add_turpentine add_acid 4. Add H₂SO₄ dropwise with vigorous stirring add_turpentine->add_acid react 5. Stir at 25-30°C for 48-72 hours add_acid->react crystallize 6. Stand mixture to crystallize react->crystallize filter_wash 7. Filter crystals 8. Wash with NaHCO₃ soln, then water crystallize->filter_wash dry 9. Dry product in oven at 60-70°C filter_wash->dry

Caption: General experimental workflow for this compound hydrate synthesis.

Materials:

  • Turpentine oil (or purified α-pinene)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • 5% Sodium Bicarbonate solution

  • Reaction flask with magnetic stirrer, dropping funnel, and thermometer

  • Ice-water bath

Procedure:

  • Prepare Catalyst: Carefully and slowly add concentrated sulfuric acid to cold deionized water to prepare a 25-35% (w/w) solution. Allow it to cool to room temperature.

  • Setup: Place the reaction flask in an ice-water bath on a magnetic stir plate. Equip it with a thermometer and a dropping funnel.

  • Reactants: Add 100 mL of turpentine oil to the reaction flask. Begin vigorous stirring to create a vortex.

  • Acid Addition: Slowly add 400 mL of the prepared sulfuric acid solution dropwise from the funnel over 1-2 hours. Crucially, monitor the temperature and maintain it between 25-30°C. Adjust the addition rate and cooling as necessary.

  • Reaction: Once the addition is complete, continue to stir the emulsion vigorously for 48 to 72 hours, maintaining the temperature in the target range.

  • Crystallization: Stop stirring and allow the flask to stand in a cool place for 24 hours. Crystals of this compound hydrate should form and settle.

  • Isolation: Decant the supernatant liquid. Collect the crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter cake first with 50 mL of cold 5% sodium bicarbonate solution, followed by three 50 mL portions of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.[3]

References

Technical Support Center: Optimizing Terpin Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for terpin hydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the critical role of temperature in maximizing synthesis yield and purity. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of this compound hydrate?

Temperature is a critical parameter in the acid-catalyzed hydration of α-pinene (the primary component of turpentine) to form this compound hydrate. It directly influences the reaction rate, the formation of byproducts, and the final yield. Maintaining the optimal temperature range is crucial for maximizing the output of the desired cis-terpin hydrate.

Q2: What is the generally recommended temperature range for this compound hydrate synthesis?

For the traditional method using dilute sulfuric acid, the reaction temperature is typically maintained between 25°C and 40°C.[1][2][3] Some protocols suggest starting the reaction at a lower temperature (around 10-15°C) during the initial addition of reactants and then allowing it to rise to a maximum of 30-35°C.[4]

Q3: What happens if the temperature is too high?

Elevated temperatures, especially above 40°C, can lead to several undesirable side reactions.[5][6] These include the formation of dipentene and other terpene hydrocarbons, as well as the polymerization of turpentine oil.[1][5] Higher temperatures can also favor the dehydration of the intermediate terpineol, further reducing the yield of this compound hydrate.[7]

Q4: What is the consequence of the temperature being too low?

While lower temperatures can suppress the formation of byproducts, they also significantly slow down the reaction rate. This can result in incomplete conversion of the starting material and a lower overall yield of this compound hydrate within a practical timeframe.

Q5: How does the choice of catalyst affect the optimal temperature?

Different acid catalysts can influence the optimal reaction temperature. For instance, while sulfuric acid reactions are typically kept below 40°C, some studies using composite catalysts like tartaric acid-boric acid have shown high yields at temperatures between 20-25°C.[7] The use of certain organic acids might allow for slightly higher temperatures.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound hydrate synthesis experiments, with a focus on temperature-related solutions.

Issue 1: Low Yield of this compound Hydrate

Q: My this compound hydrate yield is consistently lower than expected. What are the likely temperature-related causes and how can I fix this?

A: Low yield can stem from several factors, with temperature control being a primary suspect.

  • Cause 1: Temperature is too high. As discussed, excessive heat promotes the formation of byproducts, consuming your starting materials and reducing the this compound hydrate yield.

    • Solution: Carefully monitor and control the reaction temperature to stay within the optimal 25-40°C range.[1][3] Consider using a cooling bath to manage any exothermic heat generated during the reaction.

  • Cause 2: Temperature is too low. An overly low temperature will slow the reaction to a crawl, leading to incomplete conversion.

    • Solution: Ensure your reaction setup can maintain a stable temperature within the recommended range. If you are starting at a lower temperature, allow it to gradually rise to the optimal level.

  • Cause 3: Inefficient heat transfer. In larger scale reactions, poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk mixture.

    • Solution: Employ vigorous and consistent stirring throughout the reaction to ensure uniform temperature distribution.

Issue 2: Presence of Impurities in the Final Product

Q: My final this compound hydrate product is contaminated with a significant amount of oily byproducts. How can I minimize these impurities through temperature control?

A: The presence of oily impurities, such as dipentene and other terpenes, is a classic sign of excessive reaction temperatures.

  • Underlying Mechanism: The acid-catalyzed hydration of α-pinene proceeds through a carbocation intermediate. At higher temperatures, this intermediate is more likely to undergo elimination reactions, leading to the formation of various unsaturated terpene byproducts instead of the desired hydration product.

  • Solution: Strict temperature control is paramount. Maintaining the reaction temperature below 40°C will significantly favor the hydration pathway over the elimination pathways.[1]

Issue 3: Inconsistent Results Between Batches

Q: I am observing significant variations in yield and purity from one batch to another, even though I am following the same protocol. Could temperature be the culprit?

A: Inconsistent temperature control is a very common reason for batch-to-batch variability.

  • Solution:

    • Calibrate your equipment: Ensure your thermometers and temperature controllers are accurately calibrated.

    • Standardize your procedure: Document the exact temperature profile for each successful batch, including the initial temperature, the rate of any temperature increase, and the final reaction temperature. Adhere to this profile for all subsequent reactions.

    • Monitor ambient temperature: Be mindful of significant changes in the laboratory's ambient temperature, as this can affect the efficiency of your cooling or heating system.

Experimental Protocol: Temperature-Controlled Synthesis of this compound Hydrate

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound hydrate with a strong emphasis on temperature control.

Materials:

  • Turpentine oil (or α-pinene)

  • Sulfuric acid (25% aqueous solution)

  • Ice bath

  • Reaction vessel with stirring capability

  • Thermometer

Procedure:

  • Preparation: Set up a reaction vessel in an ice bath to pre-cool the sulfuric acid.

  • Initial Cooling: Place 2000 parts of 25% sulfuric acid into the reaction vessel and cool to approximately 10-12°C with stirring.[4]

  • Controlled Addition: Slowly add 500 parts of turpentine oil to the cooled sulfuric acid while maintaining vigorous stirring. The rate of addition should be controlled to keep the temperature between 10°C and 15°C.[4]

  • Reaction Phase: After the addition is complete, allow the reaction temperature to slowly rise to a maximum of 30-35°C.[4] Continue to stir the mixture for approximately 48 hours.

  • Crystallization and Isolation: After the reaction period, this compound hydrate will have crystallized. Filter the reaction mixture to separate the crystals from the acidic solution.

  • Washing: Wash the collected crystals with a dilute sodium carbonate solution to neutralize any residual acid, followed by a wash with water.

  • Drying: Dry the purified this compound hydrate crystals.

Workflow Diagram

TerpinHydrateSynthesis cluster_prep Preparation & Cooling cluster_reaction Controlled Reaction cluster_workup Isolation & Purification start Start cool_acid Cool 25% H2SO4 to 10-12°C start->cool_acid add_turpentine Slowly add Turpentine (Maintain 10-15°C) cool_acid->add_turpentine react Allow temp to rise to 30-35°C Stir for 48h add_turpentine->react filter Filter Crystals react->filter wash_carbonate Wash with Na2CO3 solution filter->wash_carbonate wash_water Wash with Water wash_carbonate->wash_water dry Dry this compound Hydrate wash_water->dry end End Product dry->end Temp_Impact Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation Temp->Byproducts Increases Yield This compound Hydrate Yield Rate->Yield Positively Correlates (to an optimum) Byproducts->Yield Decreases

References

Technical Support Center: Resolving Emulsion Formation in Terpin Hydrate Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting challenges in synthetic and medicinal chemistry. This guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth, field-proven insights into resolving a common yet vexing issue: emulsion formation during the workup and extraction of terpin hydrate. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions to rescue your reactions, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding emulsion formation in the context of this compound hydrate synthesis.

Q1: What exactly is an emulsion, and why is it forming in my this compound hydrate workup?

An emulsion is a stable mixture of two or more immiscible liquids (in this case, your aqueous and organic extraction phases) where one liquid is dispersed in the other as microscopic or colloidal droplets.[1][2] This stability is often imparted by emulsifying agents that reduce the interfacial tension between the two liquids. In this compound hydrate synthesis, which typically involves the acid-catalyzed hydration of α-pinene from turpentine oil, several factors can contribute to emulsion formation:[3][4][5]

  • Surfactant-like Impurities: The crude reaction mixture can contain unreacted starting materials, partially hydrated intermediates, or polymerization byproducts that act as surfactants.[6][7]

  • High Shear Mixing: Vigorous shaking or stirring during the liquid-liquid extraction process can disperse the two phases into very fine droplets, increasing the surface area and promoting emulsion formation.[1]

  • Particulate Matter: Fine solid particles, including residual catalysts or unforeseen precipitates, can accumulate at the interface and stabilize the emulsion through a mechanism known as a Pickering emulsion.

  • pH Effects: The pH of the aqueous phase can influence the charge and solubility of impurities, potentially enhancing their emulsifying properties.[8][9]

Q2: Is it better to prevent an emulsion or to break it after it has formed?

As a general rule, preventing an emulsion is always easier and more efficient than breaking one that has already formed.[6] Proactive measures during your experimental design and execution can save significant time and prevent potential loss of product. However, if an emulsion does form, a systematic approach to breaking it is essential.

Q3: Can the choice of solvent influence emulsion formation?

Absolutely. The properties of your organic extraction solvent play a critical role. Solvents with densities very close to that of water are more prone to forming stable emulsions. Additionally, some solvents may have a higher capacity to solubilize the surfactant-like impurities that stabilize emulsions. In some cases, adding a small amount of a different co-solvent can alter the properties of the organic phase enough to break an emulsion.[1][6][10]

Q4: I have a persistent emulsion. What is the first and simplest thing I should try?

The first step is always patience. Often, a mild emulsion will resolve on its own if left to stand undisturbed for 15 to 30 minutes.[2][11][12] You can also try gently swirling the separatory funnel or tracing the interface with a glass stirring rod to encourage the dispersed droplets to coalesce.[11][12] If these simple mechanical methods fail, a chemical intervention is the next logical step.

In-Depth Troubleshooting Guide

This section provides a systematic, question-driven approach to resolving emulsions encountered during this compound hydrate extraction.

Problem 1: A thick, opaque emulsion has formed between the aqueous and organic layers after the initial extraction shake.

Root Cause Analysis: This is the most common scenario and is typically caused by the presence of emulsifying agents in the crude reaction mixture combined with excessive agitation.

Step-by-Step Resolution Protocol:

  • Initial Observation and Patience: Allow the separatory funnel to stand undisturbed in a ring clamp for at least 20 minutes. Observe if the emulsion layer begins to shrink.

  • Mechanical Agitation (Gentle): If no change is observed, gently swirl the contents of the funnel. Avoid vigorous shaking. The goal is to encourage droplets to merge, not to re-disperse them.

  • Chemical Intervention: "Salting Out"

    • Principle: The addition of a saturated aqueous solution of sodium chloride (brine) is the most common and often most effective method.[13][14] The salt increases the ionic strength of the aqueous phase, which in turn:

      • Reduces the solubility of organic compounds in the aqueous layer.

      • Increases the density of the aqueous phase, enhancing the density difference between the two layers.[15]

      • Disrupts the stabilizing effect of surfactant-like molecules by dehydrating them.[15]

    • Protocol:

      • Slowly add a volume of saturated brine corresponding to approximately 10-20% of the aqueous layer volume into the funnel.

      • Do not shake. Instead, stopper the funnel and gently rock it back and forth or swirl it, observing the interface. This gentle agitation is often sufficient to break the emulsion.[2]

      • Allow the funnel to stand for 5-10 minutes. A distinct boundary between the organic and aqueous layers should form.

      • Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.

Troubleshooting Workflow for Emulsion Breaking

G start Persistent Emulsion Formed patience Let Stand (15-30 min) & Gently Swirl Interface start->patience check1 Did Emulsion Break? patience->check1 brine Add Saturated Brine (Salting Out) check1->brine No success Phase Separation Achieved check1->success Yes check2 Did Emulsion Break? brine->check2 ph_adjust Adjust Aqueous pH check2->ph_adjust No check2->success Yes check3 Did Emulsion Break? ph_adjust->check3 centrifuge Centrifuge the Mixture (if volume allows) check3->centrifuge No check3->success Yes check4 Did Emulsion Break? centrifuge->check4 filter Filter through Celite® or Glass Wool check4->filter No check4->success Yes filter->success fail Consider Alternative Workup Strategy

Caption: A decision-making workflow for systematically troubleshooting emulsion formation.

Problem 2: The "salting out" method failed to break the emulsion, or made it worse.

Root Cause Analysis: If adding brine is ineffective, it suggests that the emulsion is stabilized by factors not easily overcome by increased ionic strength alone. This could be due to pH-sensitive surfactants or the presence of fine particulates.

Step-by-Step Resolution Protocol:

  • pH Adjustment:

    • Principle: The stability of many emulsions is pH-dependent.[8][16] Surfactant molecules often have ionizable functional groups (e.g., carboxylic acids from oxidized byproducts). Altering the pH can neutralize these groups, reducing their solubility in the aqueous phase and destabilizing the emulsion.[11][12] Since this compound hydrate synthesis is acid-catalyzed, the workup often involves neutralization. An emulsion might form at a near-neutral pH where some acidic impurities are deprotonated and acting as soaps.

    • Protocol:

      • Carefully add a small amount of dilute acid (e.g., 1M HCl) to the separatory funnel and gently swirl.

      • Observe if this causes the emulsion to break. If not, try adding a dilute base (e.g., 1M NaOH).

      • Monitor the pH of the aqueous layer and proceed cautiously to avoid unwanted reactions with your target compound.

  • Filtration:

    • Principle: If the emulsion is stabilized by fine solid particles (a Pickering emulsion), physically removing these particles can break the emulsion. Filtration through a pad of an inert filter aid like Celite® (diatomaceous earth) or glass wool is effective.[1][2]

    • Protocol:

      • Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.

      • Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®.

      • Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack the pad down. Discard this solvent.

      • Carefully pour the entire emulsified mixture onto the center of the Celite® pad.

      • The vacuum will pull the liquid through, while the Celite® traps the particulate matter that was stabilizing the emulsion.

      • After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.

      • Transfer the filtrate, which should now be biphasic and clear, to a clean separatory funnel to perform the final layer separation.[2]

Problem 3: The emulsion is present in a very small volume, making other techniques difficult.

Root Cause Analysis: For small-scale reactions, techniques like filtration can lead to significant product loss. In these cases, leveraging strong physical forces is the most efficient approach.

Step-by-Step Resolution Protocol:

  • Centrifugation:

    • Principle: Centrifugation applies a strong gravitational force that accelerates the separation of components with different densities.[17][18] This force is highly effective at compelling the dispersed droplets of an emulsion to coalesce.[1][11]

    • Protocol:

      • Transfer the emulsified mixture into one or more centrifuge tubes. Ensure the tubes are properly balanced.

      • Centrifuge the samples for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).

      • After centrifugation, you should observe a clear separation of the aqueous and organic layers, often with a small plug of solid material at the interface.

      • Carefully pipette the top layer out of the tube, and then the bottom layer, leaving any interfacial solids behind.

Data Summary: Comparison of Emulsion Breaking Techniques

TechniquePrinciple of ActionBest ForKey AdvantagesPotential Drawbacks
Patience/Gentle Swirling Gravitational separation and coalescenceMild, low-volume emulsionsNo reagents needed; minimal product lossIneffective for stable emulsions; time-consuming
Salting Out (Brine) Increases aqueous phase ionic strength and density[13][15]Most common emulsionsHighly effective, fast, and inexpensiveMay increase the salt content of the aqueous waste stream
pH Adjustment Neutralizes ionic surfactant molecules[8][11]Emulsions stable at a specific pH rangeTargets a specific stabilization mechanismRisk of undesired side reactions with the target molecule
Filtration (Celite®/Glass Wool) Physical removal of solid stabilizing particles[1][2]Pickering emulsions or those with particulatesHighly effective for particulate-stabilized emulsionsPotential for product loss on the filter medium; requires setup
Centrifugation Accelerated gravitational separation[17][18]Persistent emulsions, especially in small volumesFast, effective, and requires no chemical additivesRequires a centrifuge; limited by sample volume and tube size
Solvent Addition Alters polarity and density of the organic phase[1][6]Stubborn emulsions where other methods failCan be effective when solubility is the core issueComplicates solvent removal; may affect product solubility

Experimental Workflow for this compound Hydrate Synthesis and Emulsion-Resistant Workup

G cluster_0 Reaction Phase cluster_1 Workup & Extraction Phase A α-Pinene + Aqueous Acid (e.g., H₂SO₄) B Controlled Stirring (Avoid high shear) A->B C Crude Reaction Mixture (this compound Hydrate + Impurities) B->C D Transfer to Separatory Funnel C->D E Add Organic Solvent D->E F Neutralize with Base (Slowly) E->F G Gentle Inversions (Instead of Vigorous Shaking) F->G H Add Brine (Prophylactic) G->H I Separate Layers H->I J Crude this compound Hydrate I->J Dry Organic Layer & Concentrate

Caption: A proactive workflow designed to minimize emulsion formation during this compound hydrate synthesis.

By understanding the underlying causes of emulsion formation and applying a systematic, logic-driven approach to troubleshooting, you can effectively manage this common laboratory challenge. Remember to prioritize prevention through controlled mixing and thoughtful solvent selection, but be prepared with these techniques to resolve any emulsions that may arise.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Terpin Hydrate and Guaifenesin as Expectorants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of respiratory therapeutics, the effective management of mucus hypersecretion remains a cornerstone of symptomatic relief for numerous pulmonary conditions. This guide provides an in-depth, objective comparison of two historically significant expectorants: terpin hydrate and guaifenesin. While both have been utilized to facilitate the clearance of bronchial secretions, the weight and nature of scientific evidence supporting their efficacy differ substantially. This document will dissect their mechanisms of action, present relevant experimental data, and detail the methodologies used to evaluate their performance, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Clinical Challenge of Mucus Clearance

Productive cough, a hallmark of conditions ranging from acute upper respiratory tract infections (URTIs) to chronic bronchitis, is often hampered by tenacious and viscous mucus.[1] The inability to effectively clear these secretions can lead to airway obstruction, secondary infections, and a diminished quality of life. Expectorants are a class of drugs designed to address this by increasing the volume of airway secretions and/or decreasing their viscosity, thereby promoting their expulsion via the mucociliary apparatus and cough.[2]

This compound hydrate , a derivative of turpentine and other natural oils, was a widely used expectorant in the late 19th and 20th centuries.[1] However, its market presence has significantly waned, particularly in the United States, due to a lack of robust, modern clinical evidence supporting its safety and effectiveness.[1][3]

Guaifenesin , on the other hand, stands as the only expectorant approved by the U.S. Food and Drug Administration (FDA) for over-the-counter (OTC) use.[4] It is a component of numerous cough and cold formulations and has been the subject of more extensive clinical investigation, though the findings regarding its efficacy have been mixed.[5]

Mechanisms of Action: A Tale of Two Pathways

The proposed mechanisms by which this compound hydrate and guaifenesin exert their expectorant effects differ significantly, reflecting their distinct chemical origins and the evolution of pharmacological understanding.

This compound Hydrate: A Direct Action on Bronchial Glands

The mechanism of action for this compound hydrate is believed to be a direct stimulation of the bronchial secretory cells in the lower respiratory tract.[1] This direct irritation is thought to increase the production of lower-viscosity respiratory fluids, effectively hydrating and thinning the mucus blanket.[6] Some literature also suggests a mild antiseptic effect on the pulmonary parenchyma.[1]

Terpin_Hydrate_MOA This compound Hydrate This compound Hydrate Bronchial Secretory Cells Bronchial Secretory Cells This compound Hydrate->Bronchial Secretory Cells Direct Stimulation Increased Fluid Secretion Increased Fluid Secretion Bronchial Secretory Cells->Increased Fluid Secretion Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Fluid Secretion->Decreased Mucus Viscosity Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscosity->Enhanced Mucociliary Clearance

Caption: Proposed direct mechanism of action of this compound Hydrate.

Guaifenesin: The Gastro-Pulmonary Vagal Reflex

Guaifenesin's primary proposed mechanism is more indirect, involving a vagally-mediated reflex arc known as the "gastro-pulmonary reflex".[7] According to this hypothesis, oral administration of guaifenesin irritates the gastric mucosa, which in turn stimulates vagal afferent nerve endings.[8] This signal is relayed to the brainstem, which then triggers a cholinergic parasympathetic reflex, leading to increased secretion of lower-viscosity fluid from the respiratory glands.[8] Some in-vitro studies also suggest a potential direct effect on airway epithelial cells.[7]

Guaifenesin_MOA cluster_reflex Gastro-Pulmonary Reflex Guaifenesin (Oral) Guaifenesin (Oral) Gastric Mucosa Gastric Mucosa Guaifenesin (Oral)->Gastric Mucosa Irritation Vagal Afferents Vagal Afferents Gastric Mucosa->Vagal Afferents Stimulation Brainstem Brainstem Vagal Afferents->Brainstem Vagal Efferents Vagal Efferents Brainstem->Vagal Efferents Respiratory Glands Respiratory Glands Vagal Efferents->Respiratory Glands Increased Fluid Secretion Increased Fluid Secretion Respiratory Glands->Increased Fluid Secretion Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Fluid Secretion->Decreased Mucus Viscosity Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscosity->Enhanced Mucociliary Clearance

Caption: Proposed indirect mechanism of action of Guaifenesin.

Experimental Protocols for Efficacy Evaluation

The objective assessment of expectorant efficacy relies on a variety of in-vivo and in-vitro methodologies. These protocols are designed to provide quantitative measures of mucus properties and its clearance from the respiratory tract.

Measurement of Mucociliary Clearance (MCC)

MCC is a critical defense mechanism of the lungs, and its efficiency is a primary indicator of expectorant activity.

A simple, non-invasive method for assessing nasal mucociliary clearance.[9]

Protocol:

  • A small particle of saccharin (approximately 1mm in diameter) is placed on the medial surface of the inferior nasal turbinate.[9]

  • The time taken for the subject to first perceive a sweet taste is recorded.[10]

  • This transit time provides an estimate of the efficiency of the mucociliary apparatus.[11]

These techniques provide a more quantitative assessment of MCC in the lower respiratory tract.[12]

Protocol:

  • Subjects inhale an aerosol of radiolabeled particles (e.g., 99mTc-labeled resin particles).[10][11]

  • The distribution and clearance of these particles from the lungs are monitored over time using a gamma camera (scintigraphy).[12]

  • The rate of removal of radioactivity from the lungs is calculated to determine MCC.[12]

Sputum Rheology: Viscosity and Elasticity Measurement

The physical properties of sputum, particularly its viscosity and elasticity, are key determinants of its clearability. Rheometers are used to perform these measurements.[13]

Protocol:

  • Spontaneously expectorated or induced sputum samples are collected from subjects.[14]

  • The samples are subjected to oscillatory shear stress in a rheometer (e.g., cone-and-plate or parallel plate geometry).[15]

  • The instrument measures the storage modulus (G'), representing elasticity, and the loss modulus (G''), representing viscosity.[15]

  • Changes in these parameters following drug administration can indicate a mucolytic or muco-active effect.

Expectorant_Efficacy_Workflow cluster_invivo In-Vivo Assessment cluster_invitro In-Vitro Assessment Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Drug Administration Drug Administration Baseline Measurements->Drug Administration Post-Dose Measurements Post-Dose Measurements Baseline Measurements->Post-Dose Measurements Drug Administration->Post-Dose Measurements Data Analysis Data Analysis Post-Dose Measurements->Data Analysis Overall Efficacy Conclusion Overall Efficacy Conclusion Data Analysis->Overall Efficacy Conclusion Sputum Collection Sputum Collection Rheological Analysis Rheological Analysis Sputum Collection->Rheological Analysis Mucociliary Transport Assay Mucociliary Transport Assay Sputum Collection->Mucociliary Transport Assay Data Interpretation Data Interpretation Rheological Analysis->Data Interpretation Mucociliary Transport Assay->Data Interpretation Data Interpretation->Overall Efficacy Conclusion

Caption: Experimental workflow for evaluating expectorant efficacy.

Comparative Efficacy: A Review of the Evidence

A direct head-to-head comparison of the efficacy of this compound hydrate and guaifenesin is challenging due to the disparate nature of the available data. This compound hydrate's evidence is largely historical and anecdotal, whereas guaifenesin has been subjected to more modern, albeit sometimes inconclusive, clinical trials.

This compound Hydrate: A Historical Perspective with Limited Data

This compound hydrate was widely used for conditions such as acute and chronic bronchitis, pneumonia, and other respiratory tract infections.[1][3] Its use was based on clinical experience and its purported ability to loosen mucus.[6] However, in the 1990s, the FDA removed this compound hydrate from marketed medications in the U.S., citing a lack of sufficient evidence to establish its general recognition as safe and effective.[1][3] There is a notable absence of modern, randomized, placebo-controlled clinical trials evaluating the efficacy of this compound hydrate. One preclinical study in rats suggested that this compound hydrate could ameliorate paraquat-induced lung damage by inhibiting the increase in pulmonary resistance and the decrease in pulmonary surfactant activity.[16]

Guaifenesin: FDA-Approved with Mixed Clinical Evidence

Guaifenesin is indicated for the symptomatic management of productive cough and to loosen and thin bronchial secretions.[17] The FDA's approval of guaifenesin as an OTC expectorant was based on data demonstrating its ability to increase sputum volume and decrease its viscosity in patients with chronic bronchitis.[18]

However, the broader clinical evidence for guaifenesin's efficacy, particularly in acute respiratory infections, is inconsistent.

  • Positive Findings: Several studies have reported subjective improvements in cough symptoms and sputum characteristics with guaifenesin treatment. For instance, some studies have shown that guaifenesin can significantly reduce patient-reported cough frequency and intensity compared to placebo.[7][19] In some trials, guaifenesin was also found to significantly reduce sputum thickness and adhesiveness.[7]

  • Inconclusive or Negative Findings: Conversely, other studies have failed to demonstrate a significant benefit of guaifenesin over placebo. A systematic review of over-the-counter cough medicines for acute cough in adults found conflicting evidence for the effectiveness of expectorants, including guaifenesin.[20] One notable study in adolescents and adults with acute respiratory tract infections found that the recommended dose of guaifenesin had no measurable effect on sputum volume or its rheological properties.[5]

The American College of Chest Physicians has noted inconsistent effects of guaifenesin on cough, with some studies showing decreased subjective measures of cough in URTIs and bronchiectasis, but no effect in chronic bronchitis in other studies.[21]

Parameter This compound Hydrate Guaifenesin
Regulatory Status (U.S.) Removed from marketed medications due to lack of evidence of safety and effectiveness.[1][3]FDA-approved as an over-the-counter expectorant.[4]
Proposed Mechanism Direct stimulation of bronchial secretory cells.[1]Indirect, via the gastro-pulmonary vagal reflex.[7]
Clinical Efficacy Data Primarily historical and anecdotal; lack of modern clinical trials.[3]Mixed results from clinical trials; some studies show subjective improvement, while others show no significant effect compared to placebo.[5][20]
Supporting Preclinical Data Limited; one study suggests a protective effect in a rat model of lung injury.[16]Animal studies support the gastro-pulmonary reflex mechanism.[8] In-vitro studies suggest direct effects on mucus properties.[7]

Safety and Tolerability

This compound Hydrate: When it was in common use, this compound hydrate was often formulated with codeine and a high concentration of alcohol.[1] Adverse effects associated with these combination products included respiratory depression, sedation, and constipation.[1] Due to its removal from the market, comprehensive modern safety data is lacking.

Guaifenesin: Guaifenesin is generally well-tolerated at recommended doses.[5] The most common side effects are gastrointestinal in nature, including nausea and vomiting.[5] Dizziness and headache have also been reported.[5]

Conclusion and Future Perspectives

The comparison of this compound hydrate and guaifenesin highlights a significant disparity in the level of scientific evidence supporting their use as expectorants. This compound hydrate, a once-popular remedy, has fallen out of favor due to a lack of robust, modern data to substantiate its efficacy and safety. Its mechanism of action remains largely theoretical and based on historical observations.

Guaifenesin, in contrast, has maintained its status as the only FDA-approved OTC expectorant in the United States, supported by a more extensive body of research. However, the clinical trial data for guaifenesin is not uniformly positive, with conflicting results regarding its ability to objectively alter sputum properties and improve cough symptoms in acute respiratory infections. The subjective benefits reported in some studies suggest a potential role in patient-perceived symptom relief.

For drug development professionals, this comparison underscores the critical importance of rigorous, placebo-controlled clinical trials in establishing the efficacy of mucoactive agents. The historical trajectory of this compound hydrate serves as a cautionary tale regarding the reliance on anecdotal evidence. Future research in the field of expectorants should focus on standardized, objective outcome measures, such as sputum rheology and mucociliary clearance, to provide a more definitive assessment of therapeutic benefit. Furthermore, elucidating the precise molecular mechanisms of action of these compounds could lead to the development of more targeted and effective therapies for muco-obstructive respiratory diseases.

References

The Expectorant Conundrum: A Comparative Analysis of Terpin Hydrate and Modern Mucokinetic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of respiratory therapeutics, the quest for effective expectorants—agents that facilitate the clearance of bronchial secretions—is a continuous journey. This guide provides a comprehensive comparison of the historical expectorant terpin hydrate with currently utilized mucokinetic agents, namely guaifenesin and N-acetylcysteine (NAC). While this compound hydrate holds a place in the annals of pharmacotherapy, a stark contrast emerges when its clinical data is juxtaposed with the evidence supporting its modern counterparts. This analysis delves into the available scientific literature to provide an objective comparison for researchers and drug development professionals.

This compound Hydrate: A Legacy Lacking Modern Validation

This compound hydrate, a derivative of turpentine, was a common ingredient in cough and cold remedies for over a century.[1] Its use as an expectorant was predicated on the belief that it directly stimulates bronchial secretory cells to increase the volume and reduce the viscosity of mucus, thereby aiding its expulsion.[2][3][4][5]

Proposed Mechanism of Action

The purported mechanism of this compound hydrate involves a direct action on the respiratory tract's secretory glands. It is thought to increase the secretion of lower viscosity mucus, effectively thinning tenacious sputum.[4] Additionally, a mild antiseptic effect has been suggested.[2][5]

This compound Hydrate This compound Hydrate Bronchial Secretory Cells Bronchial Secretory Cells This compound Hydrate->Bronchial Secretory Cells Direct Stimulation Increased Mucus Secretion Increased Mucus Secretion Bronchial Secretory Cells->Increased Mucus Secretion Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Mucus Secretion->Decreased Mucus Viscosity Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscosity->Enhanced Mucociliary Clearance

Caption: Proposed Mechanism of this compound Hydrate

The Void of Clinical Evidence

Despite its long history of use, a critical gap exists in the scientific validation of this compound hydrate's efficacy and safety. In the 1990s, the U.S. Food and Drug Administration (FDA) removed this compound hydrate from over-the-counter (OTC) medications, citing a lack of sufficient evidence to establish its general recognition as safe and effective.[2][3][5][6][7][8] A thorough search of clinical trial databases reveals a conspicuous absence of robust, controlled studies evaluating this compound hydrate's expectorant properties.[6] While it may still be available through compounding pharmacies with a prescription, its use is not supported by the rigorous clinical data expected for modern pharmaceuticals.[1][2][3][8]

Guaifenesin: The Sole FDA-Approved OTC Expectorant

Guaifenesin stands as the only expectorant available over-the-counter in the United States.[9] Its proposed mechanism involves stimulating the vagal nerve in the gastric mucosa, which in turn promotes a reflex increase in respiratory tract fluid, thereby thinning the mucus.[10]

A Mixed Landscape of Clinical Trial Data

The clinical evidence for guaifenesin's efficacy as an expectorant is inconsistent.[9][11][12] While some studies suggest a benefit in subjective measures of cough and sputum consistency, others have failed to demonstrate a significant effect on objective sputum properties.

A 2014 multicenter clinical trial involving 378 patients with acute respiratory tract infections found no significant differences between guaifenesin and placebo in sputum volume, viscosity, elasticity, or other measured properties.[13] However, a pilot study and a subsequent validation study suggested that patient-reported outcomes, specifically a composite score from a daily cough and phlegm diary, showed a more prominent difference in favor of guaifenesin compared to placebo.[14] Another study comparing guaifenesin with codeine and dextromethorphan found them to be equally effective in relieving cough symptoms.[15]

Study Comparator Key Findings Citation
Hoffer-Schaefer et al. (2014)PlaceboNo significant effect on sputum volume or rheological properties.[13]
Albrecht et al. (2012)PlaceboSubjective improvements in cough and phlegm symptoms reported by patients.[14]
Freestone et al. (1995)Guaifenesin + Codeine, Guaifenesin + DextromethorphanAll three formulations were equally effective in relieving cough symptoms.[15]

N-acetylcysteine (NAC): A Mucolytic with Robust Clinical Backing

N-acetylcysteine is a mucolytic agent that directly cleaves the disulfide bonds in mucoproteins, leading to a significant reduction in mucus viscosity.[16] It is available in both oral and inhaled formulations and is used in a variety of respiratory conditions characterized by excessive or thick mucus.[17]

Strong Evidence from Controlled Clinical Trials

In contrast to this compound hydrate and the mixed results for guaifenesin, NAC is supported by a more substantial body of clinical evidence. A large, multicenter, randomized, controlled study with 333 hospitalized patients demonstrated that intravenous NAC was significantly superior to placebo in improving both sputum viscosity and the difficulty of expectoration.[18] The study also showed NAC to be non-inferior to ambroxol, another established mucolytic.[18]

Numerous other clinical trials have investigated the effects of NAC in chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, demonstrating its utility in managing mucus hypersecretion.[19][20]

Study Comparator Key Findings Citation
Zheng et al. (2014)Placebo, AmbroxolIV NAC was superior to placebo and non-inferior to ambroxol in reducing sputum viscosity and easing expectoration.[18]
VariousPlacebo/Standard CareEffective in managing mucus in chronic respiratory diseases like COPD and cystic fibrosis.[19][20]

Experimental Protocols for Evaluating Expectorant Efficacy

A standardized approach is crucial for the clinical evaluation of expectorants. The following outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial.

cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Intervention cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis & Reporting Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Active Drug Arm Active Drug Arm Randomization->Active Drug Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Sputum Collection & Analysis Sputum Collection & Analysis Active Drug Arm->Sputum Collection & Analysis Patient-Reported Outcomes Patient-Reported Outcomes Active Drug Arm->Patient-Reported Outcomes Safety Monitoring Safety Monitoring Active Drug Arm->Safety Monitoring Placebo Arm->Sputum Collection & Analysis Placebo Arm->Patient-Reported Outcomes Placebo Arm->Safety Monitoring Statistical Analysis Statistical Analysis Sputum Collection & Analysis->Statistical Analysis Patient-Reported Outcomes->Statistical Analysis Safety Monitoring->Statistical Analysis Efficacy & Safety Endpoints Efficacy & Safety Endpoints Statistical Analysis->Efficacy & Safety Endpoints Publication Publication Efficacy & Safety Endpoints->Publication

Caption: Expectorant Clinical Trial Workflow

Key Methodologies
  • Sputum Rheology: Measurement of sputum viscosity and elasticity provides objective data on the drug's mucolytic effect.

  • Sputum Volume and Solids Content: Quantifies changes in mucus production and hydration.

  • Patient-Reported Outcome Measures (PROs): Standardized questionnaires to assess subjective symptoms such as cough frequency, severity, and ease of expectoration.

  • Pulmonary Function Tests: Spirometry can be used to assess any changes in airway obstruction.

Conclusion: The Imperative of Evidence-Based Medicine

This comparative guide highlights a significant disparity in the clinical evidence supporting this compound hydrate versus modern expectorants like guaifenesin and N-acetylcysteine. While this compound hydrate was once a mainstay of respiratory care, its historical use is not substantiated by the rigorous clinical trials required by contemporary standards. For researchers and drug development professionals, this underscores the critical importance of evidence-based medicine. The clinical data for guaifenesin, though mixed, provides a foundation for its continued use, while the robust evidence for NAC solidifies its role as an effective mucolytic agent. The absence of such data for this compound hydrate relegates it to a historical footnote rather than a viable therapeutic option in modern respiratory medicine.

References

A Comparative Guide to the Evidence for Terpin Hydrate's Safety and Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Question of an Expectorant's Efficacy

For over a century, terpin hydrate held a prominent place in the therapeutic arsenal against cough and congestion.[1] Derived from sources like turpentine, oregano, thyme, and eucalyptus, it was a widely used expectorant, prescribed to loosen mucus and ease its expulsion.[1][2] However, in the 1990s, the U.S. Food and Drug Administration (FDA) removed this compound hydrate from the list of approved over-the-counter (OTC) medications, citing a lack of sufficient evidence for its safety and effectiveness.[2][3] This decision has left a lingering question in the field of respiratory therapeutics: what is the actual evidence for this compound hydrate's utility, and how does it compare to currently approved alternatives?

This guide provides a comprehensive analysis of the available scientific evidence for the safety and effectiveness of this compound hydrate, juxtaposed with two widely used alternatives: guaifenesin and dextromethorphan. We will delve into the mechanistic rationale, clinical data (or lack thereof), and safety profiles of these compounds. Furthermore, this guide will outline established experimental protocols for the evaluation of expectorant and mucolytic agents, providing a framework for future research and a deeper understanding of the complexities in demonstrating efficacy in this therapeutic area. Our aim is to equip researchers, scientists, and drug development professionals with a critical and evidence-based perspective on these commonly used respiratory agents.

Mechanism of Action: A Tale of Three Compounds

A fundamental aspect of evaluating any therapeutic agent is understanding its mechanism of action. Here, we explore the proposed or established mechanisms by which this compound hydrate, guaifenesin, and dextromethorphan are believed to exert their effects on the respiratory system.

This compound Hydrate: A Direct Action on Bronchial Secretion

The proposed mechanism of action for this compound hydrate is a direct effect on the bronchial secretory cells in the lower respiratory tract.[2] It is believed to increase the volume and reduce the viscosity of bronchial secretions, thereby facilitating their removal through coughing.[3] Some sources also suggest a weak antiseptic effect on the pulmonary parenchyma.[2] This direct stimulation of serous gland secretion is thought to be the primary means by which this compound hydrate helps to liquefy and expel mucus.

Proposed Signaling Pathway for this compound Hydrate

This compound This compound Hydrate bronchial_cells Bronchial Secretory Cells This compound->bronchial_cells Direct Stimulation serous_secretion Increased Serous Fluid Secretion bronchial_cells->serous_secretion mucus_viscosity Decreased Mucus Viscosity serous_secretion->mucus_viscosity mucociliary_clearance Enhanced Mucociliary Clearance mucus_viscosity->mucociliary_clearance start Start prepare_mucus Prepare Artificial or Animal-derived Mucus start->prepare_mucus add_agent Add Test Agent (e.g., this compound Hydrate) prepare_mucus->add_agent incubate Incubate at Physiological Temperature add_agent->incubate measure_viscosity Measure Viscosity using a Rheometer incubate->measure_viscosity analyze Analyze Data and Compare to Control measure_viscosity->analyze end End analyze->end

References

Navigating the Expectorant Landscape: A Comparative Toxicological and Safety Profile of Terpin Hydrate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, terpin hydrate held a place in the therapeutic arsenal for respiratory ailments. However, its historical usage has been largely superseded by newer agents due to a notable lack of comprehensive safety and efficacy data. This guide offers a deep dive into the known toxicological profile and side effects of this compound hydrate, juxtaposed with currently marketed expectorants and mucolytics. We aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development in respiratory therapeutics.

This compound Hydrate: A Historical Expectorant with an Incomplete Safety Profile

This compound hydrate, a derivative of turpentine, was historically used to loosen mucus in patients with bronchitis and similar respiratory conditions.[1] Its proposed mechanism of action involves a direct effect on the bronchial secretory cells, leading to the liquefaction and easier elimination of bronchial secretions.[1][2] Despite its long history, this compound hydrate was removed from marketed medications in the United States in the 1990s by the Food and Drug Administration (FDA) due to a lack of evidence for its safety and effectiveness.[1][3][4]

Preclinical Toxicity of this compound Hydrate: A Notable Data Gap

A striking feature of this compound hydrate's profile is the absence of robust preclinical toxicology data. Extensive searches of available literature and databases reveal a consistent lack of specific lethal dose (LD50) values in standard animal models. Multiple sources explicitly state that LD50 data for oral, dermal, and inhalation routes in rats and mice are "not available".[5][6][7] This absence of fundamental toxicity data is a significant red flag from a modern drug safety perspective and underscores the rationale for its removal from widespread use. While some sources mention that toxic effects are not well-studied, they also note that no serious toxicity has been reported from this compound hydrate alone.[8]

Clinical Side Effects and Adverse Reactions of this compound Hydrate

Clinical information on the side effects of this compound hydrate is primarily derived from its historical use, often in combination with other substances like codeine. The most commonly reported adverse effects include:

  • Gastrointestinal Discomfort: Nausea, vomiting, and stomach upset are frequently cited.[9][10][11][[“]]

  • Central Nervous System (CNS) Effects: Drowsiness and dizziness are also common, necessitating caution when performing tasks that require alertness.[9][11][[“]]

  • Allergic Reactions: Although considered rare, skin rash, itching, and more severe reactions like trouble breathing can occur.[9]

  • Other Reported Effects: Headaches and, less commonly, cardiovascular issues such as irregular heartbeat have been noted.[9]

It is crucial to recognize that many historical formulations of this compound hydrate had high alcohol content (up to 42%), which could contribute to or exacerbate CNS depressant effects.[1] Furthermore, when combined with codeine, adverse effects such as respiratory depression, sedation, constipation, and the potential for dependence become significant concerns.[1] There is also a case report of liver injury associated with an elixir of this compound hydrate with codeine.[13]

Modern Alternatives: A Comparative Look at Safety and Toxicity

In contrast to this compound hydrate, currently marketed expectorants and mucolytics have undergone more rigorous preclinical and clinical evaluation. This section provides a comparative overview of four widely used alternatives: guaifenesin, N-acetylcysteine (NAC), bromhexine, and ambroxol.

Comparative Preclinical Toxicity

The table below summarizes the available acute toxicity data (LD50) for this compound hydrate and its modern alternatives. The stark difference in data availability is immediately apparent.

CompoundSpeciesRouteLD50Reference
This compound Hydrate Rat, MouseOralNot Available[5][6][7]
Guaifenesin RatOral1510 mg/kg[14][15]
N-Acetylcysteine --Data not readily available in reviewed sources-
Bromhexine RatOral8,000 - 16,000 mg/kg[16]
MouseOral>10,000 mg/kg[16]
Ambroxol RatOral~10,000 mg/kg[8][17]
MouseOral~3,000 mg/kg[8]

This table highlights the significant lack of acute toxicity data for this compound hydrate compared to modern alternatives.

The available data indicate that bromhexine and ambroxol have a low acute toxicity profile with high LD50 values.[8][16][17] Guaifenesin's oral LD50 in rats is lower but still indicates a relatively low acute toxicity.[14][15] The absence of such fundamental data for this compound hydrate makes a direct quantitative comparison impossible and underscores the more thorough safety evaluation of modern alternatives.

Comparative Clinical Side Effect Profiles

The following table provides a comparative summary of the common side effects observed in clinical use for this compound hydrate and its alternatives.

CompoundCommon Side Effects
This compound Hydrate Gastrointestinal discomfort (nausea, vomiting), drowsiness, dizziness, headache, rare allergic reactions.[9][10][11][[“]]
Guaifenesin Generally well-tolerated; may include dizziness, drowsiness, skin rash, and nausea.[3]
N-Acetylcysteine Oral: Nausea, vomiting. IV: Anaphylactoid reactions (rash, hypotension, wheezing), especially with rapid infusion.[5][18][19]
Bromhexine Occasional gastrointestinal side effects, headache, dizziness, sweating, and allergic reactions.[20]
Ambroxol Generally well-tolerated; may include mild gastrointestinal effects (diarrhea, dyspepsia, nausea), and rare allergic reactions.[13][21][22]

While all these agents can cause mild gastrointestinal upset, the side effect profiles of the modern alternatives are generally well-characterized and considered manageable. A notable distinction is the risk of anaphylactoid reactions with intravenous N-acetylcysteine, which requires careful administration and monitoring.[5][19]

Mechanisms of Action: A Divergence in Approach

The therapeutic rationale for these agents also differs, reflecting advancements in the understanding of respiratory physiology.

  • This compound Hydrate: Acts as a direct stimulant on bronchial secretory cells to increase and liquefy secretions.[1][2]

  • Guaifenesin: Believed to work through a "gastro-pulmonary reflex" where irritation of the gastric mucosa leads to a reflex increase in more fluid respiratory secretions.[2][3] It may also have a direct effect on the respiratory epithelium.[2]

  • N-Acetylcysteine (NAC): A mucolytic that works by breaking the disulfide bonds in mucoproteins, thereby reducing mucus viscosity.[11][[“]] It is also a precursor to the antioxidant glutathione.[9][[“]]

  • Bromhexine: A mucolytic that disrupts the structure of acid mucopolysaccharide fibers in mucus, leading to reduced viscosity.[6]

  • Ambroxol: A metabolite of bromhexine, it acts as a secretolytic and secretomotor, increasing mucus secretion and enhancing mucociliary clearance.[7][13][21][23][24] It also stimulates the production of pulmonary surfactant.[7][13][23]

The mechanisms of the modern alternatives are more specifically defined and target different aspects of mucus physiology, from reducing viscosity to enhancing clearance mechanisms.

Experimental Protocols: Assessing Cytotoxicity in Drug Development

A fundamental component of modern drug safety evaluation is the assessment of cytotoxicity. The following is a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay, the MTT assay, which would be a crucial part of the toxicological assessment for any new respiratory drug candidate.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effects of a test compound on a relevant cell line (e.g., human bronchial epithelial cells) by measuring mitochondrial metabolic activity.

Methodology:

  • Cell Culture:

    • Maintain human bronchial epithelial cells (e.g., BEAS-2B) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound hydrate or an alternative) in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, remove the medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., BEAS-2B) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24-72h incubation) cell_seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition 5. MTT Addition (3-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion: The Imperative of Rigorous Safety Assessment

The comparison between this compound hydrate and modern expectorants and mucolytics reveals a significant evolution in drug development and safety standards. While this compound hydrate was once a common remedy, the profound lack of preclinical toxicity data and the reliance on anecdotal and often confounded clinical side effect information stand in stark contrast to the comprehensive safety profiles of its successors.

For researchers and drug development professionals, this serves as a critical reminder of the importance of robust toxicological and safety pharmacology studies. The availability of quantitative data, such as LD50 and IC50 values, and well-controlled clinical trial data on adverse events are indispensable for establishing the safety and efficacy of any new therapeutic agent. The case of this compound hydrate illustrates that a history of use is not a substitute for rigorous scientific validation. As the field of respiratory medicine continues to advance, the development of new therapies must be grounded in a thorough and transparent assessment of their toxicological and safety profiles.

References

A Comparative Analysis of Terpin Hydrate and Modern Mucolytic Agents: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The management of respiratory diseases characterized by mucus hypersecretion remains a significant clinical challenge. While historically important, terpin hydrate has been largely superseded by a range of mucolytic agents with more defined mechanisms of action and robust clinical evidence. This guide provides a detailed comparative analysis of this compound hydrate against modern mucolytics, including N-acetylcysteine (NAC), ambroxol, bromhexine, and carbocisteine. We delve into their distinct molecular mechanisms, present comparative efficacy data from clinical studies, and outline key experimental protocols for evaluating mucolytic activity, thereby offering a comprehensive resource for researchers in the field.

Introduction: The Challenge of Mucociliary Clearance

In healthy airways, a thin layer of mucus traps inhaled particles, which are then cleared by the coordinated beating of cilia.[1][2] However, in chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis, mucus production is significantly increased, and its composition is altered.[1] This leads to mucus that is thicker and stickier (more viscous and elastic), impairing mucociliary clearance, causing airway obstruction, and increasing the risk of infection.[1][3] Mucolytic agents are a class of drugs designed to alter the properties of mucus to facilitate its removal.[4] This guide revisits the historical expectorant this compound hydrate and contrasts it with the current generation of mucolytics, grounded in mechanistic understanding and experimental evidence.

Section 1: Mechanisms of Action - A Molecular Comparison

The efficacy of a mucolytic agent is fundamentally tied to its mechanism of action. Modern agents have moved beyond the simple stimulation of fluid secretion to targeted molecular interactions with mucus components.

This compound Hydrate: Historically used as an expectorant, this compound hydrate is believed to act directly on the bronchial secretory cells to increase the secretion of respiratory fluids.[5][6][7] This action is thought to liquefy and increase the volume of bronchial secretions, making them easier to expel.[6][7] However, robust, modern molecular studies clarifying this mechanism are lacking, a key reason for its decline in clinical use.[7]

N-acetylcysteine (NAC): As a classic mucolytic, NAC's primary mechanism involves its free sulfhydryl group, which directly breaks disulfide bonds that cross-link mucin glycoprotein fibers.[8][9][10][11] This action depolymerizes the large mucin complexes, leading to a significant reduction in mucus viscosity and elasticity.[8][9][10] Beyond its mucolytic effects, NAC also possesses potent antioxidant and anti-inflammatory properties, contributing to its therapeutic benefit in chronic respiratory diseases.[9][11]

Ambroxol and Bromhexine: These agents, known as secretolytics, have a multifaceted mechanism. Bromhexine is a prodrug that is metabolized to the more active ambroxol.[12][13] They act by:

  • Breaking down acid mucopolysaccharide fibers in mucus, which reduces viscosity.[14][15][16]

  • Stimulating serous glands to produce a thinner, less viscous mucus.[15][17]

  • Enhancing the production of pulmonary surfactant by type II pneumocytes, which acts as an "anti-glue" factor, reducing mucus adhesion to bronchial walls.[12][13][14]

  • Increasing ciliary beat frequency , which improves the rate of mucociliary transport.[12][17][18]

Carbocisteine: Classified as a mucoregulator, carbocisteine works intracellularly to restore the normal balance of mucus components. It modulates the activity of sialyltransferase, an enzyme in goblet cells, leading to an increased production of less viscous sialomucins and a reduction in the more viscous fucomucins.[3] Some evidence also suggests it can break disulfide bonds in mucus glycoproteins.[19][20][21]

Comparative Summary of Mechanisms
AgentPrimary Mechanism of ActionClassification
This compound Hydrate Stimulates bronchial glands to increase fluid secretion.[5][6]Expectorant
N-acetylcysteine Breaks disulfide bonds in mucin polymers.[8][9][10]Classic Mucolytic
Ambroxol Breaks down mucopolysaccharide fibers, stimulates surfactant, and increases ciliary beat.[12][14][18]Secretolytic / Mucokinetic
Bromhexine Metabolized to ambroxol; disrupts mucopolysaccharide fibers and stimulates serous glands.[15][16]Secretolytic / Mucokinetic
Carbocisteine Modulates mucin production to restore the normal sialomucin/fucomucin ratio.[3]Mucoregulator
Visualization of Mucolytic Mechanisms

G cluster_agents Mucolytic Agents cluster_targets Molecular & Cellular Targets cluster_effects Physiological Effects NAC N-acetylcysteine Disulfide Mucin Disulfide Bonds NAC->Disulfide Cleaves bonds Ambroxol Ambroxol / Bromhexine Glands Bronchial Glands (Serous/Mucous) Ambroxol->Glands Stimulates serous secretion Surfactant Type II Pneumocytes (Surfactant Production) Ambroxol->Surfactant Increases production Cilia Cilia Ambroxol->Cilia Increases beat freq. Carbocisteine Carbocisteine Goblet Goblet Cells (Mucin Gene Expression) Carbocisteine->Goblet Modulates sialyltransferase This compound This compound Hydrate This compound->Glands Stimulates secretion Viscosity Decreased Viscosity & Elasticity Disulfide->Viscosity Secretion Increased Fluid Secretion Glands->Secretion Surfactant->Viscosity Reduces adhesion Clearance Improved Mucociliary Clearance Cilia->Clearance Goblet->Viscosity Alters mucin ratio Viscosity->Clearance Secretion->Clearance

Caption: Mechanisms of Action for Different Mucolytic Agents.

Section 2: Experimental Evaluation of Mucolytic Efficacy

The objective comparison of mucolytic agents relies on standardized, reproducible experimental protocols. These methods quantify changes in the physical properties of mucus and the efficiency of its clearance.

Key Methodologies
  • Sputum Rheology (Viscoelasticity Measurement): This is a primary in vitro method to directly measure the effect of a mucolytic on the physical properties of sputum.[22][23] Rheometers apply oscillatory stress to a sample to determine its elastic (G') and viscous (G'') moduli.[22][24] An effective mucolytic will cause a significant decrease in both G' and G''.

  • Mucociliary Clearance (MCC) Measurement: This in vivo assessment measures the functional outcome of mucolytic therapy. Common techniques include:

    • Saccharin Test: A simple screening method where a particle of saccharin is placed in the nasal cavity, and the time until the subject tastes it is recorded as a measure of clearance time.[25][26][27]

    • Radioaerosol Scintigraphy: Considered a gold standard, this technique involves inhaling radiolabeled particles (e.g., 99mTc-labeled albumin) and tracking their clearance from the lungs over time using a gamma camera.[2][27]

Experimental Protocol: In Vitro Sputum Rheology

This protocol provides a standardized method for assessing the direct mucolytic activity of a compound on patient-derived sputum.

Objective: To quantify the change in sputum viscoelasticity after treatment with a mucolytic agent.

Materials:

  • Freshly collected human sputum (pooled for homogeneity if necessary).[28]

  • Test mucolytic agent (e.g., N-acetylcysteine solution).

  • Phosphate-buffered saline (PBS) as a control.

  • Rotational or oscillatory rheometer with cone-plate or parallel-plate geometry.[22][24]

  • Water bath for temperature control (37°C).[28]

Procedure:

  • Sample Preparation: Aliquot the pooled sputum into separate containers for control and experimental groups.[28]

  • Sample Treatment: Add the mucolytic agent to the experimental aliquots to achieve the desired final concentration. Add an equal volume of PBS to the control aliquots.[28]

  • Incubation: Gently mix the samples and incubate at 37°C for 30 minutes to allow the mucolytic action to occur.[28][29]

  • Rheometer Setup: Equilibrate the rheometer to 37°C. For highly viscoelastic samples like those from cystic fibrosis patients, using a solvent trap is critical to prevent sample dehydration during measurement.[24]

  • Loading: Carefully load the sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Measurement: Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant, low strain (e.g., 1-2%) that is within the sample's linear viscoelastic region.[22][24]

  • Data Analysis: Record the elastic (G') and viscous (G'') moduli across the frequency range. Compare the values for the treated samples against the PBS control. A significant reduction in G' and G'' indicates effective mucolytic activity.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis Sputum 1. Collect & Pool Sputum Aliquot 2. Aliquot Samples Sputum->Aliquot Control 3a. Add PBS (Control) Aliquot->Control Test 3b. Add Mucolytic (Test) Aliquot->Test Incubate 4. Incubate at 37°C Control->Incubate Test->Incubate Load 5. Load Sample on Rheometer Incubate->Load Sweep 6. Perform Frequency Sweep Load->Sweep Data 7. Record G' and G'' Sweep->Data Compare 8. Compare Test vs. Control Data->Compare

Caption: Workflow for In Vitro Sputum Rheology Assay.

Section 3: Comparative Efficacy and Safety - A Data-Driven Analysis

While this compound hydrate's efficacy relies on historical use and anecdotal evidence, modern mucolytics are supported by numerous randomized controlled trials (RCTs), particularly in the context of COPD.

This compound Hydrate: Clinical data supporting the efficacy of this compound hydrate according to modern standards is scarce. In the 1990s, the U.S. FDA removed it from marketed medications due to a lack of evidence for its safety and effectiveness.[7] Its common formulation as an elixir with high alcohol content also presents safety concerns.

Modern Mucolytics in COPD: Meta-analyses of RCTs have provided a clearer picture of the clinical utility of modern agents.

  • A comprehensive review found that patients with chronic bronchitis or COPD taking mucolytics were significantly less likely to experience an exacerbation compared to those on placebo.[30]

  • A network meta-analysis comparing erdosteine, carbocisteine, and NAC in COPD patients found that all three agents reduced the risk of exacerbations.[31][32] The analysis suggested a rank of effectiveness as erdosteine > carbocisteine > NAC.[31][32]

  • Another meta-analysis highlighted that high-dose NAC (1200 mg/day) and carbocisteine were particularly effective in preventing COPD exacerbations.[33]

  • In general, these agents are well-tolerated, with adverse events being mild and comparable to placebo.[32][34]

Data Synthesis Table: Comparative Performance
FeatureThis compound HydrateN-acetylcysteine (NAC)Ambroxol / BromhexineCarbocisteine
Primary Indication Historically for bronchitis, common cold.[5][6]COPD, cystic fibrosis, acetaminophen overdose.[8][10]Acute and chronic bronchopulmonary diseases.[12][17]COPD, bronchitis.[3][20]
Efficacy Data Lacks modern clinical trial evidence.[7]Reduces COPD exacerbation frequency, especially at high doses (1200mg/day).[30][33]Improves sputum clearance and eases productive cough.[14]Reduces COPD exacerbation frequency and hospitalizations.[30][33]
Safety Profile Concerns due to alcohol content in elixirs; limited modern safety data.[7]Generally well-tolerated; nausea/vomiting can occur. Nebulized form may cause bronchospasm.[11]Generally well-tolerated; mild gastrointestinal effects reported.[18]Good safety profile; mild gastrointestinal upset possible.[4]
Route of Admin. Oral (elixir).[5]Oral, intravenous, inhalation.Oral, inhalation.[17]Oral.[21]
Key Advantage Historical precedent.Dual mucolytic and antioxidant action.[9]Multiple mechanisms including surfactant stimulation.[12]Mucoregulatory action restores mucus balance.[3]

Section 4: Discussion and Future Perspectives

The comparative analysis clearly illustrates a paradigm shift in mucolytic therapy. This compound hydrate, a non-specific secretagogue, has been replaced by agents with targeted molecular mechanisms backed by extensive clinical research. The superiority of agents like NAC, ambroxol, and carbocisteine lies in their ability to directly modify the viscoelastic properties of mucus or regulate its production, leading to demonstrable clinical benefits, particularly in reducing exacerbations in COPD patients.[30]

The causality behind this shift is twofold:

  • Mechanistic Specificity: Modern agents target specific molecular components (e.g., disulfide bonds, sialomucins), offering a more predictable and potent effect than the generalized fluid secretion stimulated by this compound hydrate.

  • Evidence-Based Validation: The therapeutic utility of modern mucolytics is supported by a large body of evidence from RCTs and meta-analyses, a standard of proof that this compound hydrate never met.

Future research in this field is focused on identifying novel therapeutic targets within the complex signaling pathways of mucus production and secretion.[1] Key pathways involving the Epidermal Growth Factor Receptor (EGFR) and various interleukins (e.g., IL-13) have been identified as critical regulators of mucin gene expression and goblet cell hyperplasia, offering promising targets for the next generation of mucoregulatory drugs.[35][36][37]

Conclusion

For drug development professionals and researchers, the evolution from this compound hydrate to modern mucolytics serves as a compelling case study in the value of mechanistic understanding and rigorous clinical validation. While this compound hydrate holds a place in pharmaceutical history, current evidence overwhelmingly supports the use of agents like N-acetylcysteine, ambroxol, and carbocisteine, which offer superior, evidence-based options for managing conditions of mucus hypersecretion. The continued exploration of the underlying biology of mucus regulation promises even more targeted and effective therapies in the future.

References

A Comparative In Vivo Analysis of Terpin Hydrate's Mechanism of Action in Modulating Mucociliary Clearance

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of respiratory therapeutics, the validation of a drug's in vivo mechanism of action is paramount for both establishing efficacy and ensuring patient safety. This guide provides a comprehensive framework for the in vivo validation of terpin hydrate's expectorant and mucolytic properties, juxtaposed with established alternatives. As Senior Application Scientists, our objective is to present a scientifically rigorous comparison, grounded in detailed experimental protocols and data-driven insights, to empower researchers in their evaluation of novel and existing mucoactive agents.

Introduction: The Challenge of Mucociliary Dysfunction

Effective mucociliary clearance is a primary defense mechanism of the respiratory tract, protecting the lungs from inhaled pathogens and irritants. This process relies on a delicate interplay between the rheological properties of airway mucus and the coordinated beating of cilia. In numerous respiratory diseases, such as chronic bronchitis and cystic fibrosis, this system is impaired, leading to mucus hypersecretion and accumulation, which in turn fosters infection and inflammation.

Expectorants and mucolytics are classes of drugs designed to restore mucociliary function. This compound hydrate, a derivative of turpentine, has a long history of use as an expectorant.[1][2][3] However, its precise in vivo mechanism of action remains less defined compared to more contemporary agents, and it was withdrawn from the U.S. market due to a lack of substantial evidence for its safety and effectiveness.[1][3] This underscores the critical need for robust in vivo validation.

This guide will compare the purported mechanism of this compound hydrate with three widely recognized mucoactive drugs: guaifenesin, N-acetylcysteine (NAC), and bromhexine. We will present a suite of in vivo experimental protocols designed to dissect and quantify their respective effects on airway physiology.

Mechanistic Overview of this compound Hydrate and Comparators

A foundational understanding of the proposed mechanisms of action is essential for designing validation studies.

This compound Hydrate

The prevailing hypothesis for this compound hydrate's mechanism is a direct secretagogue effect on the bronchial glands and goblet cells.[1][4] This is thought to increase the volume of lower viscosity bronchial secretions, thereby facilitating their removal by coughing.[2][3] Some sources also suggest a mild antiseptic effect.[1][2]

Guaifenesin

Guaifenesin is believed to act primarily through the "gastropulmonary reflex."[5][6] By irritating the gastric mucosa, it stimulates vagal afferent nerve fibers, leading to a reflex increase in watery secretions from the respiratory tract glands.[6] There is also some evidence for a direct effect on the respiratory epithelium.[5] This dual action aims to both hydrate and increase the volume of mucus, making it easier to expel.[7]

N-Acetylcysteine (NAC)

NAC is a classic mucolytic agent that acts by breaking the disulfide bonds that cross-link mucin glycoproteins.[8][9] This directly reduces the viscosity of mucus. Beyond its mucolytic effects, NAC also exhibits antioxidant and anti-inflammatory properties.[8][10] Furthermore, there is evidence to suggest that NAC can downregulate epithelial sodium channel (ENaC) activity, which would increase the hydration of the airway surface liquid.[11]

Bromhexine

Bromhexine, and its active metabolite ambroxol, function as both a mucolytic and a secretagogue. They stimulate the production of serous mucus and also increase the activity of lysosomal enzymes that break down the mucopolysaccharide fibers in mucus.[12] More recent research has also pointed to potential antiviral properties by inhibiting the transmembrane protease, serine 2 (TMPRSS2), which is involved in the entry of some respiratory viruses.[13]

In Vivo Validation: A Multi-faceted Experimental Approach

To rigorously compare the in vivo effects of this compound hydrate and its alternatives, a multi-pronged approach is necessary. The following protocols are designed to be conducted in a well-established animal model of chronic bronchitis induced by sulfur dioxide (SO2) exposure, which reliably produces mucus hypersecretion and airway inflammation.[14][15][16]

Animal Model: SO2-Induced Chronic Bronchitis in Rats
  • Species: Sprague-Dawley rats.

  • Induction: Exposure to 200-400 ppm SO2 for 3 hours a day, 5 days a week, for 4 weeks.[16] This regimen induces key features of chronic bronchitis, including goblet cell hyperplasia and mucus hypersecretion.[14]

  • Treatment Groups:

    • Control (Vehicle)

    • This compound Hydrate (e.g., 50 mg/kg, oral gavage)[17]

    • Guaifenesin (e.g., 50 mg/kg, oral gavage)

    • N-Acetylcysteine (e.g., 100 mg/kg, intraperitoneal injection)

    • Bromhexine (e.g., 10 mg/kg, oral gavage)

  • Treatment Duration: Daily for the final 2 weeks of the SO2 exposure period.

Experimental Workflow

Caption: Experimental workflow for in vivo validation.

Protocol 1: Quantification and Rheological Analysis of Airway Mucus

Objective: To measure the effect of each compound on the volume and viscoelastic properties of secreted mucus.

Methodology:

  • Bronchoalveolar Lavage (BAL): At the end of the treatment period, anesthetize the animals and perform a BAL with a fixed volume of sterile saline.

  • Mucus Quantification: Collect the BAL fluid and quantify the total mucin content using an established method such as enzyme-linked immunosorbent assay (ELISA) for MUC5AC, a major respiratory mucin.

  • Rheological Measurement:

    • Carefully collect undiluted mucus samples from the trachea.

    • Measure the viscoelastic properties (elastic modulus G' and viscous modulus G'') using a cone-plate or parallel-plate rheometer.[18][19] This will provide quantitative data on the "thickness" and "elasticity" of the mucus.

Protocol 2: Histopathological Assessment of Airway Remodeling

Objective: To visualize the effects of the treatments on the structure of the airways, particularly the mucus-producing cells.

Methodology:

  • Tissue Preparation: After BAL, perfuse and fix the lungs in 10% neutral buffered formalin.

  • Staining: Embed the lung tissue in paraffin, section, and stain with:

    • Hematoxylin and Eosin (H&E): For general morphology and inflammation.

    • Alcian Blue/Periodic Acid-Schiff (AB-PAS): To specifically stain and quantify acidic and neutral mucins in goblet cells.

  • Image Analysis: Quantify the number and size of goblet cells and the area of mucin staining in the bronchial epithelium using image analysis software.

Protocol 3: Measurement of Ciliary Beat Frequency (CBF)

Objective: To determine if the compounds have a direct or indirect effect on the motor function of the cilia.

Methodology:

  • Tissue Excision: Immediately after euthanasia, excise the trachea and place it in a temperature-controlled chamber with culture medium.

  • High-Speed Videomicroscopy: Visualize the ciliated epithelium using a high-speed digital video camera attached to a microscope.[20]

  • CBF Analysis: Record several short video clips from different areas of the tracheal epithelium. Analyze the videos using specialized software that employs a fast Fourier transform (FFT) algorithm to calculate the CBF in Hertz (Hz).[21][22]

Protocol 4: Assessment of Transepithelial Ion Transport

Objective: To investigate the effects on ion transport across the airway epithelium, which is a key regulator of airway surface liquid hydration. This is particularly relevant for comparing with NAC's proposed mechanism.

Methodology:

  • In Vivo Measurement of Nasal Transepithelial Potential Difference (NPD): This is a well-established technique to assess ion channel function in vivo.[23][24][25]

  • Procedure:

    • Anesthetize the rat and place a fine catheter with an exploring electrode against the nasal epithelium.

    • A reference electrode is placed subcutaneously.

    • Sequentially perfuse the nasal cavity with:

      • Ringer's solution (baseline).

      • Ringer's solution with amiloride (to block the epithelial sodium channel, ENaC).

      • A chloride-free solution with amiloride and isoproterenol (to stimulate CFTR-mediated chloride secretion).

  • Data Analysis: Record the changes in potential difference in response to each solution. A decrease in the amiloride-sensitive component would suggest inhibition of sodium absorption, leading to increased airway surface liquid.

Comparative Data Presentation

The following tables present hypothetical, yet plausible, data that could be generated from the described experiments, illustrating how the performance of this compound hydrate could be compared to the alternatives.

Table 1: Effects on Mucus Properties

Treatment GroupMucin Content (µg/mL BALF)Elastic Modulus (G') (Pa)Viscous Modulus (G'') (Pa)
Control (SO2) 250 ± 3015.2 ± 2.58.1 ± 1.2
This compound Hydrate 350 ± 408.5 ± 1.84.3 ± 0.9
Guaifenesin 380 ± 357.9 ± 1.54.1 ± 0.8
N-Acetylcysteine 240 ± 254.2 ± 1.12.5 ± 0.6
Bromhexine 300 ± 326.8 ± 1.33.7 ± 0.7

Table 2: Effects on Airway Physiology

Treatment GroupGoblet Cell Count (cells/mm²)Ciliary Beat Frequency (Hz)Amiloride-Sensitive NPD (mV)
Control (SO2) 150 ± 208.5 ± 1.1-25 ± 3.5
This compound Hydrate 145 ± 188.7 ± 1.3-24 ± 3.2
Guaifenesin 148 ± 218.6 ± 1.2-26 ± 3.8
N-Acetylcysteine 110 ± 159.5 ± 1.4-15 ± 2.8
Bromhexine 125 ± 179.2 ± 1.5-23 ± 3.0

Interpretation and Mechanistic Insights

The data presented in the tables, although hypothetical, would allow for a nuanced comparison of the drugs' mechanisms.

  • This compound Hydrate and Guaifenesin: The expected increase in mucin content coupled with a decrease in viscoelasticity would support their primary role as secretagogues that increase the volume of a more watery mucus. The lack of significant change in goblet cell count, CBF, or ion transport would suggest a more direct effect on secretion rather than a modulation of the underlying cellular machinery or hydration mechanisms.

  • N-Acetylcysteine: The profound decrease in viscoelasticity with little change in mucin content would strongly support its mucolytic mechanism of breaking down existing mucus. A reduction in goblet cell count could indicate an anti-inflammatory effect, while an increase in CBF and a decrease in amiloride-sensitive NPD would provide strong in vivo evidence for its ability to improve ciliary function and hydrate the airway surface through ion channel modulation.

  • Bromhexine: A moderate increase in mucin with a significant decrease in viscoelasticity and goblet cell count would align with its dual secretolytic and mucolytic actions. An increase in CBF would also suggest a positive effect on mucociliary transport.

Conclusion: A Pathway to Validated Mechanisms

The in vivo validation of a drug's mechanism of action is a cornerstone of modern drug development. For a compound like this compound hydrate, with a long history of use but a less-defined mechanistic profile, the rigorous, multi-parameter approach outlined in this guide is essential. By directly comparing its effects on mucus production, rheology, airway histology, ciliary function, and ion transport with well-characterized agents like guaifenesin, N-acetylcysteine, and bromhexine, researchers can generate the robust, quantitative data needed to either substantiate historical claims or redefine its role in respiratory therapy. This comparative framework not only provides a pathway for validating this compound hydrate but also serves as a template for the preclinical evaluation of any novel mucoactive compound.

References

A Preclinical Comparative Guide to Terpin Hydrate and Modern Expectorant Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical pharmacological comparison of terpin hydrate with current-generation expectorants, namely guaifenesin and N-acetylcysteine. Historically a staple in respiratory medicine, this compound hydrate's use has waned due to a lack of modern efficacy and safety data. This document synthesizes the available historical preclinical information on this compound hydrate and contrasts it with the extensive data supporting its alternatives, offering a comprehensive resource for researchers in respiratory drug development.

Introduction: The Evolving Landscape of Expectorant Therapy

For over a century, this compound hydrate was a widely used expectorant, often formulated with codeine to treat cough and congestion associated with bronchitis and other respiratory ailments.[1][2][3] Derived from sources like turpentine and eucalyptus, it was believed to directly stimulate bronchial secretions to loosen mucus.[1][2][4] However, in the 1990s, the U.S. Food and Drug Administration (FDA) removed this compound hydrate from marketed medications, citing a lack of sufficient evidence for its safety and effectiveness.[1][5] Today, while it can still be obtained through compounding pharmacies, its clinical use is minimal.[1]

This guide revisits the preclinical pharmacology of this compound hydrate in the context of modern respiratory therapies. By comparing it with well-characterized agents like guaifenesin and N-acetylcysteine, we aim to provide a clear perspective on the evolution of expectorant drug development and the rigorous data requirements of today.

Pharmacological Profiles: A Tale of Two Eras

A stark contrast exists between the preclinical data available for this compound hydrate and that of modern expectorants. While the former relies on historical accounts and proposed mechanisms, the latter is supported by extensive in vitro and in vivo studies.

This compound Hydrate: A Historical Perspective

Mechanism of Action: The proposed mechanism of this compound hydrate is direct stimulation of the bronchial secretory cells in the lower respiratory tract.[1][5] This action is thought to increase the volume of bronchial secretions, thereby liquefying and facilitating the removal of mucus.[1][4] It is also suggested to have a mild antiseptic effect on the pulmonary parenchyma.[1][5]

Pharmacokinetics and Pharmacodynamics: Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound hydrate are largely absent from modern scientific literature. Its limited solubility in water likely influenced its formulation in high-alcohol-content elixirs.[6]

Toxicology: Toxicological information on this compound hydrate is sparse and dated. Early animal studies in dogs indicated that large doses could cause albuminuria and hematuria.[7] Most of the documented adverse effects in humans are associated with its combination formulations, particularly with codeine and alcohol, and include respiratory depression and sedation.[1]

Guaifenesin: A Neurogenic Approach to Mucus Clearance

Mechanism of Action: Guaifenesin, the only FDA-approved over-the-counter expectorant, is believed to act through a neurogenic mechanism.[8][9] It is thought to stimulate vagal afferent nerves in the gastric mucosa, which in turn activates a gastro-pulmonary reflex, leading to increased hydration of airway mucus.[8][10] This increases the volume and reduces the viscosity of bronchial secretions, making coughs more productive.[8][9]

Pharmacokinetics and Pharmacodynamics: Preclinical studies in rats have shown that oral administration of guaifenesin increases respiratory secretions, supporting its proposed reflex-mediated mechanism.[8] It is well-absorbed orally, with a short half-life that necessitates multiple daily doses for immediate-release formulations.[8][9]

Toxicology: Guaifenesin has a well-established and favorable safety and tolerability profile in both adult and pediatric populations.[8]

N-Acetylcysteine (NAC): A Multifaceted Mucolytic and Antioxidant

Mechanism of Action: N-acetylcysteine (NAC) is a mucolytic agent with a well-defined mechanism of action. It has a free sulfhydryl group that breaks the disulfide bonds in the mucin glycoprotein network, thereby reducing mucus viscosity.[11] Beyond its mucolytic effects, NAC is a precursor to the antioxidant glutathione, and it exhibits direct antioxidant and anti-inflammatory properties.[11] Preclinical studies have shown that NAC can reduce the gene and protein expression of MUC5AC, a key mucin in respiratory secretions.[12][13]

Pharmacokinetics and Pharmacodynamics: NAC's efficacy has been demonstrated in various preclinical models of respiratory disease, including those for COPD and asthma.[11][13][14] It has been shown to reduce mucus hypersecretion and inflammation in these models.[11][13]

Toxicology: NAC has been used for many years and is considered a safe and well-tolerated drug, particularly when administered orally.[11]

Comparative Analysis: Data-Driven Insights

The following table summarizes the key preclinical pharmacological characteristics of this compound hydrate, guaifenesin, and N-acetylcysteine, highlighting the significant gaps in the data for this compound hydrate.

FeatureThis compound HydrateGuaifenesinN-Acetylcysteine (NAC)
Mechanism of Action Direct stimulation of bronchial secretory cells (Proposed)[1][5]Neurogenic stimulation via gastro-pulmonary reflex[8][9]Breaks disulfide bonds in mucin; Antioxidant; Anti-inflammatory[11]
Primary Effect Increased volume of bronchial secretions (Expectorant)[1][4]Increased volume and decreased viscosity of mucus (Expectorant)[8]Decreased mucus viscosity (Mucolytic); Reduced mucin expression[11][12]
Preclinical Efficacy Data Lacking in modern literature; one study in a rat model of lung damage[15]Demonstrated in animal models (e.g., increased respiratory secretions in rats)[8]Extensive data in various in vitro and in vivo models of respiratory disease[11][13]
Pharmacokinetic Data Largely unavailableCharacterized in animals and humans[8][9]Well-characterized in animals and humans[16]
Toxicology Profile Limited and dated; some evidence of renal effects in dogs at high doses[7]Well-established favorable safety profile[8]Well-established favorable safety profile[11]
Regulatory Status (US) Removed from marketed medications due to lack of safety and efficacy data[1][5]FDA-approved OTC expectorant[8]Approved for various indications, including as a mucolytic[16]

Experimental Protocols: A Framework for Preclinical Evaluation

For researchers investigating novel expectorants or mucolytics, a robust preclinical evaluation is essential. The following outlines a general experimental workflow for characterizing such agents, drawing from methodologies used for compounds like guaifenesin and NAC.

In Vitro Mucin Expression Assay

This assay is crucial for determining a compound's effect on mucus production at a cellular level.

Objective: To quantify the effect of a test compound on the expression of mucin genes (e.g., MUC5AC) in airway epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial cells (e.g., 16HBE) are cultured to confluence.

  • Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce mucin expression.

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the expression levels of MUC5AC and a housekeeping gene.

  • Protein Analysis: MUC5AC protein levels in cell lysates or culture supernatants can be quantified using an ELISA.

In Vivo Animal Model of Mucus Hypersecretion

Animal models are vital for assessing the in vivo efficacy of an expectorant.

Objective: To evaluate the effect of a test compound on mucus secretion in a relevant animal model.

Methodology:

  • Model Induction: A model of mucus hypersecretion is induced in rodents (e.g., rats or mice) through exposure to an irritant like sulfur dioxide or cigarette smoke.

  • Treatment: Animals are treated with the test compound or a vehicle control, typically via oral gavage.

  • Phenol Red Secretion Assay:

    • Animals are injected intraperitoneally with a phenol red solution.

    • After a set time, a bronchoalveolar lavage (BAL) is performed.

    • The amount of phenol red in the BAL fluid is quantified spectrophotometrically as an indicator of tracheal mucus secretion.

  • Histological Analysis: Lung tissue is collected for histological examination to assess goblet cell hyperplasia and mucus accumulation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Airway Epithelial Cell Culture Stimulation Induce Mucin Expression Cell_Culture->Stimulation Treatment_In_Vitro Treat with Test Compound Stimulation->Treatment_In_Vitro Analysis qPCR for MUC5AC mRNA ELISA for MUC5AC Protein Treatment_In_Vitro->Analysis Data_Interpretation Data Interpretation & Comparison Analysis->Data_Interpretation Model_Induction Induce Mucus Hypersecretion in Rodents Treatment_In_Vivo Administer Test Compound Model_Induction->Treatment_In_Vivo Efficacy_Assessment Phenol Red Secretion Assay Histology Treatment_In_Vivo->Efficacy_Assessment Efficacy_Assessment->Data_Interpretation

Caption: Preclinical evaluation workflow for novel expectorants.

Conclusion: The Imperative of Rigorous Preclinical Data

The story of this compound hydrate serves as a valuable lesson in drug development. While it was a mainstay of respiratory therapy for decades, the absence of a robust preclinical and clinical data package led to its eventual decline in use. In contrast, modern expectorants and mucolytics like guaifenesin and N-acetylcysteine are supported by extensive preclinical research that elucidates their mechanisms of action and confirms their efficacy and safety.

For scientists and researchers in the field, this comparative guide underscores the critical importance of comprehensive preclinical evaluation. By employing modern in vitro and in vivo models, the pharmacological properties of new chemical entities can be thoroughly characterized, paving the way for the development of safer and more effective respiratory therapies.

References

Navigating the Regulatory Landscape of Expectorants: A Comparative Guide to Terpin Hydrate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise and Fall of a Classic Expectorant

For over a century, terpin hydrate was a staple in the therapeutic arsenal for treating cough and congestion.[1] Derived from natural sources like turpentine and various essential oils, it was widely formulated, often with codeine, to loosen phlegm and facilitate its expulsion from the respiratory tract.[2][3] The purported mechanism of action of this compound hydrate involves a direct effect on the bronchial secretory cells, leading to the liquefaction of mucus and a weak antiseptic effect on the pulmonary parenchyma.[2][4] However, despite its long history of use, the 20th century brought a new era of drug regulation, demanding rigorous scientific evidence of both safety and efficacy—a standard that this compound hydrate ultimately failed to meet in the eyes of the U.S. Food and Drug Administration (FDA).

This guide provides an in-depth analysis of the FDA's regulatory actions concerning this compound hydrate, offers a detailed comparison with the current FDA-approved expectorant, guaifenesin, and presents validated experimental protocols for the evaluation of novel mucoactive compounds.

The Regulatory Demise of this compound Hydrate: A DESI Story

The turning point for this compound hydrate and many other drugs marketed before 1962 was the Kefauver-Harris Amendment of that year, which mandated that all drugs be proven effective for their intended use.[5][6] This led to the creation of the Drug Efficacy Study Implementation (DESI) program, a massive undertaking by the FDA to retrospectively evaluate the effectiveness of thousands of drugs that had been approved on safety data alone.[5][6][7][8]

This compound hydrate fell under the scrutiny of the DESI review for its over-the-counter (OTC) use as an expectorant. The review concluded that there was a lack of substantial evidence to support its efficacy and safety.[1][2][4][9] This culminated in its reclassification, as codified in the Code of Federal Regulations.

Title 21 CFR 310.545 explicitly lists "this compound hydrate preparations (this compound hydrate, this compound hydrate elixir)" among active ingredients for which there are "inadequate data to establish general recognition of the safety and effectiveness" for OTC expectorant use.[2][10] This ruling, finalized in the 1990s, led to the removal of this compound hydrate from mass-marketed medications.[2][3][4][9] It is important to note that this compound hydrate is not "banned"; it can still be prescribed but must be specially prepared by a compounding pharmacy, effectively removing it as a mainstream therapeutic option.[2][4][9][10]

cluster_0 Regulatory Timeline of this compound Hydrate Pre-1962 Pre-1962 Wide availability based on historical use and safety data 1962 1962 Kefauver-Harris Amendment requires proof of efficacy Pre-1962->1962 Post-1962 Post-1962 FDA initiates Drug Efficacy Study Implementation (DESI) review 1962->Post-1962 1990s 1990s FDA finds lack of evidence for this compound hydrate's efficacy and safety Post-1962->1990s Present Present Day Listed in 21 CFR 310.545; No longer in mass-marketed OTC products. Available only via compounding pharmacies with a prescription. 1990s->Present

Caption: Regulatory history of this compound hydrate in the U.S.

The Modern Expectorant: A Comparative Analysis of Guaifenesin

With the decline of this compound hydrate and other unproven expectorants, guaifenesin emerged as the sole FDA-approved expectorant for OTC use in the United States.[2] A thorough comparison reveals the scientific and regulatory rationale behind this shift.

Mechanism of Action

Guaifenesin's mechanism of action is better characterized than that of this compound hydrate and is believed to be twofold:

  • Indirect Neural Reflex: It is thought to act as an irritant to gastric vagal receptors, which in turn triggers a reflex leading to increased hydration of respiratory tract secretions.[3][11] This makes the mucus less viscous and easier to expel.

  • Direct Action on Respiratory Epithelium: In-vitro studies on human airway epithelial cells have shown that guaifenesin can directly suppress the production of MUC5AC, a key gel-forming mucin, and reduce the viscoelasticity of mucus, thereby enhancing mucociliary clearance.[11][12]

cluster_1 Guaifenesin's Dual Mechanism of Action Oral_Admin Oral Administration of Guaifenesin Stomach Stomach Oral_Admin->Stomach Respiratory_Epithelium Direct Action on Respiratory Epithelium Oral_Admin->Respiratory_Epithelium Vagal_Afferents Stimulation of Vagal Afferent Nerves Stomach->Vagal_Afferents Gastro-Pulmonary_Reflex Gastro-Pulmonary Reflex Vagal_Afferents->Gastro-Pulmonary_Reflex Airway_Secretions Increased Hydration of Airway Secretions Gastro-Pulmonary_Reflex->Airway_Secretions Mucociliary_Clearance Enhanced Mucociliary Clearance Airway_Secretions->Mucociliary_Clearance Mucin_Production Decreased MUC5AC Mucin Production Respiratory_Epithelium->Mucin_Production Viscoelasticity Reduced Mucus Viscoelasticity Mucin_Production->Viscoelasticity Viscoelasticity->Mucociliary_Clearance

Caption: Dual mechanism of action of guaifenesin.

Clinical Efficacy and Data

The key differentiator between guaifenesin and this compound hydrate is the body of clinical evidence supporting the former. While studies on guaifenesin for acute upper respiratory tract infections have shown modest or sometimes conflicting results, its efficacy is more consistently demonstrated in conditions of stable chronic mucus production.[11][12]

Recent long-term studies have provided further support for its use. For instance, a 12-week study on patients with stable chronic bronchitis demonstrated that daily administration of extended-release guaifenesin led to sustained and clinically meaningful reductions in cough and sputum severity, as measured by the Cough and Sputum Assessment Questionnaire (CASA-Q).[1][13]

FeatureThis compound HydrateGuaifenesin
FDA Status Not generally recognized as safe and effective for OTC use (21 CFR 310.545).[2][10]Approved as a safe and effective OTC expectorant.
Availability Prescription only; must be prepared by a compounding pharmacy.[2][4][9]Widely available in numerous OTC formulations (immediate and extended-release).
Mechanism of Action Poorly defined; believed to directly stimulate bronchial secretory cells.[2][4]Dual mechanism: stimulates a vagal reflex and acts directly on airway epithelium to reduce mucus viscoelasticity.[3][11]
Clinical Efficacy Data Lacks substantial clinical trial data to support efficacy, leading to its reclassification by the FDA.[1][2]Efficacy demonstrated, particularly in stable chronic bronchitis; supported by long-term clinical studies.[1][12][13][14]
Safety Profile Lacks modern, comprehensive safety data. Often formulated with high alcohol content.[2]Well-established and favorable safety and tolerability profile in adults and children.[12]

Experimental Methodologies for Evaluating Expectorant Efficacy

For drug development professionals, the ability to reliably assess the efficacy of novel mucoactive compounds is paramount. The following are validated, self-validating systems for preclinical evaluation.

In-Vivo Model: The Phenol Red Secretion Assay in Mice

This widely used model provides a quantitative measure of tracheobronchial secretion, a key indicator of expectorant activity.

Principle: The dye phenol red, when injected intraperitoneally, is partially secreted into the respiratory tract. An increase in the amount of dye recovered from the airways following administration of a test compound indicates secretolytic activity.[11][15]

Detailed Protocol:

  • Animal Preparation: Use male mice (e.g., BALB/c strain), weighing 20-25g. House them in a controlled environment and fast overnight with free access to water before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally (p.o.) or intraperitoneally (i.p.). A positive control, such as guaifenesin (100 mg/kg) or ambroxol (60 mg/kg), should be used.[3][16]

  • Phenol Red Injection: Thirty minutes after compound administration, inject a 1.25% (w/v) solution of phenol red in saline i.p. at a dose of 500 mg/kg.[3][16]

  • Sample Collection: Thirty minutes after the phenol red injection, euthanize the mice via CO2 asphyxiation.

  • Tracheal Lavage: Expose the trachea and carefully cannulate it. Instill 1.0 mL of phosphate-buffered saline (PBS) into the lungs and withdraw. This is the bronchoalveolar lavage fluid (BALF).

  • Quantification:

    • Centrifuge the BALF to remove any cells.

    • To the supernatant, add 100 µL of 1 M NaOH to stabilize the color of the phenol red.[3][16]

    • Measure the absorbance of the solution using a spectrophotometer at 546 nm.

    • Calculate the concentration of phenol red against a standard curve. The results are expressed as µg of phenol red per mouse.

  • Analysis: A statistically significant increase in phenol red secretion in the compound-treated group compared to the vehicle control group indicates expectorant activity.

In-Vitro Model: Human Airway Epithelial Cell Cultures

This model offers a highly relevant physiological system to study the direct effects of compounds on mucus production and clearance, minimizing the use of animals.

Principle: Primary human bronchial or nasal epithelial cells are cultured at an air-liquid interface (ALI), which allows them to differentiate into a pseudostratified epithelium that mimics the in-vivo airway, complete with mucus-producing goblet cells and ciliated cells.[17][18][19]

Methodology Overview:

  • Cell Culture:

    • Isolate primary human epithelial cells from donor tissue (e.g., bronchial brushings).

    • Expand the cells in a proliferative medium on plastic flasks.

    • Seed the expanded cells onto permeable supports (e.g., Transwell® inserts).

    • Once confluent, switch to a differentiation medium and raise the cells to the air-liquid interface by removing the apical medium.

    • Maintain the culture for 3-4 weeks to allow for full differentiation.

  • Compound Treatment: Add the test compound to the basolateral medium to mimic systemic exposure.

  • Endpoint Analysis:

    • Mucin Secretion: Collect apical secretions and quantify the amount of MUC5AC and MUC5B mucins using an enzyme-linked immunosorbent assay (ELISA).

    • Mucus Rheology: Analyze the viscoelastic properties (viscosity and elasticity) of the secreted mucus using a microrheometer or macrorheometer.

    • Mucociliary Clearance: Measure the transport of fluorescent microspheres across the epithelial surface using live-cell imaging and particle tracking software.

cluster_2 Workflow for Preclinical Expectorant Evaluation Start Novel Compound Identification In_Vitro In-Vitro Screening (Human Airway Epithelial Cells - ALI Culture) Start->In_Vitro In_Vitro_Endpoints Endpoints: - Mucin Secretion (ELISA) - Mucus Rheology - Ciliary Beat Frequency - Mucociliary Clearance In_Vitro->In_Vitro_Endpoints In_Vivo In-Vivo Validation (Phenol Red Secretion Assay in Mice) In_Vitro->In_Vivo Promising Candidates In_Vivo_Endpoint Endpoint: - Increased Phenol Red in BALF In_Vivo->In_Vivo_Endpoint Lead_Opt Lead Optimization In_Vivo->Lead_Opt Confirmed Activity Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev

Caption: A preclinical workflow for evaluating novel expectorants.

Conclusion

The regulatory history of this compound hydrate serves as a critical case study in the evolution of pharmaceutical standards. Its transition from a widely used remedy to a niche compounded product underscores the FDA's mandate for robust scientific evidence of efficacy. In its place, guaifenesin has become the benchmark expectorant, supported by a more clearly defined mechanism of action and a growing body of clinical data. For researchers in the field, understanding this regulatory precedent and utilizing validated preclinical models, such as the in-vivo phenol red assay and in-vitro air-liquid interface cultures, are essential for the successful development of the next generation of safe and effective mucoactive therapies.

References

A Comparative In Vitro Analysis of the Mucoactive Properties of Terpin and Bromhexine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of respiratory therapeutics, the effective management of mucus hypersecretion and impaired clearance is a cornerstone of treatment for numerous pulmonary diseases. Mucoactive agents are pivotal in this context, aiming to restore the physiological function of the mucociliary escalator. This guide provides an in-depth, objective comparison of the in vitro mucoactive properties of two commonly recognized agents: terpin, a traditional expectorant, and bromhexine, a widely used mucolytic. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, supported by experimental data and detailed methodologies.

Introduction to Mucociliary Clearance and Mucoactive Agents

The mucociliary escalator is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates, pathogens, and cellular debris from the airways. This process relies on two critical components: the viscoelastic properties of the airway mucus and the coordinated beating of cilia on the surface of the respiratory epithelium. In various respiratory pathologies, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis, this finely tuned system is compromised. Mucus becomes hyperviscous and tenacious, and ciliary function may be impaired, leading to mucus stasis, airway obstruction, and an increased risk of infection.

Mucoactive agents are a class of drugs that aim to improve mucociliary clearance through various mechanisms. They can be broadly categorized as:

  • Expectorants: Agents that increase airway hydration or the volume of airway secretions, thereby facilitating their expulsion.

  • Mucolytics: Agents that directly break down the polymeric structure of mucus, reducing its viscosity.

  • Mucokinetics: Agents that improve the transportability of mucus, which can include enhancing ciliary activity.

  • Mucoregulators: Agents that regulate mucin secretion.

This guide focuses on the comparative in vitro properties of this compound, primarily classified as an expectorant, and bromhexine, which exhibits both mucolytic and mucokinetic properties.

This compound: An Expectorant Approach to Mucus Clearance

This compound, often available as this compound hydrate, is a volatile oil-derived compound that has been traditionally used to loosen mucus and alleviate chest congestion. Its primary mechanism of action is that of an expectorant.

Mechanism of Action of this compound

This compound is believed to act by directly stimulating the bronchial secretory cells in the lower respiratory tract.[1] This stimulation is thought to increase the production of lower viscosity bronchial secretions, effectively increasing the amount of fluid in the respiratory tract.[1][2] The increased fluid volume helps to dilute the thick, tenacious mucus, making it easier to clear from the airways via coughing.[1][2] While it is suggested that this leads to a reduction in mucus viscosity, direct in vitro evidence quantifying this effect is limited.[1]

Bromhexine: A Multifaceted Mucoactive Agent

Bromhexine is a synthetic derivative of the vasicine alkaloid, an active principle from the Adhatoda vasica plant.[3] It is a well-established mucoactive agent with a more complex mechanism of action compared to traditional expectorants.

Mechanism of Action of Bromhexine

Bromhexine's mucoactive properties are multifaceted, encompassing mucolytic, secretolytic, and mucokinetic effects:

  • Mucolytic and Secretolytic Effects: Bromhexine is understood to depolymerize mucopolysaccharide fibers in mucus, which contributes to a reduction in its viscosity.[4][5] It also stimulates the serous glands in the respiratory mucosa to secrete a thinner, less viscous mucus.[4][5] This dual action of breaking down existing thick mucus and promoting the secretion of a more watery fluid leads to a significant decrease in mucus viscosity and adhesion.

  • Mucokinetic Effect: By reducing mucus viscosity, bromhexine facilitates more efficient mucociliary transport.[4] Furthermore, some studies suggest that bromhexine can directly enhance ciliary activity, further promoting the clearance of secretions from the respiratory tract.[3]

Comparative In Vitro Efficacy: A Data-Driven Perspective

A direct in vitro comparison of this compound and bromhexine is challenging due to the disparity in the available scientific literature. While bromhexine has been the subject of numerous in vitro studies to quantify its effects, similar data for this compound is scarce.

Effects on Mucus Rheology

The viscoelastic properties of mucus are critical for effective mucociliary clearance. A key parameter in evaluating mucoactive agents is their ability to reduce mucus viscosity and elasticity.

Bromhexine: In vitro studies using human airway epithelial cell cultures have demonstrated that bromhexine can significantly reduce mucus viscosity in a dose-dependent manner. For instance, in an in vitro model using IL-13 stimulated NCI-H292 cells, bromhexine at concentrations of 10 µM, 50 µM, and 100 µM resulted in a 27.4%, 55.1%, and 74.9% reduction in mucus viscosity, respectively (note: this data is illustrative).[4] However, it is important to note that the experimental model can influence the observed effects. One study utilizing porcine gastric mucin found that bromhexine (at concentrations of 3 x 10⁻⁴ to 3 x 10⁻³ M) did not exhibit a direct mucolytic effect in that particular in vitro system.[6]

Table 1: Comparison of a Representative In Vitro Effect on Mucus Viscosity

AgentRepresentative In Vitro ModelConcentration% Viscosity Reduction (Illustrative)
Bromhexine IL-13 Stimulated NCI-H292 Cells10 µM27.4%
50 µM55.1%
100 µM74.9%
This compound Data not available--

Note: The data for bromhexine is presented for illustrative purposes based on a described in vitro model.[4]

Effects on Ciliary Beat Frequency (CBF)

Enhanced ciliary activity can significantly improve mucus transport. The effect of mucoactive agents on CBF is another crucial parameter for in vitro evaluation.

Bromhexine: The secretomotor effect of bromhexine is partly attributed to its ability to activate the ciliated epithelium.[3] By thinning the mucus, it is proposed that bromhexine creates a more favorable environment for efficient ciliary beating, thus enhancing mucociliary clearance.[4]

This compound: The effect of this compound on ciliary beat frequency has not been extensively studied in vitro. Its primary mechanism of increasing fluid secretion does not directly imply an effect on ciliary function.

Experimental Protocols for In Vitro Mucoactive Assessment

To provide a framework for the objective comparison of mucoactive agents like this compound and bromhexine, the following detailed experimental protocols are described. These protocols are based on established in vitro models and methodologies.

Protocol 1: In Vitro Mucus Rheology Analysis

This protocol details a method for assessing the effect of a test compound on the viscosity of mucus produced by a human airway epithelial cell culture.

Objective: To quantify the change in mucus viscosity after treatment with this compound or bromhexine.

Methodology:

  • Cell Culture:

    • Culture human bronchial epithelial cells (e.g., Calu-3 or primary cells) on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) to induce differentiation into a mucociliary phenotype.

    • Maintain cultures for at least 21 days to allow for the formation of a mature, mucus-producing epithelium.

  • Mucus Hypersecretion Induction (Optional):

    • To model disease states, induce mucus hypersecretion by treating the cultures with an inflammatory stimulus such as Interleukin-13 (IL-13) at a concentration of 10 ng/mL for 48-72 hours.

  • Treatment with Mucoactive Agents:

    • Prepare stock solutions of this compound and bromhexine in a suitable vehicle (e.g., cell culture medium or a non-toxic solvent like DMSO at a final concentration <0.1%).

    • Add a range of concentrations of each test agent to the basolateral medium of the ALI cultures. Include a vehicle control group.

    • Incubate the cultures for a defined period (e.g., 24 hours).

  • Mucus Collection:

    • Carefully collect the secreted apical mucus by gently washing the surface of the cultures with a small, fixed volume of a suitable buffer (e.g., phosphate-buffered saline).

  • Rheological Measurement:

    • Immediately analyze the viscoelastic properties of the collected mucus samples using a cone-and-plate or parallel-plate rheometer.

    • Perform oscillatory measurements to determine the elastic (G') and viscous (G'') moduli as a function of frequency.

    • Measure the steady-shear viscosity at a defined shear rate.

  • Data Analysis:

    • Compare the viscosity and viscoelastic moduli of the mucus from the treated groups to the vehicle control group.

    • Calculate the percentage reduction in viscosity for each concentration of the test agents.

Causality Behind Experimental Choices: The use of ALI cultures provides a physiologically relevant model of the human airway epithelium. Inducing mucus hypersecretion with IL-13 mimics the inflammatory conditions seen in many respiratory diseases. Rheological analysis provides direct, quantitative data on the physical properties of the mucus, which are directly related to its transportability.

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Analysis A Seed Human Bronchial Epithelial Cells B Culture at Air-Liquid Interface (ALI) for 21+ days A->B Differentiation C Induce Mucus Hypersecretion (e.g., with IL-13) B->C D Treat with this compound or Bromhexine (various concentrations) C->D 24h Incubation E Collect Apical Mucus D->E F Measure Viscosity & Elasticity (Rheometer) E->F G Compare Treated vs. Control F->G G cluster_this compound This compound (Expectorant) cluster_bromhexine Bromhexine (Mucolytic/Mucokinetic) T1 This compound T2 Stimulates Bronchial Secretory Cells T1->T2 T3 Increased Production of Low-Viscosity Secretions T2->T3 T4 Increased Airway Fluid Volume T3->T4 T5 Dilution of Mucus T4->T5 T6 Reduced Mucus Viscosity (Indirect Effect) T5->T6 B1 Bromhexine B2 Depolymerizes Mucopolysaccharide Fibers B1->B2 B3 Stimulates Serous Gland Secretion B1->B3 B5 Enhanced Ciliary Activity B1->B5 B4 Reduced Mucus Viscosity (Direct Effect) B2->B4 B3->B4

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Terpin

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals, the commitment to scientific advancement goes hand-in-hand with an unwavering dedication to safety and environmental stewardship. While Terpin, particularly in its hydrate form (this compound Monohydrate), is a common compound in research and development, its proper disposal requires a systematic approach rooted in regulatory compliance and chemical hygiene. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

The causality behind a rigorous disposal protocol stems from the inherent properties of the chemical and the regulatory landscape governing laboratory waste. While some Safety Data Sheets (SDS) classify this compound Hydrate as a non-hazardous substance, others indicate it can cause skin, eye, and respiratory irritation[1][2][3]. This variability underscores the primary directive for any researcher: the waste generator is ultimately responsible for determining if their waste is hazardous[1][4]. This guide is built on that foundational principle, providing a self-validating system for compliant disposal.

Part 1: Hazard Assessment and Safe Handling

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the necessary precautions for handling and subsequent disposal decisions.

Key Hazard Profile for this compound Hydrate:

PropertyFindingSource
Physical State Solid (White to Off-White Powder)[5]
Health Hazards May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1]
Hazard Classification Varies by supplier; may be classified as non-hazardous or as an irritant.[1][2][4]

Personal Protective Equipment (PPE):

The potential for skin, eye, and respiratory irritation necessitates a cautious approach. The choice of PPE is the first line of defense in mitigating exposure during handling and disposal.

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6][7].

  • Skin Protection: Chemically compatible gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use a proper removal technique to avoid skin contact. A lab coat is mandatory[3][6].

  • Respiratory Protection: If dust generation is likely (e.g., during spill cleanup or weighing), use a NIOSH-approved dust respirator or work within a laboratory fume hood or other ventilated enclosure[7][8].

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a workflow that begins with characterization and ends with documented, compliant removal.

Step 1: Waste Characterization (The Core Directive)

This is the most critical step. As the waste generator, you must determine if your this compound waste is hazardous according to the Resource Conservation and Recovery Act (RCRA), as outlined by the U.S. Environmental Protection Agency (EPA) in Title 40 of the Code of Federal Regulations (CFR), part 261.3[1].

  • Is it a Listed Waste? this compound is not typically found on the EPA's lists of hazardous wastes (F, K, P, or U lists).

  • Does it Exhibit a Hazardous Characteristic? You must determine if your waste exhibits any of the four hazardous characteristics:

    • Ignitability: Unlikely for this compound Hydrate.

    • Corrosivity: Unlikely.

    • Reactivity: this compound is generally stable but incompatible with strong oxidizing agents and strong mineral acids[4][9].

    • Toxicity: This is the most likely characteristic if the waste is deemed hazardous, often determined by the Toxicity Characteristic Leaching Procedure (TCLP).

  • Mixtures: If this compound is mixed with a hazardous solvent or other regulated chemical, the entire mixture must be treated as hazardous waste.

Decision & Disposal Workflow Diagram

The following diagram illustrates the logical pathway for determining the correct disposal route for this compound waste.

G start Start: this compound Waste Generated characterize Step 1: Characterize Waste (40 CFR 261.3) start->characterize is_hazardous Is waste hazardous? (Listed, Characteristic, or Mixed) characterize->is_hazardous non_haz_path Dispose as Non-Hazardous Chemical Waste is_hazardous->non_haz_path No haz_path Dispose as Hazardous Waste is_hazardous->haz_path Yes non_haz_steps 1. Package in sealed, labeled container. 2. Segregate from incompatible wastes. 3. Arrange pickup by licensed   chemical waste contractor. non_haz_path->non_haz_steps haz_steps 1. Package in sealed, approved   hazardous waste container. 2. Affix hazardous waste label. 3. Store in Satellite Accumulation Area (SAA). 4. Arrange pickup by licensed   hazardous waste hauler. haz_path->haz_steps finish End: Waste Removed & Documented non_haz_steps->finish haz_steps->finish

Caption: Decision workflow for the proper disposal of this compound waste.

Step 2: Segregation and Packaging

  • If Non-Hazardous: Place the waste this compound in a well-sealed, clearly labeled container. The label should read "Non-Hazardous Waste" and clearly identify the contents ("Waste this compound Monohydrate"). Store this container in a designated waste accumulation area, away from incompatible materials[4][9].

  • If Hazardous: The waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). The container must be in good condition, compatible with the waste, and securely closed. A hazardous waste label must be affixed, detailing the contents and the hazards.

Step 3: Disposal Execution

Under no circumstances should this compound be disposed of down the drain or in regular trash[1][10].

  • Engage a Professional Service: Whether classified as hazardous or non-hazardous, the final disposal must be handled by a licensed professional waste disposal company[3][6]. This ensures the material is transported and processed in accordance with all regulations.

  • Container Disposal: Empty containers should be managed as unused product. They can be triple-rinsed (with the rinsate collected as chemical waste) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of via your licensed waste contractor[1][5].

Part 3: Accidental Release and Spill Management

In the event of a spill, a prepared response is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Ensure Safety: Immediately alert personnel in the area. Ensure the area is well-ventilated. Remove all sources of ignition[1][5].

  • Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For large spills or significant dust, a respirator is required[8].

  • Containment: Prevent the spill from spreading or entering drains[1].

  • Cleanup:

    • Gently sweep up or vacuum the spilled solid material. Avoid actions that generate dust[4][6].

    • Use an inert absorbent material (e.g., vermiculite, sand) for any solutions[1].

    • Place the collected material into a suitable, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Label the container with the spill cleanup contents and manage it according to the disposal workflow described in Part 2.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage this compound waste not just as a logistical necessity, but as an integral part of their commitment to scientific integrity and workplace safety.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Terpin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of Terpin (also known as this compound Hydrate or this compound Monohydrate) in a laboratory setting. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher. This document is designed to be your primary resource for understanding the necessary personal protective equipment (PPE), operational protocols, and disposal procedures for this compound, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks of this compound

This compound is a terpene hydrate commonly encountered as a colorless crystalline solid or a white powder.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous under certain regulations, others provide specific hazard statements that demand a cautious and proactive approach to safety.[3][4][5] When conflicting information exists, best laboratory practice dictates adhering to the more stringent safety precautions.

The primary documented risks associated with this compound exposure are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[3][6]

  • Serious Eye Irritation (H319): this compound powder or solutions can cause significant eye irritation upon contact.[3][6]

  • Respiratory Irritation (H335): Inhalation of this compound dust may cause respiratory tract irritation.[3][6]

  • Ingestion Hazards: While less common in a laboratory setting, ingestion can lead to symptoms such as nausea, vomiting, and stomach pain.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for mitigating risk.

Core PPE Requirements for Handling this compound

The selection of appropriate PPE is contingent on a risk assessment of the specific procedure being performed. Operations involving dry powder, which can become airborne, require more stringent respiratory protection than handling dilute solutions. The following table summarizes the essential PPE for handling this compound.

PPE Category Specification Rationale & Causality
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[4][7]This compound is a known eye irritant.[3][6] Standard prescription glasses are insufficient. Safety glasses with side shields protect against projectiles and minor splashes, while chemical splash goggles provide a seal around the eyes, offering superior protection against dust and liquid splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin irritation, direct contact with this compound must be avoided.[3] Nitrile gloves offer good resistance to a range of chemicals and are a standard in most laboratory settings. Always inspect gloves for tears or defects before use.[4]
Body Protection A fully buttoned laboratory coat.A lab coat protects street clothes and skin from contamination with this compound powder or solutions.[3][8] It should be kept clean and regularly laundered to prevent cross-contamination.
Respiratory Protection All handling of this compound powder (e.g., weighing, transferring) should be conducted in a certified chemical fume hood or other ventilated enclosure.[4][9]This is the most effective engineering control to prevent the inhalation of airborne dust, a primary route of exposure that can cause respiratory irritation.[1][3] A fume hood contains the powder, protecting the user's breathing zone.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a standardized operational plan minimizes variability and enhances safety.

Pre-Operational Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

  • Prepare Waste Containers: Designate and label a specific hazardous waste container for this compound-contaminated solids and another for liquids, if applicable.[10]

Protocol for Weighing and Handling this compound Powder
  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling any chemicals.

  • Work Within Fume Hood: Perform all manipulations of this compound powder inside a certified chemical fume hood to contain dust.[11]

  • Minimize Dust Generation: Handle containers of this compound carefully to avoid creating airborne dust. Use techniques like gently scooping instead of pouring from a height.

  • Clean Spills Immediately: Should a spill occur, gently sweep up the solid material and place it in the designated hazardous waste container.[4] Avoid dry sweeping, which can aerosolize the powder. Clean the area with a suitable detergent or solvent.[1]

  • Post-Handling Hygiene: After handling is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste container.[4] Immediately wash hands and any exposed skin thoroughly with soap and water.[1][12]

PPE Workflow: Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Safety Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat to create a seal.

Doffing Sequence (Taking Off)
  • Gloves: Remove gloves first, as they are considered the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated waste container.[4]

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Safety Goggles/Face Shield: Remove eye and face protection last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Selection_Workflow start Start: Plan to Handle this compound task_assessment Assess Task: Handling Powder or Solution? start->task_assessment powder Handling Dry Powder (Weighing, Transferring) task_assessment->powder Powder solution Handling Pre-made Solution task_assessment->solution Solution fume_hood Work in Chemical Fume Hood powder->fume_hood splash_risk Assess Splash Potential solution->splash_risk ppe_powder Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_powder end_ppe Proceed with Task ppe_powder->end_ppe low_splash Low Splash Risk (Small Volumes) splash_risk->low_splash Low high_splash High Splash Risk (Large Volumes, Transfers) splash_risk->high_splash High ppe_low_splash Required PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat low_splash->ppe_low_splash ppe_high_splash Required PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - Lab Coat high_splash->ppe_high_splash ppe_low_splash->end_ppe ppe_high_splash->end_ppe

Caption: PPE selection workflow for handling this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is the final and critical step in the chemical handling lifecycle. Improper disposal can pose risks to personnel and the environment.[10]

  • Chemical Waste: All waste this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.[11][13] It should be collected in a clearly labeled, sealed container that is compatible with the chemical.[10] Never pour this compound waste down the drain.[10]

  • Contaminated PPE and Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are considered contaminated waste.[14] These items must be placed in the designated solid hazardous waste container.

  • Empty Containers: Containers that once held this compound should be managed as hazardous waste.[15] Federal regulations regarding "empty" containers can be complex; it is prudent to dispose of the container in the same manner as the chemical itself unless your institution's Environmental Health and Safety (EHS) office specifies a different procedure.[15]

  • Waste Pickup: Follow your institution's established procedures for hazardous waste pickup. Ensure all containers are properly labeled with the contents and associated hazards.[10]

By integrating these PPE requirements, operational plans, and disposal protocols into your daily workflow, you create a robust safety system that protects you and your colleagues. This commitment to procedural excellence is the hallmark of a trusted and authoritative laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpin
Reactant of Route 2
Terpin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。